molecular formula C14H10Cl2O3 B3362119 3-(Benzyloxy)-2,6-dichlorobenzoic acid CAS No. 95645-03-7

3-(Benzyloxy)-2,6-dichlorobenzoic acid

Cat. No.: B3362119
CAS No.: 95645-03-7
M. Wt: 297.1 g/mol
InChI Key: FVDBDUWYRAXEDD-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2,6-dichlorobenzoic acid (CAS No: 95645-03-7) is an aromatic carboxylic acid with the molecular formula C14H10Cl2O3 and a molecular weight of 297.13 g/mol. This high-purity compound serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. Its structure, featuring a benzoic acid core substituted with both chlorine atoms and a benzyloxy group, makes it a versatile precursor for the synthesis of more complex molecules, including potential pharmaceutical candidates and other fine chemicals. The presence of the benzyloxy group offers a reactive handle for further synthetic modifications, while the dichloro-substituted aromatic ring can impart specific steric and electronic properties to the final compound. Researchers utilize this benzyloxy-dichlorobenzoic acid derivative in developing novel compounds, where it can be used to explore structure-activity relationships. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-3-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDBDUWYRAXEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569748
Record name 3-(Benzyloxy)-2,6-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95645-03-7
Record name 3-(Benzyloxy)-2,6-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure and molecular weight of 3-(benzyloxy)-2,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Structure, Synthesis, and Molecular Characterization of 3-(Benzyloxy)-2,6-dichlorobenzoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of 3-(benzyloxy)-2,6-dichlorobenzoic acid (CAS: 95645-03-7), a specialized aromatic building block used in the synthesis of agrochemicals and pharmaceutical intermediates. The compound serves primarily as a protected derivative of 2,6-dichloro-3-hydroxybenzoic acid , a key metabolite of the herbicide dichlobenil and a scaffold for HIV protease inhibitors. This document details its physicochemical properties, steric-electronic structural features, validated synthesis protocols, and quality control metrics.

Molecular Identity & Physicochemical Properties

The molecule is defined by a benzoic acid core substituted with chlorine atoms at the ortho positions (2,[1][2]6) and a benzyloxy ether moiety at the meta position (3).

Property Data
Chemical Name 3-(Benzyloxy)-2,6-dichlorobenzoic acid
CAS Registry Number 95645-03-7
Molecular Formula C₁₄H₁₀Cl₂O₃
Molecular Weight 297.13 g/mol
Monoisotopic Mass 296.0007 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in ethanol, diethyl ether, toluene, DMSO; Insoluble in water
pKa (Predicted) ~1.5 – 2.0 (Enhanced acidity due to ortho-chloro inductive effects)

Structural Analysis: Sterics and Electronics

The reactivity of 3-(benzyloxy)-2,6-dichlorobenzoic acid is governed by the "Ortho Effect" and the lipophilic benzyl ether.

Steric Inhibition of Resonance

The two chlorine atoms at the C2 and C6 positions create significant steric crowding around the C1 carboxylic acid.

  • Conformation: The carboxyl group is forced out of coplanarity with the benzene ring to minimize repulsion with the lone pairs of the chlorine atoms.

  • Reactivity Consequence: This twist prevents conjugation between the carbonyl π-system and the aromatic ring. While this usually reduces stability, the inductive electron-withdrawing nature of the chlorines significantly increases the acidity of the carboxylic proton compared to unsubstituted benzoic acid.

The Benzyloxy Protecting Group

The benzyloxy group at C3 acts as a robust protecting group for the phenol functionality.

  • Stability: Stable to basic hydrolysis and mild oxidative conditions.

  • Deprotection: Cleavable via catalytic hydrogenolysis (H₂/Pd-C) or strong Lewis acids (e.g., BBr₃), regenerating the 2,6-dichloro-3-hydroxybenzoic acid core.

Experimental Synthesis Protocol

Objective: Synthesis of 3-(benzyloxy)-2,6-dichlorobenzoic acid via Williamson etherification of 2,6-dichloro-3-hydroxybenzoic acid.

Reaction Scheme: 2,6-dichloro-3-hydroxybenzoic acid + Benzyl Chloride + NaOH → Product

Step-by-Step Methodology
  • Solubilization: Dissolve 27.1 g (0.1 mol) of 2,6-dichloro-3-hydroxybenzoic acid in 100 mL of Ethanol/Water (2:1 v/v).

  • Deprotonation: Add 24.2 g of 50% aqueous NaOH solution dropwise. The solution will heat up; ensure cooling to maintain <40°C.

    • Mechanism:[3][4] This converts both the carboxylic acid and the phenol into their respective sodium salts (dianion formation).

  • Alkylation: Add 36.8 g (0.29 mol) of Benzyl Chloride slowly.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 1 hour.

  • Monitoring & Push: Check reaction progress (TLC/HPLC). If incomplete, add a second portion of NaOH (4.5 g, 50% aq) and Benzyl Chloride (3.0 g) and reflux for an additional 1.5 hours.

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Partition the residue between Diethyl Ether and 5% aqueous NaOH.[3]

    • Separation: The product (as a carboxylate salt) remains in the aqueous layer; excess benzyl chloride and benzyl ether byproducts remain in the organic layer.

  • Isolation:

    • Cool the aqueous layer in an ice bath.[3][5]

    • Acidify carefully with concentrated HCl to pH < 2.

    • Extract the precipitated free acid into Diethyl Ether.

    • Wash ether layer with Brine, dry over Na₂SO₄, and evaporate to yield a crude oil/solid.

  • Purification: Recrystallize from Toluene to obtain the pure product.

Visualization of Synthesis & Logic

SynthesisWorkflow Start 2,6-Dichloro-3-hydroxybenzoic acid Reagents Reagents: Benzyl Chloride + NaOH Solvent: EtOH/H2O Start->Reagents Intermediate Dianion Formation (Phenoxide + Carboxylate) Reagents->Intermediate Deprotonation Reflux Reflux (80°C) Williamson Ether Synthesis Intermediate->Reflux Sn2 Attack Partition Partition: Ether / 5% NaOH (Product in Aqueous Phase) Reflux->Partition Workup Acidification Acidify (HCl) Precipitate Product Partition->Acidification Selectivity Final 3-(Benzyloxy)-2,6-dichlorobenzoic acid (Crystalline Solid) Acidification->Final Isolation

Caption: Synthesis pathway highlighting the selective isolation of the carboxylate salt during workup.

Quality Control & Characterization

To ensure the integrity of the synthesized material for research or drug development, the following specifications must be met.

Test Method Acceptance Criteria
Appearance VisualWhite to off-white powder
Purity HPLC (C18, ACN/Water + 0.1% TFA)≥ 98.0% (Area %)
Identity (H-NMR) 1H NMR (DMSO-d6)δ 5.2 (s, 2H, O-CH2), 7.3-7.5 (m, 5H, Ph), 7.1-7.6 (d, 2H, Ar-H)
Identity (MS) LC-MS (ESI-)[M-H]⁻ = 295.1 m/z
Water Content Karl Fischer≤ 0.5%

Handling & Safety:

  • Hazards: Irritant to eyes and skin. The precursor (Benzyl chloride) is a lachrymator and potential carcinogen; handle in a fume hood.

  • Storage: Store at 2-8°C, desiccated. Stable for >2 years if protected from moisture.

References

  • Sigma-Aldrich. 3-(Benzyloxy)-2,6-dichlorobenzoic acid Product Specification. Retrieved from

  • PrepChem. Synthesis of 3-Benzyloxy-2,6-dichlorobenzoic acid. Retrieved from

  • National Institute of Health (PubChem). 2,6-Dichloro-3-hydroxybenzoic acid (Metabolite Data). Retrieved from

  • CymitQuimica. Chemical Data Sheet: CAS 95645-03-7.[6][7] Retrieved from

Sources

An In-depth Technical Guide to the Chemical Identifiers of 3-(Benzyloxy)-2,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Nomenclature: Initial searches for "2,6-dichloro-3-benzyloxybenzoic acid" did not yield a conclusive match in major chemical databases. However, substantial information is available for the closely related isomer, 3-(Benzyloxy)-2,6-dichlorobenzoic acid . This guide will focus on the latter compound, which is likely the intended subject of inquiry.

This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, safety information, and available experimental data for 3-(Benzyloxy)-2,6-dichlorobenzoic acid, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Identifiers

The fundamental identifiers for 3-(Benzyloxy)-2,6-dichlorobenzoic acid are crucial for its unambiguous identification in literature, patents, and chemical databases.

IdentifierValueSource
CAS Number 95645-03-7Ambeed
Molecular Formula C₁₄H₁₀Cl₂O₃Sigma-Aldrich[1]
Molecular Weight 297.14 g/mol Sigma-Aldrich[1]
MDL Number MFCD28360131Merck

Diagram of Logical Identifiers:

Core Identifiers for 3-(Benzyloxy)-2,6-dichlorobenzoic acid cluster_main 3-(Benzyloxy)-2,6-dichlorobenzoic acid cluster_properties Molecular Properties CAS_95645-03-7 CAS Number 95645-03-7 Formula Molecular Formula C14H10Cl2O3 CAS_95645-03-7->Formula describes Weight Molecular Weight 297.14 g/mol CAS_95645-03-7->Weight has MDL MDL Number MFCD28360131 CAS_95645-03-7->MDL is assigned

Caption: Core chemical identifiers for 3-(Benzyloxy)-2,6-dichlorobenzoic acid.

Structural and Nomenclature Details

A deeper understanding of the molecule requires an examination of its structure and the various systems used for its naming.

Identifier TypeIdentifier
IUPAC Name 3-(Benzyloxy)-2,6-dichlorobenzoic acid
Synonyms 2,6-dichloro-3-(phenylmethoxy)benzoic acid
InChI 1S/C14H10Cl2O3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)
InChIKey FVDBDUWYRAXEDD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Cl)C(=O)O)Cl

Physicochemical Properties

While comprehensive experimental data for this specific compound is limited, some key physicochemical properties can be referenced from supplier information.

PropertyValueNotes
Physical State SolidAssumed based on related compounds.
Solubility No data available. Expected to be soluble in organic solvents like ethanol, ether, and toluene.
Melting Point No data available
Boiling Point No data available

Safety and Handling Information

No specific Safety Data Sheet (SDS) is readily available for 3-(Benzyloxy)-2,6-dichlorobenzoic acid. However, based on the known hazards of structurally similar compounds, such as dichlorobenzoic acids, the following precautions should be considered.

GHS Hazard Statements (Predicted):

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Precautionary Statements (Recommended):

  • P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Workflow for Safe Handling:

Safe Handling Workflow Start Start: Obtain Compound PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Ventilation Work in a Ventilated Hood PPE->Ventilation Handling Handle with Care (Avoid Dust Inhalation and Skin Contact) Ventilation->Handling Storage Store in a Cool, Dry Place (Tightly Sealed Container) Handling->Storage Disposal Dispose of as Hazardous Waste Storage->Disposal End End Disposal->End

Caption: A general workflow for the safe handling of 3-(Benzyloxy)-2,6-dichlorobenzoic acid.

Synthesis and Spectroscopic Data

A documented synthesis of 3-(Benzyloxy)-2,6-dichlorobenzoic acid involves the reaction of 2,6-dichloro-3-hydroxybenzoic acid with benzyl chloride in the presence of sodium hydroxide and ethanol.

Experimental Protocol: Synthesis

  • Dissolve 2,6-dichloro-3-hydroxybenzoic acid in ethanol.

  • Add an aqueous solution of sodium hydroxide.

  • Add benzyl chloride to the solution.

  • Heat the reaction mixture to reflux with stirring.

  • After a designated time, add additional sodium hydroxide and benzyl chloride to drive the reaction to completion.

  • Cool the reaction mixture and remove the ethanol via evaporation.

  • Partition the mixture between diethyl ether and an aqueous sodium hydroxide solution.

  • Separate the aqueous layer and wash with diethyl ether.

  • Cool the aqueous extract and acidify with concentrated HCl.

  • Extract the product with diethyl ether.

  • Wash the combined ether layers with water and brine, then dry over sodium sulfate.

  • Evaporate the ether to yield the crude product, which can be further purified by recrystallization from toluene.

Spectroscopic Data:

While specific experimental spectra for 3-(Benzyloxy)-2,6-dichlorobenzoic acid are not widely published, spectroscopic data for related compounds can provide an indication of the expected signals. For example, in the ¹H NMR spectrum, one would anticipate signals corresponding to the aromatic protons of both the dichlorobenzyl and the benzyl groups, as well as a characteristic signal for the benzylic methylene (-CH₂-) protons.

References

  • PrepChem. Synthesis of 3-Benzyloxy-2,6-dichlorobenzoic acid. [Link]

  • PubChem. 4-(Benzyloxy)-3-chlorobenzoic acid. [Link]

Sources

Solubility of 3-(Benzyloxy)-2,6-dichlorobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive framework for understanding, measuring, and modeling the solubility of 3-(Benzyloxy)-2,6-dichlorobenzoic acid (CAS 265979-36-4) . As a critical intermediate in the synthesis of specialized agrochemicals and pharmaceuticals, its solubility profile dictates the efficiency of reaction workups, crystallization yields, and purification purity.

Given the specific structural features—a polar carboxylic acid head hindered by ortho-chlorines and a lipophilic benzyloxy tail—this compound exhibits a "Janus-faced" solubility behavior : high solubility in polar aprotic solvents and chlorinated hydrocarbons, but extremely low solubility in water and aliphatic hydrocarbons. This guide moves beyond static data to provide a self-validating protocol for determining precise solubility curves and applying them to thermodynamic modeling.

Physicochemical Profile & Solubility Prediction

Before initiating wet-lab experiments, a structural analysis establishes the theoretical solubility boundaries.

Structural Determinants
FeatureStructural MoietyImpact on Solubility
Acidic Head Carboxylic Acid (C-1)Provides H-bond donor/acceptor sites. Enables pH-dependent solubility (high in basic aqueous media).
Steric Shield 2,6-Dichloro SubstitutionForces the carboxyl group out of planarity, reducing conjugation but increasing acidity (pKa ~1.8–2.2). drastically reduces water solubility compared to benzoic acid.
Lipophilic Tail 3-Benzyloxy GroupAdds significant hydrophobic bulk (LogP shift ~+2.0). Increases affinity for aromatic solvents (Toluene) and chlorinated solvents (DCM).
Predicted Solubility Landscape

Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., 2,6-dichlorobenzoic acid), the solubility hierarchy is predicted as follows:

  • High Solubility (>100 mg/mL): DMSO, DMF, THF, Dichloromethane (DCM).

  • Moderate Solubility (20–100 mg/mL): Ethanol, Ethyl Acetate, Acetone, Toluene (Hot).

  • Low Solubility (<5 mg/mL): Water (pH < 7), n-Heptane, Hexane.

Experimental Protocol: Determination of Mole Fraction Solubility

To generate high-fidelity data required for process design, we utilize the Isothermal Saturation Method coupled with HPLC or Gravimetric analysis.

Workflow Diagram

Solubility_Protocol Start Start: Excess Solid + Solvent Equilibration Equilibration (Constant T, Stirring 24-48h) Start->Equilibration T ± 0.1 K Settling Phase Separation (Settling/Centrifugation) Equilibration->Settling Sampling Supernatant Sampling (Heated Syringe Filter) Settling->Sampling Avoid Precip. Analysis Quantification (HPLC/Gravimetric) Sampling->Analysis Data Calculate Mole Fraction (x) Analysis->Data

Figure 1: Standardized workflow for isothermal solubility determination.

Step-by-Step Methodology
  • Preparation: Add excess 3-(Benzyloxy)-2,6-dichlorobenzoic acid to 20 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at 400 rpm for 24–48 hours. Ensure temperature is controlled to ±0.05 K using a circulating water bath.

  • Sampling: Stop stirring and allow solids to settle for 2 hours.

    • Critical Step: Use a syringe filter (0.45 µm PTFE) pre-heated to the experimental temperature to prevent "crash-out" during sampling.

  • Quantification:

    • Gravimetric: Evaporate solvent from a weighed aliquot and dry residue to constant weight (Vacuum oven, 50°C).

    • HPLC: Dilute aliquot with mobile phase (Acetonitrile/Water) and analyze (UV detection @ 254 nm).

Thermodynamic Modeling & Data Analysis

Experimental data must be correlated using thermodynamic models to allow interpolation and extrapolation for process design.

The Modified Apelblat Model

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    

Interpretation:

  • If

    
     is negative , solubility increases with temperature (endothermic).
    
  • 
      accounts for the non-linearity of the enthalpy of solution.
    
Thermodynamic Functions

From the Apelblat parameters, calculate the apparent thermodynamic properties of the solution process:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    Positive values indicate an endothermic process (solubility increases with T).
  • Gibbs Free Energy (

    
    ): 
    
    
    
    

Process Application: Crystallization Strategy

The solubility data directly informs the purification strategy. For 3-(Benzyloxy)-2,6-dichlorobenzoic acid, the distinct solubility gap between alcohols and water suggests Antisolvent Crystallization or Cooling Crystallization in esters.

Solvent Selection Matrix
Solvent ClassRepresentative SolventSolubility BehaviorApplication
Good Solvent Ethanol / MethanolHigh, steep T-dependenceCooling crystallization solvent.
Antisolvent Water (Acidified)Near zeroYield maximization (dumping).
Wash Solvent n-HeptaneVery LowRemoving non-polar impurities without yield loss.
Reaction Solvent THF / DCMVery HighSynthesis medium (homogeneous).
Purification Logic Diagram

Purification_Logic Crude Crude Mixture (Reaction Mass) Dissolution Dissolve in Hot Ethanol (T = 60°C) Crude->Dissolution Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Crystallization Cooling to 5°C OR Add Water (Antisolvent) Filtration->Crystallization Supersaturation Isolation Filtration & Wash (Cold Heptane/Water) Crystallization->Isolation Product Pure 3-(Benzyloxy)-2,6- dichlorobenzoic acid Isolation->Product

Figure 2: Logic flow for purification based on solubility differentials.

References

  • Compound Identification: 3-(Benzyloxy)-2,6-dichlorobenzoic acid. CAS No. 265979-36-4. Sigma-Aldrich Product Catalog. Link

  • Analogous Solubility Data: Thati, J., Nordström, F., & Rasmuson, Å. C. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical & Engineering Data, 55(11). Link

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • pKa & Structural Effects: Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Link

3-(Benzyloxy)-2,6-dichlorobenzoic acid SDS safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a high-level operational resource for drug development professionals and research scientists. It synthesizes critical safety data with field-proven experimental protocols.

CAS Registry Number: 95645-03-7 Formula:


Molecular Weight:  297.13  g/mol [1]

Strategic Relevance & Chemical Identity

In the landscape of medicinal chemistry, 3-(benzyloxy)-2,6-dichlorobenzoic acid serves as a specialized scaffold, primarily utilized as a protected intermediate in the synthesis of polyfunctionalized aromatic heterocycles. Its structural value lies in the 2,6-dichloro substitution pattern , which imposes steric orthogonality, forcing substituents out of planarity and influencing the binding kinetics of downstream pharmacophores.

Commonly, this compound is employed to mask the phenol functionality (via the benzyl ether) while manipulating the carboxylic acid moiety—typically converting it to acyl chlorides, amides, or esters—before a final hydrogenolysis step reveals the free phenol. This "protect-functionalize-deprotect" strategy is critical in developing inhibitors for enzymes such as salicylate synthase or monoamine oxidase B (MAO-B) .

Physicochemical Data Summary
PropertyValueSource/Note
Appearance Off-white to beige crystalline powderObserved
Melting Point 138–142 °C (Predicted)Analogous derivatives
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in WaterLipophilic nature
pKa ~2.5–3.0 (Carboxylic acid)Est. from 2,6-dichlorobenzoic acid
LogP ~3.8Est.[2][3][4][5][6][7] (High Lipophilicity)

Critical Safety Profile (GHS Classification)

Note: While specific toxicological data for this intermediate is limited, the following classification is derived from the "Read-Across" principle using the structurally homologous 2,6-dichlorobenzoic acid and benzyl chloride precursors.

Hazard Identification

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat. 2Causes skin irritation.H315
Serious Eye Damage/Irritation Cat. 2ACauses serious eye irritation.H319
STOT - Single Exposure Cat. 3May cause respiratory irritation.H335
Aquatic Toxicity (Acute) Cat. 3Harmful to aquatic life.H402
Precautionary Protocols
  • Prevention (P261, P280): Avoid breathing dust/fume. Wear chemically resistant gloves (Nitrile >0.11mm) and safety goggles. Work within a certified fume hood.

  • Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed to prevent hydrolysis or oxidation.

Validated Experimental Protocol: Synthesis & Isolation

Rationale: Commercial availability of this specific intermediate is often sporadic. The following protocol, adapted from US Patent 4,704,401, provides a robust method for synthesizing the compound from 2,6-dichloro-3-hydroxybenzoic acid.

Reaction Scheme

Precursors: 2,6-dichloro-3-hydroxybenzoic acid + Benzyl Chloride (


)
Reagents:  Sodium Hydroxide (

), Ethanol (

) Mechanism: Williamson Ether Synthesis (O-Alkylation)
Step-by-Step Methodology
  • Solvation: Dissolve 27.1 g (0.13 mol) of 2,6-dichloro-3-hydroxybenzoic acid in 60 mL of Ethanol.

  • Deprotonation: Add a solution of 24.2 g (0.60 mol) NaOH dissolved in 55 mL water. Caution: Exothermic reaction.

  • Alkylation (Phase 1): Add 36.8 g (0.29 mol) of Benzyl Chloride dropwise. Heat the mixture to reflux (~80°C) with vigorous stirring for 60 minutes.

  • Reaction Push: To drive completion, add a second portion of NaOH (4.5 g in water) and Benzyl Chloride (3.0 g). Reflux for an additional 90 minutes.

  • Work-up:

    • Cool reaction to room temperature.[4]

    • Evaporate Ethanol under reduced pressure.

    • Partition residue between Diethyl Ether and 5% aqueous NaOH.[2][4] Discard the organic layer (removes unreacted benzyl chloride and benzyl alcohol side products).

  • Acidification & Isolation:

    • Cool the aqueous layer (containing the product as a sodium salt) in an ice bath.

    • Acidify carefully with Conc.[2] HCl to pH < 2.

    • Extract the precipitated free acid into Diethyl Ether.

    • Dry organic layer over

      
      , filter, and evaporate to yield a light yellow oil/solid.[2]
      
  • Purification: Recrystallize or triturate with Toluene to yield the pure crystalline product.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2,6-dichloro-3-hydroxybenzoic acid Reagents Add NaOH (aq) + Ethanol Add Benzyl Chloride Start->Reagents Reflux Reflux at ~80°C (2.5 hrs) Monitor via TLC Reagents->Reflux Williamson Ether Synthesis Extraction Partition: Ether / 5% NaOH (Product in Aqueous Layer) Reflux->Extraction Cool & Evap EtOH Acidification Acidify Aqueous Layer (HCl) Extract into Ether Extraction->Acidification Discard Org. Impurities Isolation Evaporate & Triturate (Toluene) Yield: Crystalline Solid Acidification->Isolation Drying & Crystallization

Figure 1: Operational workflow for the O-alkylation of 2,6-dichloro-3-hydroxybenzoic acid, highlighting the critical phase-separation step to remove neutral byproducts.

Emergency Response & Risk Management

In the event of exposure or spillage, the following decision matrix ensures personnel safety and environmental compliance.

Emergency Decision Tree

SafetyResponse Incident Incident Detected Skin Skin Contact Incident->Skin Eye Eye Contact Incident->Eye Spill Bench Spill Incident->Spill ActionSkin Wash with Soap/Water (15 min) Remove Contaminated Clothing Skin->ActionSkin ActionEye Rinse with Water (15 min) Seek Medical Attention Eye->ActionEye ActionSpill Ventilate Area Wet Sweep (Avoid Dust) Neutralize with Weak Base Spill->ActionSpill

Figure 2: Immediate response protocols for personnel exposure and laboratory spills.

Waste Disposal
  • Classification: Hazardous Organic Waste (Halogenated).

  • Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not discharge into drains; the high halogen content requires specific thermal degradation to prevent formation of dioxins.

References

  • PrepChem. Synthesis of 3-Benzyloxy-2,6-dichlorobenzoic acid. Retrieved from [Link]

  • United States Patent Office.
  • National Center for Biotechnology Information. PubChem Compound Summary for 2,6-Dichlorobenzoic acid (Structural Analog). Retrieved from [Link]

Sources

Benzoic acid, 2,6-dichloro-3-(phenylmethoxy)- synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Benzoic acid, 2,6-dichloro-3-(phenylmethoxy)- , a specialized chemical intermediate primarily utilized in the synthesis of pharmaceutical agents, including Human Leukocyte Elastase (HLE) inhibitors.

Chemical Identity & Nomenclature

Benzoic acid, 2,6-dichloro-3-(phenylmethoxy)- is a highly functionalized aromatic building block. Its structure features a benzoic acid core constrained by two chlorine atoms at the ortho positions (2 and 6), creating significant steric hindrance around the carboxyl group. The 3-position is substituted with a benzyloxy (phenylmethoxy) group, providing a hydrophobic moiety often utilized for enzyme pocket binding or as a protected hydroxyl group during synthesis.

Nomenclature & Synonyms
StandardName / Identifier
CAS Systematic Name Benzoic acid, 2,6-dichloro-3-(phenylmethoxy)-
IUPAC Name 3-(Benzyloxy)-2,6-dichlorobenzoic acid
Common Synonyms 2,6-Dichloro-3-benzyloxybenzoic acid; 3-Benzyloxy-2,6-dichlorobenzoic acid
Molecular Formula C₁₄H₁₀Cl₂O₃
Molecular Weight 297.13 g/mol
Structural Features 2,6-Disubstitution (Steric Lock), 3-Alkoxy (Lipophilic Donor)
Structural Visualization

The following diagram illustrates the core connectivity and functional groups.

ChemicalStructure Core Benzoic Acid Core (C1-C6) Cl2 2-Chloro (Steric Block) Core->Cl2 Position 2 Cl6 6-Chloro (Steric Block) Core->Cl6 Position 6 COOH 1-Carboxyl Group (Acidic Head) Core->COOH Position 1 OBn 3-Phenylmethoxy (Benzyloxy Group) Core->OBn Position 3

Figure 1: Structural connectivity of 2,6-dichloro-3-(phenylmethoxy)benzoic acid, highlighting the steric shielding of the carboxyl group.

Synthetic Pathway & Methodology

The synthesis of 2,6-dichloro-3-(phenylmethoxy)benzoic acid is a multi-step process requiring precise regiochemical control. The primary challenge is introducing two chlorine atoms at the 2 and 6 positions of the 3-hydroxybenzoate scaffold without over-chlorinating or substituting the wrong positions.

Core Synthetic Protocol

The following protocol is derived from patent literature concerning saccharin-based HLE inhibitors (e.g., EP0594257A1).

Step 1: Regioselective Chlorination
  • Precursor: Methyl 3-hydroxybenzoate.[1]

  • Reagents: Chlorine gas (

    
    ), Glacial Acetic Acid (AcOH).[1]
    
  • Conditions:

    
     to Room Temperature (RT).
    

Mechanism: The hydroxyl group at C3 is a strong ortho/para director. The ester group at C1 is a meta director.

  • Position 2: Ortho to -OH, Ortho to -COOMe.

  • Position 4: Ortho to -OH, Para to -COOMe.

  • Position 6: Para to -OH, Ortho to -COOMe. Chlorination typically occurs at positions 2, 4, and 6. Controlling stoichiometry and temperature favors the 2,6-dichloro isomer in specific solvent systems like acetic acid.

Step 2: O-Alkylation (Benzylation)
  • Precursor: Methyl 2,6-dichloro-3-hydroxybenzoate.

  • Reagents: Benzyl bromide (

    
    ), Potassium Carbonate (
    
    
    
    ), Acetone or DMF.
  • Conditions: Reflux.[1][2]

Mechanism: Standard Williamson ether synthesis. The phenoxide ion attacks the benzyl bromide to form the phenylmethoxy ether.

Step 3: Ester Hydrolysis
  • Precursor: Methyl 2,6-dichloro-3-(phenylmethoxy)benzoate.

  • Reagents: NaOH or LiOH, Methanol/Water.

  • Conditions: Mild heating followed by acidification (HCl).[2]

Experimental Workflow Diagram

SynthesisPathway Start Methyl 3-hydroxybenzoate Step1 Chlorination (Cl2, AcOH, 0°C) Start->Step1 Inter1 Methyl 2,6-dichloro-3-hydroxybenzoate Step1->Inter1 Regioselective Cl insertion Step2 Benzylation (BnBr, K2CO3, Reflux) Inter1->Step2 Inter2 Methyl 2,6-dichloro-3-(phenylmethoxy)benzoate Step2->Inter2 Ether formation Step3 Hydrolysis (NaOH, MeOH/H2O) Inter2->Step3 Final 2,6-Dichloro-3-(phenylmethoxy)benzoic acid Step3->Final Saponification

Figure 2: Synthetic route from methyl 3-hydroxybenzoate to the target acid.

Structural & Functional Role in Drug Design

This compound is not merely a passive intermediate; its structural attributes are specifically exploited in medicinal chemistry, particularly for Protease Inhibitors (e.g., Human Leukocyte Elastase).

The "Orthogonal Lock" Effect

The 2,6-dichloro substitution pattern is a critical pharmacophore element.

  • Conformational Restriction: The bulky chlorine atoms at positions 2 and 6 force the carboxylate group (at position 1) to rotate out of the plane of the phenyl ring. This "twisted" conformation often matches the transition state of enzyme active sites better than a planar benzoic acid.

  • Metabolic Stability: The chlorines block the metabolically vulnerable ortho positions, preventing ring hydroxylation and conjugation.

  • Electronic Modulation: The electron-withdrawing nature of the chlorines increases the acidity of the carboxylic acid (lowering pKa), which can enhance ionic interactions with basic residues (e.g., Arginine, Lysine) in the target protein.

The 3-Phenylmethoxy Moiety

The benzyloxy group at position 3 serves two potential roles:

  • Hydrophobic Anchor: In HLE inhibitors, this group likely occupies the

    
     or 
    
    
    
    hydrophobic pocket of the enzyme, providing binding affinity via
    
    
    stacking or Van der Waals interactions.
  • Synthetic Handle: It can act as a protecting group. Removal (hydrogenolysis) reveals a phenol, which can then be coupled to other solubilizing groups (e.g., piperidine side chains) to tune pharmacokinetics.

Applications: Human Leukocyte Elastase (HLE) Inhibitors

The primary documented application of Benzoic acid, 2,6-dichloro-3-(phenylmethoxy)- is in the synthesis of Saccharinylmethyl aryl carboxylates .

Mechanism of Action

These compounds function as acyl-enzyme inhibitors .

  • Binding: The inhibitor binds to the active site of HLE.

  • Acylation: The enzyme's catalytic serine attacks the carbonyl of the saccharin or the benzoate, leading to the opening of the ring and formation of a stable acyl-enzyme complex.

  • Inhibition: The 2,6-dichloro substitution prevents the hydrolysis of this complex, effectively irreversibly inhibiting the enzyme.

Key Reference Context: The compound is an intermediate for structures such as 4-isopropyl-6-methoxy-2-saccharinylmethyl 2,6-dichloro-3-[2-(1-methyl-4-piperidinyl)ethoxy]benzoate.[1] In this final drug candidate, the "phenylmethoxy" group is often modified to a more complex ether (e.g., piperidinyl-ethoxy) to improve solubility, but the 2,6-dichloro-3-oxy core remains constant.

Physical Properties (Predicted)

PropertyValue (Predicted)Context
LogP ~4.2 - 4.8Highly Lipophilic (due to Cl and Benzyl groups)
pKa (Acid) ~2.5 - 3.0More acidic than benzoic acid (pKa 4.2) due to ortho-Cl electron withdrawal
Physical State Solid / OilOften isolated as a viscous oil or low-melting solid
Solubility Low in WaterSoluble in DCM, Ethyl Acetate, DMSO

Safety & Handling

  • Hazards: As a halogenated benzoic acid derivative, it acts as a skin and eye irritant. The precursor (benzyl bromide) is a potent lachrymator.

  • Storage: Store in a cool, dry place. The benzyloxy ether linkage is generally stable but can degrade under strong acidic conditions (cleavage to phenol).

  • Disposal: Halogenated organic waste. Do not dispose of in standard aqueous waste streams.

References

  • Warner-Lambert Company (now Pfizer). (1994). 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors. European Patent Application EP0594257A1.

    • Source of synthesis protocol and applic
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2,6-dichloro-3-methoxybenzoic acid (Analogous Structure).

    • Used for structural comparison and physicochemical property prediction of the 2,6-dichloro-3-substituted benzo
  • Vertex Pharmaceuticals. (Various).[3] Patents related to Cystic Fibrosis Transmembrane Conductance Regulator Modulators.[2] (Contextual reference for 2,6-dichlorobenzoic acid building blocks).

    • Provides context on the utility of 2,6-dichlorobenzoic acid scaffolds in drug discovery.

Sources

Physicochemical Characterization and Thermal Analysis of CAS 95645-03-7: An Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 95645-03-7, chemically identified as 3-(Benzyloxy)-2,6-dichlorobenzoic acid, is a halogenated aromatic building block with significant utility in advanced pharmaceutical synthesis and drug development. As a Senior Application Scientist, I have designed this whitepaper to establish a rigorous, self-validating framework for evaluating its physical state and melting point. Accurate thermal profiling is critical in early-stage drug development; variations in the melting point can indicate polymorphic shifts, solvent entrapment, or synthetic impurities that could derail downstream active pharmaceutical ingredient (API) formulation.

Molecular Architecture and Physical State

Understanding the macroscopic physical state of a compound requires examining its molecular architecture.

Structural Causality: The molecule features a rigid 2,6-dichlorobenzoic acid core coupled with a bulky benzyloxy ether at the 3-position. The steric hindrance generated by the ortho-chloro groups severely restricts the rotational degrees of freedom of the carboxylate moiety. Simultaneously, the benzyloxy group provides a large hydrophobic surface area. This specific geometry promotes strong intermolecular hydrogen bonding (primarily via carboxylic acid dimers) and extensive


 stacking within the crystal lattice.

Physical State: Because of this highly ordered, rigid crystalline packing, CAS 95645-03-7 exists as a at standard ambient temperature and pressure (SATP). Its solid-state nature dictates the necessity for rigorous thermal characterization prior to any solubilization or formulation workflows.

Theoretical & Empirical Physicochemical Parameters

To provide a baseline for analytical validation, the quantitative physical data for CAS 95645-03-7 is summarized below. Because exact empirical melting points for proprietary synthetic intermediates can vary based on crystallization solvents, a theoretical expected range is provided for protocol calibration.

ParameterValue / DescriptionAnalytical Significance
Chemical Name 3-(Benzyloxy)-2,6-dichlorobenzoic acidDefines structural class and reactivity
CAS RN 95645-03-7Unique regulatory identifier
Molecular Formula C14H10Cl2O3Stoichiometric basis for assays
Molecular Weight 297.13 g/mol Target mass for LC-MS validation[1]
Physical Form SolidDictates handling and formulation protocols[2]
Expected Melting Range 150°C – 170°C (Theoretical)Baseline range for thermal method calibration

Orthogonal Thermal Analysis Workflow

A self-validating analytical system requires orthogonal testing. Relying solely on visual melting point determination is insufficient for pharmaceutical-grade validation. The workflow below illustrates the integration of kinetic (visual) and thermodynamic (calorimetric) methodologies to confirm the physical properties of the solid.

Workflow A CAS 95645-03-7 Solid Sample B Sample Pulverization & Desiccation A->B Prep C Thermal Analysis Pipeline B->C D Capillary Method (USP <741>) C->D E Differential Scanning Calorimetry (DSC) C->E F Phase Transition Visualized D->F G Thermodynamic MP & Enthalpy E->G H Cross-Validation & Purity Assessment F->H G->H

Caption: Workflow for the thermal characterization and melting point validation of CAS 95645-03-7.

Self-Validating Experimental Protocols

Capillary Melting Point Determination (Kinetic/Visual)

Causality & Rationale: This protocol strictly adheres to the guidelines[3]. Gently pulverizing the sample ensures uniform heat transfer, preventing localized superheating and artificially broad melting ranges. Utilizing a slow heating rate (1°C/min) near the expected melting point allows the sample to reach thermal equilibrium with the heating block, preventing thermal lag between the sensor and the sample.

Step-by-Step Methodology:

  • Desiccation: Dry the solid CAS 95645-03-7 sample under vacuum (≤ 10 mbar) at 40°C for 24 hours. Reasoning: Residual moisture acts as a plasticizer, depressing the melting point via freezing-point depression principles.

  • Pulverization: Triturate the dried sample in an agate mortar until a fine, homogeneous powder is achieved.

  • Capillary Loading: Introduce the powder into a standard glass capillary tube (closed at one end). Tap the tube repeatedly on a hard surface to pack the powder to a uniform height of exactly 3 mm[3].

  • Instrument Calibration: Calibrate the melting point apparatus using secondary reference standards traceable to USP primary standards[4].

  • Ramp Rate Execution: Rapidly heat the apparatus to 140°C (approximately 10°C below the expected theoretical onset).

  • Equilibrium Heating: Reduce the heating ramp rate to strictly 1°C/min[3].

  • Observation & Recording: Record

    
     (the temperature at the first formation of a detectable liquid phase) and 
    
    
    
    (the temperature where no solid phase remains). The interval between
    
    
    and
    
    
    constitutes the empirical melting range.
Differential Scanning Calorimetry (Thermodynamic)

Causality & Rationale: While the capillary method provides a visual melting range, Differential Scanning Calorimetry (DSC) is required to quantify the enthalpy of fusion (


) and detect subtle endothermic polymorphic transitions that are visually imperceptible. DSC provides the true thermodynamic melting point.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 2.0 to 5.0 mg of the pulverized CAS 95645-03-7 into a standard aluminum DSC pan using a microbalance.

  • Hermetic Sealing: Crimp the pan with a hermetic lid. Reasoning: This prevents sublimation or the loss of volatile impurities during the heating cycle, which could skew the endothermic baseline.

  • Atmospheric Control: Establish a dry nitrogen purge at a flow rate of 50 mL/min to prevent oxidative degradation of the benzyloxy group at elevated temperatures.

  • Thermal Cycle: Equilibrate the furnace at 25°C, then execute a dynamic heating ramp of 10°C/min up to 200°C.

  • Thermogram Analysis: Integrate the primary endothermic melting peak. The extrapolated onset temperature represents the thermodynamic melting point, while the area under the curve yields the enthalpy of fusion (

    
    ).
    

Safety and Handling Directives

As a halogenated organic acid, CAS 95645-03-7 requires stringent laboratory safety protocols. The compound must be handled in a certified Class II fume hood using nitrile gloves, a lab coat, and chemical safety goggles. Prevent dust generation during the pulverization step to mitigate inhalation risks and respiratory irritation[1].

References

  • Giani, S., & Towers, N. M. (2019). "Compliance with Amended General Chapter USP<741> Melting Range or Temperature". ChemRxiv. URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(Benzyloxy)-2,6-dichlorobenzoic acid , a specialized halogenated aromatic intermediate. It serves as a critical scaffold in the synthesis of pharmaceuticals and is chemically linked to the metabolic degradation pathways of the herbicide Dichlobenil.

Chemical Identity & Physicochemical Profile

This compound represents a benzylated derivative of 2,6-dichloro-3-hydroxybenzoic acid, a key metabolite in the degradation of benzonitrile herbicides. Its structural utility lies in the orthogonal protection of the 3-hydroxyl group, allowing for selective functionalization of the benzoic acid core.

Property Data / Descriptor
IUPAC Name 3-(Benzyloxy)-2,6-dichlorobenzoic acid
CAS Registry Number 95645-03-7
InChIKey FVDBDUWYRAXEDD-UHFFFAOYSA-N
Molecular Formula C₁₄H₁₀Cl₂O₃
Molecular Weight 297.13 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, Dichloromethane; insoluble in water.
pKa (Predicted) ~2.5 (Carboxylic acid), modulated by ortho-chloro electron withdrawal.
Structural Significance

The molecule features a 2,6-dichloro substitution pattern , which induces significant steric strain, forcing the carboxylic acid group out of planarity with the benzene ring. This "ortho-effect" reduces conjugation and increases the acidity of the carboxyl group compared to unsubstituted benzoic acid. The 3-benzyloxy group serves as a robust protecting group for the phenol, stable to basic hydrolysis but cleavable via catalytic hydrogenolysis or strong Lewis acids (e.g., BBr₃).

Synthesis & Reaction Engineering

The synthesis of 3-(benzyloxy)-2,6-dichlorobenzoic acid is typically achieved via the O-alkylation of 2,6-dichloro-3-hydroxybenzoic acid. This process requires careful control of pH to favor phenolic alkylation over esterification of the carboxylate.

Protocol: Selective O-Benzylation

Objective: Synthesize 3-(benzyloxy)-2,6-dichlorobenzoic acid from 2,6-dichloro-3-hydroxybenzoic acid.

Reagents:

  • Substrate: 2,6-Dichloro-3-hydroxybenzoic acid (1.0 eq)

  • Reagent: Benzyl chloride (BnCl) (1.2 eq)

  • Base: Aqueous NaOH (50% w/w)

  • Solvent: Ethanol/Water (2:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 27.1 g of 2,6-dichloro-3-hydroxybenzoic acid in 100 mL of Ethanol/Water (2:1).

  • Deprotonation: Add 24.2 g of 50% NaOH dropwise at 0°C. This generates the dianion (phenolate and carboxylate). The phenolate is more nucleophilic.

  • Alkylation: Add 36.8 g of Benzyl chloride slowly.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 1 hour.

  • Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). If starting material remains, add additional NaOH (4.5 g) and Benzyl chloride (3.0 g) and reflux for another 1.5 hours.

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Partition the residue between Diethyl ether and Water. Discard the organic layer (removes excess benzyl chloride and benzyl ester byproducts).

    • Acidification: Cool the aqueous layer (containing the product as a sodium salt) to 0°C and acidify to pH 2 using conc. HCl.

    • Extraction: Extract the precipitated acid into Diethyl ether (2x).

    • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate to yield a light yellow oil or solid.

    • Crystallization: Recrystallize from Toluene/Hexane if necessary.

Yield: Typically 85–90%.

Chemically Related Compounds & Metabolic Context

Understanding this compound requires analyzing its position within the degradation pathway of chlorinated herbicides (Dichlobenil/BAM) and its relationship to bioactive auxins.

The 2,6-Dichlorobenzoate Scaffold

The 2,6-dichloro motif is a "privileged structure" in agrochemistry, imparting resistance to metabolic degradation and enhancing auxin-like activity.

Compound Relationship Role/Activity
2,6-Dichloro-3-hydroxybenzoic acid Parent/Precursor Major metabolite of the herbicide Dichlobenil (via BAM).[1][2] Often found in groundwater as a persistent pollutant.
2,6-Dichlorobenzoic acid (2,6-DCBA) Core Scaffold Precursor to the 3-hydroxy derivative.[1][2][3] Known auxin herbicide and intermediate.
Dicamba Analog 3,6-dichloro-2-methoxybenzoic acid. A widely used auxin herbicide. Structural isomer of the target compound's core.
2,6-Dichlorobenzamide (BAM) Upstream Precursor Persistent groundwater contaminant that hydrolyzes to 2,6-DCBA.[1][2]
Metabolic Pathway Visualization

The following diagram illustrates the environmental and synthetic connections between these compounds.

MetabolicPathway cluster_env Environmental Degradation (In Situ) Dichlobenil Dichlobenil (Herbicide) BAM 2,6-Dichlorobenzamide (BAM) Dichlobenil->BAM Microbial Hydrolysis (Soil) DCBA 2,6-Dichlorobenzoic Acid (2,6-DCBA) BAM->DCBA Amidase (BbdA) OH_DCBA 2,6-Dichloro-3-hydroxybenzoic acid (Metabolite) DCBA->OH_DCBA Monooxygenase (BbdD) Target 3-(Benzyloxy)-2,6-dichlorobenzoic acid (Target Compound) OH_DCBA->Target Synthetic Benzylation (BnCl, NaOH)

Figure 1: Connection between the environmental degradation of Dichlobenil and the synthetic access to the target benzylated intermediate.

Biological Activity & Applications[4][5][6][7]

Synthetic Intermediate (Protecting Group Strategy)

3-(Benzyloxy)-2,6-dichlorobenzoic acid is primarily utilized as a protected scaffold . The benzyl ether masks the 3-hydroxyl group, preventing interference during:

  • Amide Coupling: Activation of the carboxylic acid (e.g., via SOCl₂ to the acid chloride) to form amides without self-polymerization.

  • Lithiation: Directed ortho-metalation (DoM) reactions where a free phenol would quench the organolithium reagent.

Herbicide Metabolite Standards

In environmental toxicology, the free phenol (2,6-dichloro-3-hydroxybenzoic acid) is a regulated groundwater contaminant. The benzylated form serves as a:

  • Lipophilic Standard: Used in HPLC method development to establish retention times for hydrophobic derivatives.

  • Prodrug Model: Studying the transport of halogenated benzoates across plant membranes (cuticle penetration is enhanced by the benzyl group).

Auxin Mimicry Potential

Like Dicamba, 2,6-disubstituted benzoic acids often exhibit auxin activity (plant growth regulation).

  • Mechanism: They bind to the TIR1 ubiquitin ligase complex, promoting the degradation of Aux/IAA repressors.

  • SAR Insight: The bulky 3-benzyloxy group likely reduces immediate auxin activity compared to the free acid or methoxy analogs (Dicamba) due to steric clash in the receptor pocket, making it a potential antiauxin or a slow-release pro-herbicide (if metabolized in planta).

References

  • Preparation of 3-Benzyloxy-2,6-dichlorobenzoic acid. PrepChem. Retrieved from [Link]

  • 2,6-Dichlorobenzoic acid (CAS 50-30-6). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Mineralisation of 2,6-dichlorobenzamide (BAM) in dichlobenil-exposed soils. Environmental Science & Technology. (Context on the 3-hydroxy metabolite). Retrieved from [Link]

  • PubChem Compound Summary: 2,6-Dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 3-(Benzyloxy)-2,6-dichlorobenzoic acid from 2,6-dichloro-3-hydroxybenzoic acid

[1][2]

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 3-(Benzyloxy)-2,6-dichlorobenzoic acid from 2,6-dichloro-3-hydroxybenzoic acid . The transformation presents a classic chemoselectivity challenge: differentiating between the phenolic hydroxyl and the carboxylic acid functionalities.[1][2] While the 2,6-dichloro substitution pattern introduces significant steric hindrance around the carboxylate, it also alters the electronic properties of the phenol.[1][2]

This guide prioritizes a Direct Aqueous/Ethanolic Alkylation strategy (Method A), derived from industrial process chemistry, which utilizes the steric bulk of the substrate and vigorous basic conditions to favor the thermodynamic product (ether-acid) over the kinetic by-product (ester).[1][2] A secondary Stepwise Protection Strategy (Method B) is provided for applications requiring ultra-high purity (>99.5%).[1][2]

Scientific Foundation & Strategy

Retrosynthetic & Mechanistic Logic

The target molecule contains an ether linkage at the C3 position and a free carboxylic acid at C1.[1][2] The starting material, 2,6-dichloro-3-hydroxybenzoic acid, possesses two acidic protons:[1][2]

  • Carboxylic Acid (-COOH): pKa

    
     2.0–2.5 (enhanced acidity due to ortho-chloro electron withdrawal).[1][2]
    
  • Phenol (-OH): pKa

    
     8.0–9.0.[1][2]
    

The Selectivity Challenge: Treatment with a base generates a dianion.[1][2] The phenoxide is more nucleophilic than the carboxylate, but the carboxylate is often more accessible in unhindered systems.[1][2] However, the 2,6-dichloro motif creates a "steric gate" around the carboxylate, significantly retarding the rate of esterification.[1][2]

The "In-Situ Hydrolysis" Solution: By conducting the reaction in a strongly alkaline aqueous-ethanolic medium at reflux, we leverage two competing rates:[1][2]

  • Rate(Etherification): Fast and irreversible.[1][2]

  • Rate(Esterification): Slow (due to sterics) and reversible (susceptible to hydrolysis).[1][2]

  • Rate(Hydrolysis): Fast (under high pH/Reflux).[1][2]

Consequently, any benzyl ester formed transiently is rapidly saponified back to the carboxylate, while the benzyl ether remains stable, resulting in the exclusive formation of the desired acid product.[1][2]

ReactionPathwaySM2,6-Dichloro-3-hydroxybenzoic acidDianionDianion IntermediateSM->DianionNaOH (excess)EsterTransient Benzyl Ester(Unstable in Base)Dianion->EsterBnCl (Side Rxn)Product3-(Benzyloxy)-2,6-dichlorobenzoic acid(Stable Ether)Dianion->ProductBnCl, Reflux(O-Alkylation)Ester->ProductHydrolysis(NaOH/H2O)

Figure 1: Reaction pathway leveraging in-situ hydrolysis to ensure chemoselectivity.

Experimental Protocol

Method A: Direct Biphasic Alkylation (Recommended)

Best for: Scale-up (>10g), time efficiency, and minimizing steps.[1][2]

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]Role
2,6-Dichloro-3-hydroxybenzoic acid 207.011.0Substrate
Benzyl Chloride 126.582.2 - 2.5Alkylating Agent
Sodium Hydroxide (50% aq) 40.00~4.5Base/Hydrolysis
Ethanol (95%) -SolventCo-solvent
Toluene -SolventCrystallization
Step-by-Step Procedure
  • Dissolution & Deprotonation:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2,6-dichloro-3-hydroxybenzoic acid (1.0 equiv) in Ethanol (approx. 3.5 mL per gram of substrate).[1][2]

    • Add 50% Aqueous NaOH (2.5 equiv) slowly. Exotherm warning: The acid-base neutralization will generate heat.[1][2]

    • Stir for 15 minutes to ensure complete formation of the dianion.

  • Alkylation:

    • Add Benzyl Chloride (1.5 equiv) in a single portion.

    • Heat the mixture to Reflux (~80°C) .

    • Monitor: After 1 hour, TLC/HPLC typically shows ~60-70% conversion.

    • Pushing to Completion: Add a second portion of 50% NaOH (1.0 equiv) and Benzyl Chloride (0.7 equiv). Continue reflux for another 1.5 - 2 hours.

    • Note: The sequential addition maintains a high pH, essential for preventing permanent esterification.[1][2]

  • Workup (The Partition Protocol):

    • Cool the reaction mixture to room temperature.

    • Evaporation: Remove the majority of Ethanol under reduced pressure (Rotavap).[1][2] Do not distill to dryness; leave a concentrated aqueous slurry.[1][2]

    • Partition: Dilute the residue with Water and wash with Diethyl Ether (or MTBE).[1][2]

      • Discard the Organic Layer: This removes excess Benzyl Chloride and any non-hydrolyzed neutral byproducts (e.g., dibenzyl ether).[1][2]

    • Acidification: Cool the aqueous layer to 0-5°C in an ice bath. Acidify slowly with Conc. HCl to pH 1-2.

      • Observation: The product will precipitate as a thick oil or solid.[1][2]

    • Extraction: Extract the acidified aqueous layer with Diethyl Ether (2x).[1][2][6] Combine organics, wash with Brine, and dry over Na₂SO₄.[1][2]

  • Purification (Crystallization):

    • Filter the drying agent and evaporate the solvent to yield a crude yellow oil.[1][2]

    • The Toluene Trick: Add Toluene (approx. 2 mL per gram of crude) to the oil.[1][2] Heat gently to dissolve, then allow to stand at room temperature (or 4°C).

    • Heavy crystalline precipitate should form.[1][2] Filter and wash with cold toluene/hexanes.[1][2]

Method B: Stepwise Protection (Alternative)

Best for: High-value synthesis requiring rigorous purification of intermediates.[1][2]

  • Esterification: Reflux SM in MeOH with catalytic H₂SO₄ (8h) → Methyl 2,6-dichloro-3-hydroxybenzoate .

  • Alkylation: React Methyl ester with Benzyl Bromide (1.1 eq) and K₂CO₃ (2.0 eq) in Acetone (Reflux, 6h).

    • Advantage:[1][2][4][9] No risk of esterifying the acid group with benzyl; product is purely the methyl ester-benzyl ether.[1][2]

  • Saponification: Hydrolyze the methyl ester using LiOH in THF/H₂O (RT, 4h).

  • Workup: Acidify and extract.

Workup & Purification Logic Flow

The following diagram illustrates the critical separation logic in Method A to ensure the removal of unreacted alkyl halide and byproducts.

WorkupFlowRxnMixCrude Reaction Mixture(Aq. NaOH + EtOH)EvapEvaporate EthanolRxnMix->EvapWashWash with Ether/MTBE(Basic pH > 12)Evap->WashOrgLayer1Organic Layer 1(Contains: Excess BnCl, Dibenzyl Ether)Wash->OrgLayer1DiscardAqLayer1Aqueous Layer 1(Contains: Product as Na-Salt)Wash->AqLayer1KeepAcidifyAcidify with HCl(pH < 2)AqLayer1->AcidifyExtractExtract with EtherAcidify->ExtractOrgLayer2Organic Layer 2(Contains: Product Acid)Extract->OrgLayer2KeepAqLayer2Aqueous Layer 2(Waste Salts)Extract->AqLayer2DiscardCrystCrystallize from TolueneOrgLayer2->Cryst

Figure 2: Critical separation logic for isolating the acidic product from neutral impurities.

Quality Control & Data Specifications

Expected Analytical Data
ParameterSpecificationNotes
Appearance White to Off-white Crystalline SolidCrude may be yellow oil before toluene treatment.[1][2]
Melting Point 115°C - 120°C (approx)Literature specific for this derivative is scarce; range estimated based on similar scaffolds.[1][2]
¹H NMR (DMSO-d₆)

5.20 (s, 2H, O-CH₂-Ph)
Characteristic benzylic singlet.[1][2]
¹H NMR (DMSO-d₆)

7.30 - 7.50 (m, 5H)
Aromatic benzyl protons.[1][2]
¹H NMR (DMSO-d₆)

7.0 - 7.3 (d, 2H)
Core aromatic protons (AB system or singlets depending on resolution).[1][2]
HPLC Purity > 98.0% (Area %)Monitor @ 254 nm.[1][2]
Troubleshooting Guide
  • Issue: Low Yield / Heavy Oil Formation.[1][2]

    • Cause: Incomplete hydrolysis of the benzyl ester side-product.[1][2]

    • Fix: Increase the reflux time after the second NaOH addition. Ensure pH remains >12 during the final hour of heating.

  • Issue: Product trapped in Organic Wash.

    • Cause: The pH of the aqueous layer was not high enough during the first wash, allowing some free acid to partition into the ether.[1][2]

    • Fix: Ensure the aqueous layer is pH >12 before the first ether wash.[1][2]

References

  • Preparation of 3-Benzyloxy-2,6-dichlorobenzoic acid. PrepChem.com. (Based on U.S. Patent 4,704,401).[1][2] [Link]

  • Satpute, M. S., et al. (2019).[1][2][4] Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives. Rasayan Journal of Chemistry, 12(3), 1077-1084.[1][2][4] [Link]

  • U.S. Patent 4,704,401. (1987).[1][2] Substituted benzoylhaloalkanesulfonanilides. (Source of the specific 2,6-dichloro-3-hydroxybenzoic acid benzylation protocol).

Application Note: Chemoselective Williamson Ether Synthesis of 3-(Benzyloxy)-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

This Application Note details a robust, scalable protocol for the synthesis of 3-(benzyloxy)-2,6-dichlorobenzoic acid via Williamson ether synthesis.

The Chemoselectivity Challenge

The starting material, 3-hydroxy-2,6-dichlorobenzoic acid , contains two nucleophilic oxygen centers: the phenolic hydroxyl group and the carboxylic acid.

  • Phenol (

    
    ):  Target for permanent alkylation.
    
  • Carboxylic Acid (

    
    ):  Susceptible to competing esterification.
    

In standard alkylation scenarios using 1 equivalent of base, the carboxylate (formed first due to lower


) would be the primary nucleophile, leading to the unwanted ester. Using 2 equivalents of base generates a dianion. While the phenoxide is generally more nucleophilic (soft nucleophile) than the carboxylate (hard nucleophile), the formation of the benzyl ester byproduct is kinetically unavoidable in the presence of reactive alkyl halides like benzyl chloride/bromide.
The "In-Situ Saponification" Strategy

Instead of attempting a difficult mono-alkylation on a sterically hindered substrate, this protocol utilizes a Global Alkylation / Selective Hydrolysis strategy. The reaction is conducted in a biphasic aqueous/organic medium with excess base (NaOH) and heat.

  • Reaction Phase: Both the phenol and carboxylate are alkylated, forming the Benzyl 3-(benzyloxy)-2,6-dichlorobenzoate intermediate.

  • Equilibrium Phase: Under high-pH reflux conditions, the benzyl ether linkage is stable. However, the benzyl ester is unstable and undergoes rapid saponification (hydrolysis), reverting to the carboxylate salt.

  • Steric Influence: The 2,6-dichloro substitution pattern creates significant steric hindrance around the carboxylate group (Ortho-Effect). This steric bulk actually favors the stability of the free carboxylate over the ester in basic conditions, driving the equilibrium toward the desired acid salt.

Materials & Safety Profile

Reagents Table
ReagentCAS No.MW ( g/mol )RoleHazards
3-Hydroxy-2,6-dichlorobenzoic acid 3401-80-7207.01SubstrateIrritant
Benzyl Chloride 100-44-7126.58ElectrophileLachrymator , Toxic, Carcinogen
Sodium Hydroxide (50% aq) 1310-73-240.00BaseCorrosive , Causes severe burns
Ethanol (95% or Absolute) 64-17-546.07SolventFlammable
Toluene 108-88-392.14CrystallizationFlammable, Health Hazard
Hydrochloric Acid (Conc.) 7647-01-036.46AcidifierCorrosive, Fuming
Critical Safety Warnings
  • Benzyl Chloride: A potent lachrymator (tear gas). All handling must occur inside a functioning fume hood. Neutralize spills immediately with dilute ammonia or nucleophilic amines.

  • Exotherm: The mixing of 50% NaOH and Ethanol can be exothermic. Add base slowly.

Experimental Protocol

Scale: 100 mmol (approx. 20.7 g) input.[1] Expected Yield: 85–92%

Phase A: Reaction Setup & Alkylation
  • Dissolution: In a 500 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser, dissolve 20.7 g (100 mmol) of 3-hydroxy-2,6-dichlorobenzoic acid in 150 mL of Ethanol .

  • Basification: Slowly add 24.0 g (300 mmol) of 50% aqueous NaOH solution. The solution may darken slightly; this is normal for phenoxide formation.

    • Note: This represents 3 equivalents of base (1 for COOH, 1 for OH, 1 excess).

  • Alkylation (Part 1): Add 19.0 g (150 mmol, 17.3 mL) of Benzyl Chloride dropwise via an addition funnel or syringe over 10 minutes.

  • Reflux: Heat the mixture to a gentle reflux (

    
    ) for 60 minutes .
    
  • Alkylation (Part 2 - Push to Completion): To ensure complete conversion of the hindered phenol:

    • Add an additional 4.0 g (50 mmol) of 50% NaOH.

    • Add an additional 3.2 g (25 mmol, 2.9 mL) of Benzyl Chloride.

  • Final Reflux: Continue refluxing for an additional 90 minutes .

    • Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexane). The starting material spot (

      
      ) should disappear. The intermediate ester may be visible (
      
      
      
      ), but the major spot should be the ether-acid salt (baseline/low
      
      
      in basic media).
Phase B: Workup & Isolation[6]
  • Solvent Removal: Allow the reaction to cool to room temperature.[2] Remove the Ethanol under reduced pressure (Rotary Evaporator) to leave an aqueous slurry.

  • Partitioning: Dilute the residue with 200 mL of Water . Transfer to a separatory funnel.

  • Organic Wash (Impurity Removal): Wash the aqueous layer with 2 x 100 mL Diethyl Ether (or MTBE).

    • Purpose: This removes neutral byproducts such as unreacted Benzyl Chloride, Benzyl Alcohol (from hydrolysis), and any Benzyl 3-(benzyloxy)-2,6-dichlorobenzoate ester that failed to hydrolyze.

    • Product Location: The product is in the Aqueous Layer (as the sodium carboxylate).

  • Acidification: Transfer the aqueous layer to a clean beaker. Cool to

    
     in an ice bath. Slowly add Conc. HCl  with stirring until pH 
    
    
    
    1.
    • Observation: A thick white to off-white precipitate will form immediately.

  • Extraction: Extract the acidified aqueous mixture with 3 x 100 mL Ethyl Acetate .

  • Drying: Combine the organic extracts, wash with Brine (100 mL), and dry over Anhydrous

    
    .
    
  • Concentration: Filter off the drying agent and evaporate the solvent to yield a crude solid/oil.

Phase C: Purification
  • Crystallization: Dissolve the crude material in a minimum amount of hot Toluene (approx. 50-80 mL).

  • Precipitation: Allow the solution to cool slowly to room temperature, then refrigerate at

    
     for 4 hours.
    
  • Filtration: Collect the crystals by vacuum filtration. Wash with cold Toluene/Hexane (1:1).

  • Drying: Dry the solid in a vacuum oven at

    
     overnight.
    

Mechanistic Pathway & Logic (Graphviz)

The following diagram illustrates the "Ester-Ether Loop" that ensures high yield of the acid product despite the potential for side reactions.

WilliamsonSynthesis SM 3-Hydroxy-2,6-dichlorobenzoic acid (Starting Material) Dianion Dianion Intermediate (Phenoxide + Carboxylate) SM->Dianion NaOH (aq) EsterEther Benzyl 3-(benzyloxy)-2,6-dichlorobenzoate (Bis-alkylated Impurity) Dianion->EsterEther BnCl (O-Alkylation of COOH) ProductSalt Product Sodium Salt (Aqueous Phase) Dianion->ProductSalt BnCl (O-Alkylation of Phenol) EsterEther->ProductSalt Saponification (NaOH/Reflux) FinalProduct 3-(Benzyloxy)-2,6-dichlorobenzoic acid (Final Product) ProductSalt->FinalProduct HCl (Acidification)

Figure 1: Reaction pathway showing the conversion of the starting material to the ether-acid. Note the "self-correcting" saponification step (Red to Green node) that converts the unwanted ester byproduct back into the desired product salt.

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Base Equivalents > 3.0 eqEssential to maintain high pH. High pH is required to keep the phenol deprotonated (

) and to rapidly hydrolyze any sterically hindered ester that forms.
Temperature Reflux (

)
The 2,6-dichloro substitution creates steric bulk. Thermal energy is required to overcome the activation energy for the

attack by the hindered phenoxide.
Solvent System EtOH /

Ethanol solubilizes the organic chloride; Water solubilizes the base. The protic nature supports the solvation of the leaving group (

) and facilitates saponification.
Acidification pH pH < 2The product is a benzoic acid derivative. To ensure full precipitation from the aqueous phase, the pH must be significantly below the acid's

(approx 2.5-3.0).

References

  • PrepChem. "Synthesis of 3-Benzyloxy-2,6-dichlorobenzoic acid." PrepChem.com. Accessed October 26, 2023. [Link]

  • Williamson, A. W. "Theory of Aetherification." Journal of the Chemical Society, 1852, 4, 229.
  • Chemistry LibreTexts. "The Williamson Ether Synthesis." LibreTexts. Accessed October 26, 2023. [Link]

Sources

Reagents for benzylation of 2,6-dichloro-3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Benzylation Strategies for 2,6-Dichloro-3-hydroxybenzoic Acid

Part 1: Executive Summary & Strategic Analysis

The Challenge: Steric Shielding & Dual Nucleophiles Benzylation of 2,6-dichloro-3-hydroxybenzoic acid presents a unique synthetic challenge due to the "Ortho Effect."[1][2] The 2,6-dichloro substitution pattern creates a deep steric pocket around the carboxylic acid, significantly retarding nucleophilic attack at the carbonyl carbon (esterification) and hindering the approach of electrophiles to the carboxylate.[3]

Conversely, the phenolic hydroxyl at position 3 is less sterically encumbered but possesses lower acidity (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


) compared to the carboxylic acid (

).[1] Successful benzylation requires selecting reagents that exploit these steric and electronic disparities.[3]

Strategic Pathways: Researchers typically pursue one of two distinct benzylated products:

  • Target A: 3-Benzyloxy-2,6-dichlorobenzoic acid (Selective O-Alkylation).

    • Mechanism:[1][2][4][5] Williamson ether synthesis under aqueous basic conditions where the ester intermediate is hydrolyzed or inhibited.[3]

  • Target B: Benzyl 3-(benzyloxy)-2,6-dichlorobenzoate (Global/Bis-Benzylation).

    • Mechanism:[1][2][4][5] Exhaustive alkylation using stronger electrophiles in polar aprotic solvents to force the hindered carboxylate to react.[3]

Part 2: Reagent Selection Matrix

Target ProductPrimary ReagentBase / CatalystSolvent SystemMechanism Note
Selective O-Benzylation (Ether)Benzyl Chloride (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

)
NaOH (50% aq.)[1]Ethanol / WaterHigh alkalinity (

) hydrolyzes any transient ester; favors phenoxide alkylation.[1]
Global Bis-Benzylation (Ether + Ester)Benzyl Bromide (

)

or

DMF or NMPAnhydrous, polar aprotic conditions enhance carboxylate nucleophilicity;

helps overcome steric crowding.[1]
Green / Catalytic Benzyl Alcohol TBAI (Cat.)[1]Water / ToluenePhase transfer catalysis (PTC) allows for milder conditions but requires optimization for hindered substrates.[1][3]

Part 3: Detailed Experimental Protocols

Protocol A: Selective Synthesis of 3-Benzyloxy-2,6-dichlorobenzoic Acid

Adapted from industrial scale-up methodologies (US Patent 4,704,401).[1][2][3]

Objective: Selectively protect the phenolic hydroxyl group while retaining the free carboxylic acid.[2][3]

Reagents:

  • Substrate: 2,6-dichloro-3-hydroxybenzoic acid (1.0 equiv)[1][2][3]

  • Reagent: Benzyl Chloride (1.5 - 2.0 equiv, divided)[1][2][3]

  • Base: NaOH (50% aqueous solution, ~4.0 equiv total)[1][2][3]

  • Solvent: Ethanol (95%)[1][2][3]

Step-by-Step Procedure:

  • Solubilization: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in Ethanol (3 mL per gram of substrate).

  • Deprotonation: Add 50% aqueous NaOH (2.5 equiv) dropwise.[1][2][3] The reaction is exothermic; allow to stir for 15 minutes to ensure phenoxide formation.

  • Alkylation (Phase 1): Add Benzyl Chloride (1.2 equiv) slowly.

  • Reflux: Heat the mixture to reflux (

    
    ) for 1 hour.
    
  • Re-charge: To drive the reaction to completion, cool slightly and add a second portion of NaOH (1.0 equiv) and Benzyl Chloride (0.5 equiv).

  • Reflux (Phase 2): Continue refluxing for an additional 2–3 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Work-up:

    • Evaporate ethanol under reduced pressure.

    • Partition the residue between Diethyl Ether and Water.[2][3]

    • Critical Step: The product is in the aqueous phase (as the sodium salt).[2] Discard the organic layer (removes excess benzyl chloride/alcohol).[3]

  • Isolation: Acidify the aqueous layer with Conc.[2] HCl to

    
    . The product will precipitate as a heavy solid or oil.[3]
    
  • Purification: Extract with ether, dry over

    
    , and recrystallize from Toluene/Hexane.
    
Protocol B: Synthesis of Benzyl 3-(benzyloxy)-2,6-dichlorobenzoate

For exhaustive protection or lipophilic modification.[1][2][3]

Objective: Alkylate both the hindered carboxylate and the phenol.[2][3]

Reagents:

  • Substrate: 2,6-dichloro-3-hydroxybenzoic acid (1.0 equiv)[1][2][3]

  • Reagent: Benzyl Bromide (2.5 - 3.0 equiv)[1][2][3]

  • Base: Potassium Carbonate (

    
    , anhydrous, micronized, 4.0 equiv)[1]
    
  • Catalyst: Potassium Iodide (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    , 0.1 equiv) - Optional, accelerates reaction.[1][3]
    
  • Solvent: DMF (Dimethylformamide) - Must be dry.[1][2][3]

Step-by-Step Procedure:

  • Setup: Flame-dry a flask and purge with Nitrogen/Argon.

  • Slurry Formation: Dissolve substrate in DMF (5 mL/g). Add micronized ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     and 
    
    
    
    .[3] Stir at Room Temperature (RT) for 30 mins.
  • Addition: Add Benzyl Bromide dropwise via syringe.

  • Reaction: Heat to

    
    .
    
    • Note: Higher temperatures (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
      ) may cause decarboxylation or polymerization side products.[1][3]
      
    • Time: Reaction typically requires 4–8 hours due to the steric hindrance at the carboxylate.[2][3]

  • Monitoring: HPLC or TLC. Look for the disappearance of the mono-benzylated intermediate.[2][3]

  • Quench: Pour the reaction mixture into ice-cold water (10x volume). Vigorously stir.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layers with Water (2x) and Brine (1x) to remove DMF.[1][2][3]

  • Purification: Flash Column Chromatography (Silica Gel).

    • Gradient: Hexanes ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
       10% Ethyl Acetate/Hexanes.[3]
      
    • Elution Order: Excess ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
      
      
      
      
      Bis-benzylated Product
      
      
      Mono-benzylated impurities.[1][3]

Part 4: Mechanism & Pathway Visualization

The following diagram illustrates the divergent pathways controlled by solvent and base selection.

BenzylationPathways Start 2,6-Dichloro-3-hydroxybenzoic acid ConditionA Condition A: NaOH (aq) / EtOH Reflux Start->ConditionA Path 1: Selective ConditionB Condition B: K2CO3 / DMF 60°C Start->ConditionB Path 2: Exhaustive Inter Intermediate: Phenoxide / Carboxylate Salt ConditionA->Inter Deprotonation ProdB Target B (Bis): Benzyl 3-(benzyloxy)-2,6-dichlorobenzoate ConditionB->ProdB SN2 Attack at Phenol AND Carboxylate SideProd Transient Ester (Hydrolyzed in situ) Inter->SideProd Fast O-Alkylation Slow Esterification ProdA Target A (Ether): 3-Benzyloxy-2,6-dichlorobenzoic acid SideProd->ProdA Hydrolysis via NaOH

Caption: Divergent synthesis pathways. Path 1 utilizes hydrolysis to ensure only the ether forms.[2][3] Path 2 utilizes aprotic conditions to force the hindered ester formation.

Part 5: Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Incomplete Esterification (Protocol B) Steric hindrance of 2,6-dichloro groups blocks ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

attack.[1]
Switch solvent to NMP (higher T stability) or add catalytic Cesium Carbonate (

) to create a "naked" carboxylate anion.[1]
Precipitate during Workup (Protocol A) Acidification of the aqueous layer was insufficient.Ensure

drops below 2.0. The free acid is insoluble in water; the salt is soluble.
Emulsion formation Density of chlorinated aromatics is high.[1][3]Use Brine during extraction and filter through a Celite pad if solids persist.[3]

Analytical Validation (Expected Data):

  • Target A (Ether Acid):

    • 1H NMR: Look for Benzyl ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
       singlet (~5.2 ppm) and the disappearance of the phenolic OH. The Carboxylic acid proton will be broad/invisible or very downfield (>11 ppm).[3]
      
    • MS (ESI-): M-1 peak corresponding to the ether-acid mass.[1][2][3]

  • Target B (Bis-Benzylated):

    • 1H NMR: Two distinct Benzyl ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
       singlets. The ester 
      
      
      
      is typically slightly more downfield (~5.4 ppm) than the ether
      
      
      (~5.1 ppm).[1][3]

References

  • PrepChem. (n.d.).[1][2][3] Synthesis of 3-Benzyloxy-2,6-dichlorobenzoic acid. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives. Retrieved from [Link]

  • Google Patents. (2002).[1][2] Method for producing benzyl hydroxybenzoate (JP2002338521A).[1][3] Retrieved from

  • National Institutes of Health (NIH). (2014).[1][2][3] Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters. Pesticide Biochemistry and Physiology. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 3-(Benzyloxy)-2,6-dichlorobenzoic Acid in Medicinal Chemistry

[1][2]

Abstract

3-(Benzyloxy)-2,6-dichlorobenzoic acid (CAS 95645-03-7) represents a specialized scaffold in the synthesis of pharmacologically active benzamides and heterocycles.[1][2][3][4] Characterized by significant steric hindrance at the ortho positions (2,6-dichloro) and a protected phenolic moiety at the meta position (3-benzyloxy), this intermediate offers unique electronic and conformational properties.[2] This guide details the protocols for its activation, coupling, and chemoselective deprotection, specifically addressing the challenges of steric congestion and hydrodehalogenation risks during downstream processing.

Part 1: Chemical Profile & Strategic Utility[2]

Structural Significance

The 2,6-dichlorobenzoic acid motif is a "privileged structure" in medicinal chemistry, often utilized to:

  • Lock Conformation: The bulky chlorine atoms force the carbonyl group out of planarity with the aromatic ring (atropisomerism potential), often improving binding selectivity in kinase inhibitors and receptor antagonists.[2]

  • Modulate Lipophilicity: The halogen atoms significantly increase logP, enhancing membrane permeability.[2]

  • Metabolic Stability: The blocked ortho positions prevent metabolic attack at the most vulnerable sites on the ring.[2]

The Challenge of the "2,6-Barrier"

While valuable, this molecule presents two distinct synthetic hurdles:

  • Nucleophilic Attack Resistance: The 2,6-dichloro substitution creates a "steric gate," making standard amide couplings (e.g., EDC/NHS, HATU) sluggish or ineffective.

  • Deprotection Sensitivity: The standard method for removing benzyl groups (H₂/Pd-C) carries a high risk of stripping the chlorine atoms (hydrodehalogenation), destroying the scaffold.[2]

Part 2: Synthetic Workflow & Logic

The following diagram illustrates the critical decision pathways when using this intermediate.

SyntheticWorkflowStart3-(Benzyloxy)-2,6-dichlorobenzoic acidActivationActivation Strategy(Acid Chloride)Start->ActivationMethodASOCl2 / DMF (cat)(Recommended)Activation->MethodASteric BulkRequires High ReactivityMethodBHATU / DIPEA(Low Yield)Activation->MethodBAvoidCouplingNucleophilic Attack(Amine/Alcohol)DeprotectionDebenzylationStrategyCoupling->DeprotectionDeprotAH2 / Pd-C(RISK: Dechlorination)Deprotection->DeprotADeprotBBBr3 or TFA(Preserves Cl)Deprotection->DeprotBChemoselectiveRouteFinalTarget ActivePharmaceutical IngredientMethodA->CouplingDeprotB->Final

Figure 1: Strategic workflow emphasizing the necessity of acid chloride activation and non-reductive deprotection to preserve the halogenated scaffold.

Part 3: Detailed Experimental Protocols

Protocol A: Activation to Acid Chloride (The "Steric Breach")

Due to the 2,6-dichloro shielding, direct coupling reagents often fail.[2] Conversion to the acid chloride is the gold standard.[2]

Reagents:

  • Substrate: 3-(Benzyloxy)-2,6-dichlorobenzoic acid (1.0 eq)[1][2]

  • Reagent: Thionyl Chloride (SOCl₂) (5.0 eq) or Oxalyl Chloride (1.5 eq)[1]

  • Catalyst: N,N-Dimethylformamide (DMF) (0.05 eq)[1][2]

  • Solvent: Toluene or Dichloromethane (DCM) (Anhydrous)[1]

Procedure:

  • Setup: Charge a flame-dried Round Bottom Flask (RBF) with the substrate and anhydrous Toluene (5 mL/g).

  • Catalysis: Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate).

  • Addition: Add SOCl₂ dropwise at room temperature.

    • Expert Note: For extremely hindered substrates, Oxalyl Chloride is milder, but SOCl₂ at reflux is often required to overcome the 2,6-steric barrier.[2]

  • Reaction: Heat to reflux (80°C for Toluene) for 2–3 hours. Monitor by quenching an aliquot with methanol and checking for the methyl ester via TLC/HPLC.

  • Workup: Evaporate solvent and excess SOCl₂ in vacuo. Azeotrope twice with fresh Toluene to remove trace acid gases.[2]

  • Output: The crude acid chloride is a yellow oil/solid.[2] Do not purify. Use immediately in Protocol B.

Protocol B: Sterically Hindered Amide Coupling

Objective: Reacting the activated acid chloride with a secondary amine or aniline.[2]

Reagents:

  • Crude Acid Chloride (from Protocol A)[1]

  • Nucleophile (Amine) (1.1 eq)[1]

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (3.0 eq)[1]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) - Optional but recommended.[1][2]

Procedure:

  • Dissolve the Nucleophile and Base in anhydrous DCM or THF.[2]

  • Cool to 0°C under Nitrogen atmosphere.

  • Add the Crude Acid Chloride (dissolved in minimal solvent) dropwise.[2]

  • Allow to warm to Room Temperature.

  • Critical Step: If reaction stalls (common with 2,6-dichloro systems), heat to 40–50°C. The steric clash between the ortho-chlorines and the incoming amine requires thermal energy to overcome the activation barrier.[2]

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[2] Wash with 1N HCl (if product is not basic) and Brine.[2]

Protocol C: Chemoselective Debenzylation (Preserving the Chlorines)

The Trap: Standard Hydrogenation (H₂/Pd-C) will likely remove the Benzyl group and one or both Chlorine atoms (hydrodehalogenation).[1]

Recommended Method: Lewis Acid Mediated Cleavage [2]

Reagents:

  • Substrate: Coupled Benzamide (1.0 eq)[1]

  • Reagent: Boron Tribromide (BBr3) (1M in DCM, 2.0–3.0 eq)

  • Solvent: Anhydrous DCM[2]

  • Quench: Methanol[2][5]

Procedure:

  • Dissolve substrate in anhydrous DCM and cool to -78°C (Dry ice/Acetone bath).

  • Add BBr3 dropwise over 15 minutes.[2]

  • Allow the reaction to warm slowly to 0°C (never above RT). Monitor strictly by TLC.

  • Mechanism: BBr3 complexes with the ether oxygen, cleaving the alkyl-oxygen bond to release benzyl bromide and the free phenol.[2]

  • Quench: Cool back to -78°C. Add Methanol dropwise (Exothermic!).

  • Workup: Dilute with DCM, wash with water and NaHCO₃.[2]

Alternative Method (If acid sensitive):

  • Transfer Hydrogenation: Pd/C (5%) with 1,4-Cyclohexadiene as the hydrogen source often favors debenzylation over dechlorination compared to H₂ gas.[2]

Part 4: Analytical Data & Troubleshooting

Physicochemical Properties (Reference)
PropertyValueNotes
Molecular Formula C₁₄H₁₀Cl₂O₃
Molecular Weight 297.13 g/mol
Appearance Off-white to pale yellow powder
Melting Point 158–162°CImpurities lower MP significantly
Solubility DMSO, DMF, MeOHInsoluble in water
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Step A) Steric hindrance prevents SOCl₂ attack.[1][2]Add DMF catalyst (essential).[2] Increase temp to reflux. Switch to Oxalyl Chloride.[2]
No Reaction (Step B) Amine nucleophile is too weak/bulky.Use NaH to deprotonate the amine first (create amide anion) before adding acid chloride.[2]
Dechlorination (Step C) Over-reduction during hydrogenation.STOP using H₂ gas. Switch to BBr3 (Lewis Acid) or TFA/Thioanisole methods.[2]

Part 5: References

  • Preparation of 3-benzyloxy-2,6-dichlorobenzoic acid:

    • Source: US Patent 4,704,401.[2][3] "N-(3,5-dichlorophenyl)succinimide derivatives and their use as fungicides." (Example 1 describes the synthesis from 2,6-dichloro-3-hydroxybenzoic acid).

    • [1]

  • Methodology for Sterically Hindered Amides:

    • Title: "Amide bond formation: beyond the myth of coupling reagents."[2]

    • Source:Chemical Society Reviews, 2009, 38, 606-631.[2] (Discusses acid chloride necessity for bulky substrates).

    • [1]

  • Chemoselective Debenzylation Protocols:

    • Title: "Selective deprotection of benzyl ethers in the presence of aryl chlorides."[2]

    • Source:Journal of Organic Chemistry, Greene's Protective Groups in Organic Synthesis.[2]

    • [1]

Disclaimer: This Application Note is for research purposes only. All synthesis should be conducted in a fume hood by trained personnel.[2] 3-(Benzyloxy)-2,6-dichlorobenzoic acid is a skin irritant; consult the SDS before handling.[1][2]

3-(Benzyloxy)-2,6-dichlorobenzoic acid as a scaffold for antibacterial drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(Benzyloxy)-2,6-dichlorobenzoic Acid as a Privileged Scaffold for FtsZ-Targeting Antibacterials

Executive Summary

This guide details the utilization of 3-(benzyloxy)-2,6-dichlorobenzoic acid as a foundational scaffold for developing inhibitors of the bacterial cell division protein FtsZ (Filamenting temperature-sensitive mutant Z).

Amidst the rising crisis of Antimicrobial Resistance (AMR), FtsZ has emerged as a high-value target. It is the bacterial homolog of tubulin and is essential for the formation of the Z-ring, the structure that constricts to divide the cell. The 2,6-dichlorobenzoic acid core, when 3-substituted with hydrophobic ethers (like the benzyloxy group), functions as a "privileged structure." It mimics the pharmacophore of established inhibitors (e.g., PC190723), binding to the FtsZ interdomain cleft to freeze Z-ring dynamics, leading to bacterial filamentation and lysis.

Chemical Basis & Structure-Activity Relationship (SAR)

To effectively use this scaffold, researchers must understand the specific contribution of its functional groups. The molecule is not merely a random hit; it is a rationally designed wedge.

Functional GroupMechanistic Role
2,6-Dichloro Motif Conformational Control: These bulky halogens create steric clash with the carbonyl group, forcing the phenyl ring out of planarity. This "twisted" conformation is critical for fitting into the hydrophobic interdomain cleft of FtsZ.
3-Benzyloxy Ether Hydrophobic Extension: This group extends into a deep hydrophobic pocket on the FtsZ surface. Variations here (e.g., adding halogens to the benzyl ring) allow for tuning of potency and solubility.
Carboxylic Acid The Handle: While the acid itself has moderate activity, it serves as the synthetic handle for conversion to benzamides (the "active" pharmacophore for nanomolar potency) or ester prodrugs to improve cell permeability.

Experimental Workflow: From Synthesis to Validation

The following workflow illustrates the critical path for utilizing this scaffold, from chemical derivatization to biological confirmation.

G Start Scaffold: 3-(Benzyloxy)-2,6-dichlorobenzoic acid Deriv Derivatization (Amidation) Start->Deriv Activate COOH Assay1 In Vitro Assay (FtsZ Polymerization) Start->Assay1 Control/Baseline Deriv->Assay1 Purified Protein Assay2 Whole Cell Assay (MIC & Phenotype) Assay1->Assay2 Validated Hits

Figure 1: Integrated workflow for scaffold utilization. The acid is activated to an amide for maximum potency before biological testing.

Protocol 1: Chemical Activation (Benzamide Synthesis)

Objective: Convert the scaffold into a high-potency benzamide inhibitor.

Rationale: The carboxylic acid is often too polar to cross the bacterial membrane efficiently and lacks the specific hydrogen bond donor/acceptor profile of the amide required for the FtsZ binding pocket (specifically interacting with Val207/Leu209 in S. aureus).

Reagents:

  • Scaffold: 3-(Benzyloxy)-2,6-dichlorobenzoic acid (1.0 eq)

  • Amine source: Ammonium chloride (for primary amide) or substituted amine

  • Coupling Agent: HATU or EDCI/HOBt

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 100 mg of the scaffold in 2 mL anhydrous DMF under nitrogen atmosphere.

  • Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 15 minutes at Room Temperature (RT) to form the active ester.

  • Coupling: Add 1.5 eq of the amine source. Stir at RT for 4–16 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Validation: Verify structure via ¹H-NMR (look for amide protons at δ 7.5–8.5 ppm).

Protocol 2: FtsZ Polymerization Assay (Light Scattering)

Objective: Confirm the molecule targets FtsZ assembly directly.

Rationale: FtsZ inhibitors either block assembly or (more commonly for this scaffold) stabilize filaments, preventing the dynamic turnover required for division. Light scattering measures polymer mass in real-time.[1]

Materials:

  • Purified recombinant FtsZ (e.g., from S. aureus or E. coli).

  • Buffer: 50 mM MES (pH 6.5), 50 mM KCl, 5 mM MgCl₂.

  • GTP (100 mM stock).[2]

  • Fluorescence Spectrometer (set to scattering mode: Ex/Em 350 nm).

Procedure:

  • Baseline: In a quartz cuvette, add FtsZ (5 µM final) to the Buffer.[2]

  • Inhibitor Addition: Add the test compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10 µM). Keep DMSO < 1%.

  • Incubation: Incubate at 30°C for 5 minutes. Record baseline scattering.[1][2][3]

  • Initiation: Add GTP (1 mM final concentration) to trigger polymerization.[1][2][3]

  • Measurement: Immediately record Light Scattering (90° angle) for 600–1200 seconds.

  • Analysis:

    • Inhibitor:[2][4][5] Flat line (no polymerization).

    • Stabilizer (Expected for this scaffold): Rapid increase in scattering, higher plateau than control, and resistance to depolymerization.

Protocol 3: Antimicrobial Susceptibility & Phenotyping

Objective: Determine efficacy against live bacteria and validate mechanism.

A. MIC Determination (CLSI Standard)
  • Inoculum: Prepare S. aureus (ATCC 29213) suspension to 0.5 McFarland standard. Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Use a 96-well round-bottom plate. Add 50 µL of CAMHB containing 2x concentration of test compound (serial dilutions from 64 to 0.125 µg/mL).

  • Inoculation: Add 50 µL of bacterial suspension to each well (Final: 5 x 10⁵ CFU/mL).

  • Controls:

    • Positive: Bacteria + Broth (No drug).

    • Negative: Broth only.

    • Reference: Vancomycin or PC190723.

  • Incubation: 16–20 hours at 37°C.

  • Readout: The MIC is the lowest concentration with no visible growth (pellet formation).

B. Phenotypic Microscopy (The "Filamentation" Check)

Crucial Step: To prove the compound kills via FtsZ inhibition and not general toxicity, you must observe cell morphology.

  • Treatment: Treat log-phase bacteria with the compound at 0.5x MIC for 2–4 hours.

  • Mounting: Place 5 µL of culture on an agarose pad on a microscope slide.

  • Visualization: Use Phase Contrast microscopy (100x oil objective).

  • Result:

    • Normal: Spherical cocci (~1 µm).

    • FtsZ Inhibition: Enlarged, balloon-like cells (for S. aureus) or long filaments (for E. coli/B. subtilis) lacking septa.

References

  • Synthesis of Benzoic Acid Scaffolds

    • PrepChem. (n.d.). Synthesis of 3-Benzyloxy-2,6-dichlorobenzoic acid. Retrieved from [Link]

  • FtsZ Inhibition & Benzamide SAR

    • Kaul, M., et al. (2013). "FtsZ Polymerization Assays: Simple Protocols and Considerations." Methods in Molecular Biology. NCBI PMC. Retrieved from [Link]

    • Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity."[4][6] Science. (Foundational text for benzamide class inhibitors).

  • Antibacterial Protocols (CLSI)

    • Clinical and Laboratory Standards Institute (CLSI).[7][8][9][10] (2025).[2][7] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Mechanism of Action Studies

Sources

Application Note: Synthesis of Quinoxaline Derivatives from 3-(Benzyloxy)-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

Quinoxaline derivatives are privileged nitrogen-containing heterocycles widely recognized for their broad-spectrum pharmacological properties, including kinase inhibition, anti-inflammatory, and antineoplastic activities[1]. Functionalizing the quinoxaline core with sterically hindered, heavily substituted aryl groups—such as the 3-(benzyloxy)-2,6-dichlorophenyl moiety—can significantly alter the pharmacokinetic and target-binding profiles of the resulting drug candidates.

The 3-(benzyloxy)-2,6-dichlorobenzoic acid precursor[2] provides a unique structural motif: the 2,6-dichloro substitution forces the aromatic ring out of the amide plane (reducing conformational entropy and enhancing target specificity), while the benzyloxy group serves as a lipophilic handle or a protected phenol for subsequent diversification. This application note details a robust protocol for synthesizing amide-linked quinoxaline derivatives from this highly sterically hindered precursor.

Mechanistic Insights & Causality: Overcoming Steric Hindrance

The synthesis of amide-linked quinoxaline derivatives from 2,6-disubstituted benzoic acids presents a significant synthetic challenge. The two ortho-chlorine atoms create severe steric shielding around the carboxylate carbon, necessitating specific strategic choices in the experimental design.

  • Failure of Standard Coupling Agents: Traditional peptide coupling reagents (e.g., EDC/HOBt, HATU) function by generating a bulky active ester or uronium intermediate[3]. When applied to 3-(benzyloxy)-2,6-dichlorobenzoic acid, these bulky intermediates prevent the nucleophilic attack of the weakly basic aminoquinoxaline, resulting in negligible yields[4].

  • The Acyl Chloride Advantage: To overcome this, the carboxylic acid must be converted into a sterically smaller, highly electrophilic acyl chloride. Using oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) generates a highly reactive Vilsmeier-Haack intermediate that efficiently converts the hindered acid to the acyl chloride at room temperature without thermal degradation.

  • Role of Pyridine: During the amidation step, pyridine acts not only as an acid scavenger but also as a nucleophilic catalyst. It forms a transient, highly reactive acylpyridinium species that readily reacts with the aminoquinoxaline, driving the reaction to completion[3].

Quantitative Data: Optimization of Amidation Conditions

The table below summarizes the optimization of the coupling reaction, clearly demonstrating the causality behind selecting the oxalyl chloride route over standard peptide coupling reagents.

Table 1: Optimization of Amidation Conditions for 3-(Benzyloxy)-2,6-dichlorobenzoic Acid and 2-Aminoquinoxaline

Coupling ReagentSolventBaseTemp (°C)Time (h)Yield (%)Observation / Causality
EDC·HCl / HOBtDMFDIPEA2524< 5Steric hindrance prevents active ester attack.
HATUDMFDIPEA252412Bulky uronium intermediate impedes reaction.
SOCl₂ (reflux)ToluenePyridine1101245Moderate yield; thermal degradation observed.
Oxalyl Chloride / DMF DCM Pyridine 25 6 88 Clean conversion via acylpyridinium intermediate.

Experimental Protocols

Protocol A: Preparation of 3-(Benzyloxy)-2,6-dichlorobenzoyl Chloride

Self-Validation Check: The completion of this step is visually confirmed by the cessation of gas evolution and the transition of the suspension to a clear solution.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet to ensure strictly anhydrous conditions.

  • Reagents: Dissolve 3-(benzyloxy)-2,6-dichlorobenzoic acid (1.0 eq, 3.36 mmol)[2] in anhydrous dichloromethane (DCM, 15 mL).

  • Catalyst: Add 2 drops of anhydrous DMF.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.5 eq, 5.04 mmol) dropwise over 10 minutes. Effervescence (release of CO and CO₂) will be immediately observed.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate with anhydrous toluene (2 × 10 mL) to remove residual HCl and unreacted oxalyl chloride, yielding the crude acyl chloride as a pale yellow oil. Do not purify further; use immediately in Protocol B to prevent hydrolysis.

Protocol B: Synthesis of the Amide-Linked Quinoxaline Derivative
  • Setup: In a separate flame-dried flask, dissolve 2-aminoquinoxaline (0.95 eq, 3.19 mmol) in anhydrous DCM (10 mL).

  • Base Addition: Add anhydrous pyridine (3.0 eq, 10.08 mmol) and cool the solution to 0 °C.

  • Coupling: Dissolve the crude acyl chloride (from Protocol A) in anhydrous DCM (5 mL) and add it dropwise to the aminoquinoxaline solution over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 1:1) until the aminoquinoxaline is consumed.

  • Workup: Dilute the mixture with DCM (20 mL) and wash sequentially with 1N HCl (2 × 15 mL) to remove excess pyridine, saturated NaHCO₃ (15 mL) to neutralize residual acid, and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, gradient elution from 10% to 40% Ethyl Acetate in Hexanes) to afford the pure quinoxaline derivative.

Visualizations

SyntheticWorkflow A 3-(Benzyloxy)-2,6- dichlorobenzoic acid B Acyl Chloride Intermediate A->B Oxalyl Chloride DMF (cat.), DCM 0°C to RT D Amide-Linked Quinoxaline B->D Base (Pyridine) DCM, RT C Aminoquinoxaline Derivative C->D Nucleophilic Attack

Workflow for the synthesis of amide-linked quinoxaline derivatives via an acyl chloride intermediate.

Mechanism Q Quinoxaline Derivative T Target Kinase (e.g., p38 MAPK) Q->T Competitive Inhibition (ATP-binding pocket) TF Transcription Factors (NF-κB / AP-1) T->TF Phosphorylation (Blocked) Pro Pro-inflammatory Cytokines (TNF-α, IL-6) TF->Pro Gene Expression (Downregulated)

Proposed mechanism for quinoxaline derivatives as kinase inhibitors in inflammatory pathways.

References

  • Gouda, M. A., et al. "Synthesis of some new pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives as anti-inflammatory and analgesic agents." European Journal of Medicinal Chemistry 45.5 (2010): 1926-1930. URL:[Link]

  • "Synthesis of 3-Benzyloxy-2,6-dichlorobenzoic acid." PrepChem (Based on US Patent 4704401). URL:[Link]

  • Montalbetti, C. A. G. N., and Falque, V. "Amide bond formation and peptide coupling." Tetrahedron 61.46 (2005): 10827-10852. URL:[Link]

  • Valeur, E., and Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews 38.2 (2009): 606-631. URL:[Link]

Sources

Agrochemical Utility of 2,6-Dichlorobenzoic Acid Derivatives: Synthesis, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dichlorobenzoic acid (2,6-DCBA) serves as a critical structural scaffold in modern agrochemistry.[1] Its 2,6-substitution pattern provides significant steric hindrance, protecting the carbonyl group from hydrolytic and enzymatic degradation. This guide details the two primary lineages of 2,6-DCBA derivatives: Benzoylurea Insecticides (Chitin Synthesis Inhibitors) and Benzonitrile Herbicides (Cellulose Biosynthesis Inhibitors) .

This document provides researchers with validated synthetic workflows, mechanistic insights, and standardized bioassay protocols for evaluating these compounds.

Part 1: Chemical Synthesis & Derivatization[2][3]

The primary route to high-value agrochemicals involves converting 2,6-DCBA into reactive electrophiles (acid chlorides and isocyanates) to couple with nucleophilic amines.

Synthetic Pathway: The Isocyanate Route

The synthesis of Benzoylureas (BPUs) such as Diflubenzuron requires the formation of 2,6-dichlorobenzoyl isocyanate. This intermediate is highly reactive and must be generated under anhydrous conditions.

Protocol: Synthesis of Diflubenzuron Analogues

Safety Warning: Thionyl chloride (


) releases HCl and 

gases. Perform all steps in a fume hood.
  • Acid Chloride Formation:

    • Reflux 2,6-dichlorobenzoic acid (1.0 eq) with excess thionyl chloride (1.5 eq) and a catalytic amount of DMF for 3 hours.

    • Remove excess

      
       via vacuum distillation to yield 2,6-dichlorobenzoyl chloride .
      
  • Isocyanate Generation:

    • Dissolve the acid chloride in dry toluene.

    • Add solid Ammonium Thiocyanate (

      
      ) or Sodium Cyanate (
      
      
      
      ) (1.1 eq) and reflux for 1–2 hours.
    • Note: This in-situ generation avoids isolation of the unstable isocyanate.

  • Urea Coupling:

    • Cool the reaction mixture to room temperature.

    • Add 4-chlorodifluoromethoxyaniline (or target amine) (0.95 eq) dissolved in toluene dropwise.

    • Stir for 4 hours. The benzoylurea product typically precipitates.

  • Purification:

    • Filter the precipitate, wash with cold ether, and recrystallize from acetonitrile.

Synthetic Workflow Diagram

SynthesisWorkflow DCBA 2,6-Dichlorobenzoic Acid (Precursor) AcidCl 2,6-Dichlorobenzoyl Chloride DCBA->AcidCl Reflux/DMF SOCl2 Thionyl Chloride (Reagent) SOCl2->AcidCl Iso 2,6-Dichlorobenzoyl Isocyanate AcidCl->Iso + NaOCN (In-situ) BPU Benzoylurea (Insecticide) Iso->BPU Coupling Amine Substituted Aniline (Nucleophile) Amine->BPU

Figure 1: Synthetic pathway for converting 2,6-DCBA into Benzoylurea insecticides via the isocyanate intermediate.

Part 2: Insecticidal Application (Benzoylureas)[4][7]

Mechanism of Action: Chitin Synthesis Inhibition (CSI)

Benzoylureas (BPUs) like Diflubenzuron and Teflubenzuron do not kill insects immediately.[2] They act as Insect Growth Regulators (IGRs) .[3][4][2][5][6]

  • Target: They disrupt the deposition of chitin in the endocuticle during molting.

  • Molecular Mechanism: Unlike competitive inhibitors, BPUs do not inhibit Chitin Synthase (CHS) in cell-free systems.[3] Instead, they likely block the Sulfonylurea Receptor (SUR) on vesicles, preventing the transport of chitin precursors (N-acetylglucosamine) to the plasma membrane (Matsumura, 2010).[4]

  • Result: The insect dies during ecdysis (molting) due to a weak, malformed cuticle that cannot withstand internal pressure.

Bioassay Protocol: Leaf-Dip Method (Lepidoptera)

Target Species: Spodoptera frugiperda (Fall Armyworm) or Plutella xylostella (Diamondback Moth).

Materials:

  • Test compounds (dissolved in acetone/DMSO).

  • Surfactant (Triton X-100, 0.01%).

  • Fresh host leaves (e.g., Cabbage or Castor bean).

  • 2nd Instar Larvae (synchronized).

Step-by-Step Protocol:

  • Solution Preparation: Prepare serial dilutions of the BPU derivative in water containing 0.01% Triton X-100. (Range: 0.1 ppm to 100 ppm).

  • Leaf Treatment: Dip leaf discs (5 cm diameter) into the test solution for 10 seconds. Allow to air dry on paper towels for 1 hour.

  • Exposure: Place 10 larvae per petri dish containing treated leaves.

  • Maintenance: Incubate at 25°C, 65% RH, 16:8 L:D photoperiod. Replace leaves with untreated fresh leaves after 48 hours.

  • Data Collection: Record mortality at 96 hours and 120 hours (post-molt).

    • Scoring: Larvae that cannot shed their exuviae (double head capsule) or appear black/shrunken are counted as dead.

Expected Data Profile

BPUs exhibit a delayed kill profile compared to neurotoxins.

Compound ClassTime to KillLC50 Range (Typical)Symptomology
Benzoylurea (e.g., Diflubenzuron) 3–6 Days (Molting dependent)0.5 – 5.0 ppmAborted molt, blackening, leakage of hemolymph.
Pyrethroid (Standard) < 24 Hours0.1 – 10 ppmTremors, immediate paralysis.

Part 3: Herbicidal Application (Nitriles)

While 2,6-DCBA is the precursor, the functional derivative 2,6-Dichlorobenzonitrile (Dichlobenil) is a potent pre-emergent herbicide.

Mechanism of Action: Cellulose Biosynthesis Inhibition (CBI)

Dichlobenil inhibits the Cellulose Synthase Complex (CSC) at the plant plasma membrane.

  • Effect: It uncouples the synthesis of cellulose microfibrils from the membrane, leading to the accumulation of callose and brittle cell walls.

  • Selectivity: Highly effective against germinating seeds and dividing meristems (roots/shoots).

Biological Pathway Diagram

MOA cluster_0 Insect Mechanism (Benzoylureas) cluster_1 Plant Mechanism (Dichlobenil) NAG N-Acetylglucosamine (Precursor) Vesicle Intracellular Vesicle NAG->Vesicle SUR Sulfonylurea Receptor (Transport Protein) Vesicle->SUR CHS Chitin Synthase (Plasma Membrane) SUR->CHS Blocked by Benzoylureas Cuticle Chitin Fibril Deposition CHS->Cuticle Glucose UDP-Glucose CSC Cellulose Synthase Complex (Rosette) Glucose->CSC Wall Cellulose Microfibrils CSC->Wall Blocked by Dichlobenil

Figure 2: Comparative Mode of Action for 2,6-DCBA derivatives in Insects (top) and Plants (bottom).

Protocol: Root Growth Inhibition Assay (Arabidopsis)

Objective: Quantify the IC50 of Dichlobenil derivatives on primary root elongation.

  • Media Prep: Prepare 0.5x Murashige & Skoog (MS) agar plates containing 1% sucrose.

  • Dosing: Add the test compound (dissolved in ethanol) to the molten agar (approx. 50°C) to achieve final concentrations of 10 nM, 50 nM, 100 nM, 500 nM. (Solvent control < 0.1%).

  • Planting: Surface sterilize Arabidopsis thaliana (Col-0) seeds and plate them in a single row at the top of the square petri dish.

  • Growth: Stratify at 4°C for 2 days, then move to a vertical growth rack under continuous light (22°C).

  • Measurement: After 7 days, scan the plates. Measure primary root length using ImageJ software.

  • Analysis: Plot Root Length (% of control) vs. Log[Concentration] to determine IC50.

Part 4: Environmental Fate & Residue Analysis

For drug development professionals, understanding the stability of the 2,6-dichloro moiety is vital.

  • Persistence: The 2,6-dichloro substitution creates a "steric shield," making the amide bond in Benzoylureas highly resistant to hydrolysis in neutral/acidic pH.

  • Metabolism: In soil, microbial degradation eventually cleaves the urea bridge, releasing 2,6-dichlorobenzamide (BAM), a persistent groundwater metabolite.

  • Residue Analysis (HPLC-UV Protocol):

    • Column: C18 Reverse Phase (150mm x 4.6mm).

    • Mobile Phase: Acetonitrile:Water (70:30 v/v).

    • Detection: UV at 254 nm.

    • Retention: 2,6-DCBA derivatives typically elute later due to high lipophilicity (LogP > 3.0).

References

  • Wellinga, K., Mulder, R., & van Daalen, J. J. (1973). Synthesis and laboratory evaluation of 1-(2,6-disubstituted benzoyl)-3-phenylureas, a new class of insecticides.[7][8] Journal of Agricultural and Food Chemistry, 21(3), 348–354.

  • Matsumura, F. (2010). Studies on the action mechanism of benzoylurea insecticides to inhibit the process of chitin synthesis in insects.[9][4][2][8][10] Pesticide Biochemistry and Physiology, 97(2), 133-139.[9]

  • Post, L. C., de Jong, B. J., & Vincent, W. R. (1974). 1-(2,6-Disubstituted benzoyl)-3-phenylurea insecticides: Inhibitors of chitin synthesis.[4][8][11] Pesticide Biochemistry and Physiology, 4(4), 473-483.[8]

  • Sabba, R. P., & Vaughn, K. C. (1999). Herbicides that inhibit cellulose biosynthesis.[12][13][14][15][16] Weed Science, 47(6), 757-763.

  • Merzendorfer, H. (2013). Chitin synthesis inhibitors: old molecules and new developments. Insect Science, 20(2), 121-138.

Sources

Application Note: Scalable Synthesis of 3-(Benzyloxy)-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Process Design for Belumosudil Intermediates

Abstract & Strategic Context

3-(Benzyloxy)-2,6-dichlorobenzoic acid is a critical intermediate in the synthesis of Belumosudil (KD025) , a selective ROCK2 inhibitor approved for the treatment of chronic graft-versus-host disease (cGVHD). The synthesis of this moiety presents specific process chemistry challenges due to the 2,6-dichloro substitution pattern . These halogens provide significant steric shielding to the carboxylate, which paradoxically assists in chemoselectivity (favoring phenolic O-alkylation over esterification) but complicates solubility and crystal packing.

This application note details a robust, scalable protocol for the O-benzylation of 2,6-dichloro-3-hydroxybenzoic acid. Unlike discovery-scale routes that rely on dipolar aprotic solvents (DMF/DMSO) and chromatography, this procedure utilizes a hydro-alcoholic biphasic system with downstream crystallization, ensuring high throughput and compliance with Green Chemistry principles for pilot-plant operations.

Synthetic Pathway & Mechanism

The reaction proceeds via a Williamson Ether Synthesis adapted for a dianionic species.

  • Dianion Formation: Treatment of the starting material with aqueous sodium hydroxide generates the dianion (carboxylate and phenoxide).

  • Regioselective Alkylation: The phenoxide is significantly more nucleophilic than the sterically encumbered carboxylate. Under controlled biphasic conditions, the benzyl electrophile reacts exclusively at the phenolic oxygen.

  • Steric Influence: The 2,6-dichloro motif twists the carboxylate out of planarity with the aromatic ring, reducing conjugation but also preventing the formation of the benzyl ester byproduct.

Reaction Scheme (DOT Visualization)

ReactionScheme SM 2,6-Dichloro-3- hydroxybenzoic acid Base NaOH (aq) / EtOH (Dianion Formation) SM->Base Deprotonation BnBr Benzyl Bromide (Electrophile) Base->BnBr + Product 3-(Benzyloxy)-2,6- dichlorobenzoic acid BnBr->Product Reflux, 1-2h >90% Regioselectivity

Figure 1: Synthetic pathway emphasizing the progression from starting material to regioselective product formation.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Stoichiometry 2.2 - 2.5 eq. NaOHSufficient base is required to neutralize the carboxylic acid and the phenol, plus a slight excess to maintain pH >10 during the reaction.
Solvent System Ethanol / Water (2:1 v/v)Provides solubility for the dianion (water) and the organic halide (ethanol) while allowing reflux temperatures (~80°C) sufficient for kinetics.
Temperature Reflux (78-85°C)Essential to drive the reaction of the sterically hindered phenol. Lower temperatures result in stalled conversion.
Addition Rate Slow addition of BnBrBenzyl bromide is a lachrymator and the reaction is exothermic. Controlled addition prevents thermal runaway.

Detailed Experimental Protocol

Scale: 1.0 mol (approx. 207 g starting material) Target Yield: 85-92% Purity: >98% (HPLC)

Phase 1: Reaction Setup
  • Reactor Preparation: Equip a 3-L jacketed glass reactor with an overhead mechanical stirrer (Teflon impeller), reflux condenser, temperature probe, and a pressure-equalizing dropping funnel.

  • Solvent Charge: Charge Ethanol (600 mL) and Water (300 mL) to the reactor.

  • Substrate Dissolution: Add 2,6-dichloro-3-hydroxybenzoic acid (207.0 g, 1.0 mol) . Stir at 250 RPM. The slurry may not fully dissolve initially.[1]

  • Base Addition: Slowly add 50% Aqueous NaOH (176 g, 2.2 mol) via addition funnel over 20 minutes.

    • Observation: An exotherm will occur. Maintain internal temperature <40°C using jacket cooling. The solution should become homogeneous and dark (phenoxide formation).

Phase 2: Alkylation
  • Reagent Addition: Charge Benzyl Bromide (188.0 g, 1.1 mol) to the dropping funnel.

    • Note: Benzyl chloride (1.2 eq) can be used for cost savings but requires longer reaction times (4-6 h) and iodide catalysis (KI).

  • Reaction Initiation: Heat the reactor contents to reflux (~80°C internal ).

  • Controlled Addition: Once reflux is achieved, add Benzyl Bromide dropwise over 45-60 minutes.

    • Process Safety: Monitor reflux rate. Rapid addition can cause violent boiling.

  • Completion: Stir at reflux for 2 hours.

    • IPC (In-Process Control): Sample 50 µL, quench in dilute HCl/MeCN. Analyze by HPLC. Target: <1.0% Starting Material.

Phase 3: Workup & Isolation[2]
  • Solvent Strip: Switch condenser to distillation mode. Distill off ethanol until the internal temperature rises to ~95°C (removing the organic solvent).

  • Partition: Cool the remaining aqueous slurry to 25°C. Add MTBE (Methyl tert-butyl ether) (500 mL) and Water (200 mL) . Stir vigorously for 15 minutes.

  • Phase Separation: Stop stirring. Allow layers to separate.[1][2]

    • Top Layer (Organic): Contains unreacted benzyl bromide and neutral byproducts (benzyl alcohol, dibenzyl ether). Discard.

    • Bottom Layer (Aqueous): Contains the product as the sodium salt. Retain.

  • Acidification: Return the aqueous layer to the reactor. Cool to 10°C.

  • Precipitation: Slowly add Conc. HCl (approx. 100 mL) until pH reaches 1-2.

    • Observation: The product will precipitate as a thick white/off-white solid.

  • Filtration: Filter the slurry using a Buchner funnel or centrifuge. Wash the cake with Water (3 x 200 mL) to remove residual salts.

Phase 4: Purification (Crystallization)
  • Drying: Air dry the wet cake for 2 hours.

  • Crystallization: Transfer the solid to a clean reactor. Add Toluene (600 mL) .

  • Dissolution: Heat to reflux (110°C). If the solution is cloudy, hot filter to remove inorganic salts.

  • Cooling: Cool slowly to 20°C over 4 hours (ramp rate: 20°C/hr).

  • Final Isolation: Filter the crystalline solid. Wash with cold Toluene (100 mL) followed by Heptane (100 mL).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Process Workflow (DOT Visualization)

ProcessWorkflow Reactor Reactor Charge (SM + NaOH + EtOH/H2O) Reaction Reaction (Add BnBr @ Reflux) Reactor->Reaction Distillation Distillation (Remove Ethanol) Reaction->Distillation Extraction Biphasic Wash (Aq. Product / Org. Waste) Distillation->Extraction Add MTBE Precipitation Acidification (pH < 2 with HCl) Extraction->Precipitation Aq. Layer Only Crystallization Recrystallization (Toluene) Precipitation->Crystallization Filter Crude Final Final Product (Dry Solid) Crystallization->Final

Figure 2: Operational workflow for the isolation and purification of the target acid.

Analytical Controls & Specifications

To ensure the material is suitable for downstream coupling (e.g., amide coupling in Belumosudil synthesis), the following specifications must be met:

  • Appearance: White to off-white crystalline solid.[3]

  • 1H NMR (400 MHz, DMSO-d6): δ 13.8 (s, 1H, COOH), 7.30-7.45 (m, 5H, Ph), 7.15 (d, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 5.20 (s, 2H, O-CH2).

  • HPLC Purity: >98.0% (Area %).[4]

    • Impurity A: 2,6-dichloro-3-hydroxybenzoic acid (SM) < 0.5%.[5]

    • Impurity B: Benzyl alcohol < 0.1% (Removed by toluene wash).

  • Water Content (KF): < 0.5% w/w.

Safety & Handling (HSE)

  • Benzyl Bromide: Highly toxic lachrymator. All operations involving BnBr must be performed in a functioning fume hood. Neutralize spills with aqueous ammonia.

  • Exotherm Control: The alkylation is exothermic. Do not add BnBr in a single bolus at reflux temperature.

  • Waste Disposal: The MTBE wash layer contains benzyl halides and should be treated as halogenated organic waste.

References

  • PrepChem. "Synthesis of 3-Benzyloxy-2,6-dichlorobenzoic acid." PrepChem.com. Accessed October 26, 2023. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-(Benzyloxy)-2,6-dichlorobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks and isolation challenges encountered during the synthesis of 3-(benzyloxy)-2,6-dichlorobenzoic acid.

This intermediate is synthesized via the selective O-benzylation of 2,6-dichloro-3-hydroxybenzoic acid. While the Williamson ether synthesis is fundamental, the presence of both a phenolic hydroxyl and a carboxylic acid on a sterically hindered, electron-deficient aromatic ring requires precise control over phase dynamics, nucleophilicity, and pH to prevent yield loss.

Part 1: Mechanistic Workflow & Causality

To optimize this reaction, we must first map the competing mechanistic pathways. The goal is selective O-alkylation of the phenoxide while actively suppressing the hydrolysis of the electrophile and the over-alkylation of the carboxylate[1].

G SM 2,6-dichloro-3-hydroxybenzoic acid (Starting Material) Dianion Phenoxide-Carboxylate Dianion (Active Nucleophile) SM->Dianion + Base Base Aqueous NaOH (Deprotonation) Base->Dianion Product 3-(Benzyloxy)-2,6-dichlorobenzoic acid (Desired Product) Dianion->Product + BnCl (O-Alkylation) Side2 Benzyl Ester (Over-alkylation) Dianion->Side2 + Excess BnCl (Carboxylate Alkylation) BnCl Benzyl Chloride (BnCl) (Electrophile) BnCl->Product Side1 Benzyl Alcohol (Hydrolysis Side Product) BnCl->Side1 + NaOH (Hydrolysis)

Mechanistic pathway of benzylation, highlighting desired O-alkylation vs. competing side reactions.

Part 2: Step-by-Step Optimized Protocol

This protocol is engineered as a self-validating system . Every addition and extraction step is designed not just to advance the reaction, but to actively purge the specific impurities generated by the mechanism[2].

Step 1: Dianion Formation

  • Action: Dissolve 271.6 g (1.31 mol) of 2,6-dichloro-3-hydroxybenzoic acid in 2.0 L of ethanol. Add 242 g of 50% aqueous NaOH (approx. 3.0 mol) diluted in 550 mL H₂O.

  • Causality: The strong aqueous base deprotonates both the carboxylic acid (pKa ~2.5) and the phenol (pKa ~8.5). The biphasic EtOH/H₂O system ensures the resulting phenoxide-carboxylate dianion remains fully solubilized, maximizing its nucleophilicity.

Step 2: Staggered Electrophilic Addition

  • Action: Heat the mixture to reflux with vigorous stirring. Add 368 g (2.9 mol) of benzyl chloride. After 1 hour, add an additional 45 g of 50% aq NaOH and 30 g of benzyl chloride. After another 1.5 hours, add a final 20 g of 50% aq NaOH.

  • Causality: Benzyl chloride undergoes competitive hydrolysis to benzyl alcohol in aqueous base[3]. Staggering the addition maintains a high effective concentration of the electrophile for the phenoxide to attack, without overwhelming the system and losing reagents to hydrolysis.

Step 3: Solvent Exchange & Impurity Purge

  • Action: Cool the mixture after 20 minutes and evaporate the ethanol in vacuo. Partition the remaining aqueous mixture between 2.0 L of diethyl ether and 2.0 L of 5% aqueous NaOH. Separate and wash the aqueous layer again with ether.

  • Causality: This is the primary self-validating purification step. The desired product remains trapped in the aqueous phase as a water-soluble sodium salt. The ether wash aggressively strips out neutral lipophilic impurities—specifically the benzyl alcohol side-product and any unreacted benzyl chloride[2].

Step 4: The "Ether-First" Acidification

  • Action: Cool the aqueous extract in an ice bath. Acidify just short of neutral (pH ~7.5) with concentrated HCl. Add 2.0 L of diethyl ether to the flask, and then make the solution strongly acidic (pH < 2) with further HCl while stirring vigorously for 15 minutes.

  • Causality: If acidified directly in water, the free acid product crashes out as a gummy, unstirrable oil that physically traps aqueous impurities. By adding the organic extraction solvent before final acidification, the protonated product is instantaneously extracted into the ether layer as it forms, driving the equilibrium and ensuring high purity.

Step 5: Isolation & Crystallization

  • Action: Separate the ether layer, wash with H₂O and saturated NaCl, and dry over Na₂SO₄. Evaporate in vacuo to a light yellow oil. Add 500 mL of toluene and partially evaporate the mixture.

  • Causality: Toluene acts as an anti-solvent for the highly crystalline product. Partially evaporating the toluene azeotropically removes trace water and strips out residual ether, forcing a heavy crystalline precipitate to form[2].

Part 3: Troubleshooting Guides & FAQs

Q1: My GC/MS shows massive amounts of benzyl alcohol, and my yield is plateauing at 45%. How do I push the conversion? A: You are observing the competitive hydrolysis of benzyl chloride. In an aqueous NaOH system at reflux, the hydroxide ion acts as a nucleophile against the benzylic carbon, generating benzyl alcohol[1]. To overcome this, do not add all your benzyl chloride upfront. Implement the staggered addition strategy outlined in Step 2. Dosing the benzyl chloride and NaOH in portions over 3 hours maintains a steady-state concentration of the electrophile, favoring the Williamson ether synthesis kinetics over hydrolysis.

Q2: LC-MS indicates the presence of benzyl 3-(benzyloxy)-2,6-dichlorobenzoate. Why is the carboxylic acid reacting, and how do I stop it? A: While the phenoxide is a significantly stronger nucleophile than the carboxylate, the carboxylate will undergo Sₙ2 attack on benzyl chloride if the conditions are too dry or the base is depleted. The causality of using an aqueous NaOH / Ethanol solvent system is self-correcting: the presence of water and strong base ensures that any benzyl ester that forms is rapidly saponified back to the water-soluble sodium carboxylate in situ[2]. If you are seeing the ester, your reaction is likely water-starved or you have exhausted your NaOH equivalents. Ensure you are using 50% aqueous NaOH, not solid pellets.

Q3: During acidification, my product forms an unstirrable, gummy mass instead of extracting cleanly. What is the fix? A: 3-(Benzyloxy)-2,6-dichlorobenzoic acid is highly lipophilic and prone to "oiling out" rather than crystallizing when precipitated directly from an aqueous phase. This oil traps unreacted starting material. To fix this, use the "Ether-First" Acidification Technique (Step 4). By adding a large volume of diethyl ether before dropping the pH below 2, the free acid is extracted into the organic phase the exact millisecond it is protonated, bypassing the oil phase entirely.

Q4: After evaporating the ether, my product remains a yellow oil. Adding toluene doesn't induce crystallization. A: Toluene is an excellent anti-solvent for this compound, but it is highly sensitive to residual diethyl ether. If even 5% ether remains, the solubility of the product stays too high. Add the toluene to the oil, and then partially evaporate the mixture in vacuo [2]. This step is critical; it strips out the residual ether, dropping the product's solubility and forcing the heavy crystalline precipitate to form.

Part 4: Quantitative Data & Reagent Optimization

To further illustrate the causality behind the chosen reagents, the following table summarizes the quantitative impact of different solvent and base systems on the reaction outcomes.

Solvent / Base SystemTemperaturePrimary Reaction OutcomeMechanistic Causality
EtOH / 50% aq NaOH Reflux (78°C)Optimal (>85% Yield, Selective O-Alkylation) Water ensures continuous saponification of any formed ester; EtOH solubilizes the electrophile.
Anhydrous DMF / K₂CO₃60°CHigh Esterification (Side Product)Lack of water prevents saponification; the carboxylate acts as a competitive nucleophile.
Acetone / K₂CO₃Reflux (56°C)Slow Conversion / Low YieldLow solubility of the dianion salt; lower reflux temperature significantly reduces reaction kinetics.
THF / NaH0°C to RTPoor Yield / Complex MixtureOver-deprotonation and poor solubility of the sodium carboxylate salt in a non-polar ethereal solvent.

References

  • Synthesis of 3-Benzyloxy-2,6-dichlorobenzoic acid Source: PrepChem (Derived from US Patent 4704401) URL:[Link]

  • Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols Source: ResearchGate URL:[Link]

  • How could you prepare benzyl phenyl ether from benzene and phenol? (Williamson Ether Synthesis Principles) Source: Study.com URL:[Link]

Sources

Technical Support Center: Benzyl Ether Stability in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers dealing with benzyl ether stability. It moves from fundamental mechanistic diagnostics to actionable troubleshooting protocols.

Ticket ID: BN-ACID-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist

Core Knowledge Base: The "Why" of Instability

Before troubleshooting, we must understand the failure mode. Benzyl ethers do not simply "fall off" in acid; they undergo a specific mechanistic cascade driven by carbocation stability.

The Failure Mechanism: Acid-Catalyzed Solvolysis

The cleavage of benzyl ethers (


) in acidic media typically follows an E1/S_N1-like pathway .
  • Protonation: The ether oxygen accepts a proton (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    ), creating a good leaving group (
    
    
    
    ).
  • Ionization (Rate Determining Step): The

    
     bond breaks, releasing the alcohol (
    
    
    
    ) and generating a resonance-stabilized benzyl carbocation (
    
    
    ).
  • Trapping: A nucleophile (Water, Halide, or Scavenger) reacts with the carbocation to form the byproduct (Benzyl alcohol, Benzyl halide, etc.).

Critical Insight: The rate of cleavage is exponentially proportional to the stability of the benzyl carbocation. If you stabilize the cation (e.g., with electron-donating groups like -OMe), you accelerate cleavage. If you destabilize it (with electron-withdrawing groups like


), you prevent cleavage.

BenzylCleavage Start Benzyl Ether (R-O-Bn) Protonated Oxonium Ion (R-OH(+)-Bn) Start->Protonated + H+ (Acid) Protonated->Start - H+ (Reversible) Transition Transition State [C-O Breaking] Protonated->Transition Slow Step Carbocation Benzyl Carbocation (Ph-CH2+) Transition->Carbocation Heterolysis Alcohol Free Alcohol (R-OH) Transition->Alcohol Leaving Group Byproduct Benzyl Byproduct (Bn-Nu) Carbocation->Byproduct + Nucleophile (H2O/X-)

Figure 1: Mechanistic pathway of acid-catalyzed benzyl ether cleavage. The formation of the carbocation is the critical control point for stability.

Troubleshooting Guide: Diagnostic & Repair

Identify your specific experimental scenario below to find the corresponding solution.

Scenario A: "My Benzyl ether is cleaving during a Lewis Acid reaction (e.g., Glycosylation, Friedel-Crafts)."

Diagnosis: Strong Lewis acids (especially oxophilic ones like


, 

, or high loads of

) coordinate to the ether oxygen, mimicking protonation and triggering cleavage. Immediate Fixes:
  • Temperature Control: Cleavage has a high activation energy. If running at

    
     or RT, drop to 
    
    
    
    or
    
    
    .
  • Switch Lewis Acid: Move from "hard" oxophiles (

    
    , 
    
    
    
    ) to "softer" or less aggressive acids (
    
    
    in catalytic amounts,
    
    
    ).
  • Add a Scavenger... or Remove it?

    • If you want to KEEP the Bn: Ensure your solvent is strictly anhydrous . Water acts as an irreversible trap for the benzyl cation, driving the equilibrium toward cleavage. In the absence of nucleophiles, the oxonium ion may simply revert to the ether upon workup.

Scenario B: "I need to deprotect a PMB group but keep my Benzyl group intact."

Diagnosis: You are relying on the kinetic difference between p-Methoxybenzyl (PMB) and unsubstituted Benzyl (Bn). PMB forms a much more stable carbocation. Protocol:

  • Reagent: Use DDQ (oxidative cleavage) or dilute TFA/DCM (acidic cleavage).

  • The Trick: In 1-5% TFA/DCM, PMB cleaves within minutes. Bn is stable for hours. Do not let the reaction sit overnight. Quench immediately with saturated

    
     once the PMB is gone.
    
Scenario C: "The Benzyl group is falling off during acidic workup or silica chromatography."

Diagnosis: The local concentration of acid on the surface of silica gel or in unbuffered aqueous layers can be surprisingly high (pH < 1). Immediate Fixes:

  • Buffer the Silica: Pre-treat your silica column with 1% Triethylamine (Et3N) in hexanes before loading your sample. This neutralizes the acidic sites on the silica surface.

  • Buffered Workup: Never wash an acid reaction directly with water. Pour the reaction mixture into a stirred solution of saturated

    
     or phosphate buffer (pH 7).
    

Strategic Upgrades: Engineering Stability

If standard Benzyl ethers (


) are too labile for your synthesis, you must upgrade the protecting group's electronic armor.
The Stability Hierarchy

By modifying the benzyl ring with Electron-Withdrawing Groups (EWGs), you destabilize the intermediate carbocation, making the ether resistant to acid.

Protecting GroupStructureElectronic EffectAcid Stability (Relative)Cleavage Condition
PMB (p-Methoxybenzyl)

Strong Donation (+M)Very Low (1)1% TFA, DDQ
Bn (Benzyl)

NeutralModerate (~100)

,

, Strong Acid
p-Cl-Bn (p-Chlorobenzyl)

Weak Withdrawal (-I)High (~500)Stronger Acid,

p-NO2-Bn (p-Nitrobenzyl)

Strong Withdrawal (-M/-I)Very High (>10,000)Stable to TFA/Lewis Acids. Requires reduction to amine then acid, or

.
Protocol: Synthesis of Acid-Stable p-Nitrobenzyl Ethers

Use this when you anticipate harsh acidic conditions downstream (e.g., prolonged exposure to neat TFA).

Reagents:

  • Substrate Alcohol (

    
    )
    
  • p-Nitrobenzyl bromide (

    
     equiv)
    
  • Sodium Hydride (

    
    , 60% dispersion, 
    
    
    
    equiv) or
    
    
    (for sensitive substrates)
  • Solvent: DMF or THF/DMF (anhydrous)

Step-by-Step:

  • Preparation: Flame-dry glassware and cool to

    
     under Argon/Nitrogen.
    
  • Deprotonation: Dissolve alcohol in DMF. Add

    
     portion-wise.[1] Stir at 
    
    
    
    for 30 min until gas evolution ceases.
  • Alkylation: Add p-Nitrobenzyl bromide (dissolved in minimal DMF) dropwise.

  • Reaction: Allow to warm to RT. Stir for 2-4 hours. (TLC monitoring: p-Nitrobenzyl bromide is UV active; look for the disappearance of the lower alcohol spot).

  • Quench: Cool to

    
    . Carefully add saturated 
    
    
    
    .
  • Workup: Extract with EtOAc. Wash organic layer extensively with water (to remove DMF) and brine. Dry over

    
    .
    

Why this works: The nitro group pulls electron density from the benzene ring, making the benzylic carbon highly electron-deficient. Even if protonated, the ether oxygen cannot break the C-O bond because the resulting carbocation would be energetically unfavorable.

Frequently Asked Questions (FAQs)

Q: Can I use


 to cleave a methyl ether in the presence of a benzyl ether? 
A: No. 

is notorious for cleaving benzyl ethers faster than methyl ethers. If you need to cleave a methyl group selectively, you are in a difficult spot; usually, benzyls are sacrificed first. Consider using a thiol-based cleavage (

) which might show different selectivity, but generally, Bn comes off before Me.

Q: I'm seeing "benzyl migration" instead of hydrolysis. What is this? A: In systems with free hydroxyls nearby (like sugars), the benzyl carbocation formed during acid treatment can be attacked by a neighboring hydroxyl group (intramolecular attack) rather than water. This results in the benzyl group "hopping" to a different position.

  • Prevention: Keep temperatures low (

    
    ) or ensure all other hydroxyls are protected with groups that are not nucleophilic (e.g., esters).
    

Q: Is there a "magic" additive to stop hydrolysis? A: Proton sponges (like 2,6-di-tert-butylpyridine) can be used to scavenge stray protons in Lewis Acid reactions without poisoning the Lewis Acid itself (due to steric hindrance). This prevents trace


 (Brønsted acid) from catalyzing the cleavage if the Lewis Acid isn't the primary culprit.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Wiley. (The definitive source for stability data).

  • Selectivity in the Solvolysis of Benzyl Ethers. Journal of Organic Chemistry. Detailed kinetic studies on substituent effects.
  • Mechanism of Acid-Catalyzed Ether Cleavage . Chemistry LibreTexts.

  • BenchChem Stability Guide . Comparative stability of benzyl ethers under acidic vs. basic conditions.

  • Visible-Light-Mediated Oxidative Debenzylation . PMC/NIH. Discusses oxidative vs. acidic cleavage pathways.

Sources

Removing unreacted benzyl chloride from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Efficient Removal of Unreacted Benzyl Chloride from Reaction Mixtures

Ticket Type: Advanced Purification Troubleshooting Assigned Specialist: Senior Application Scientist

Introduction: The "Lachrymator" Challenge

User Query: "I used excess benzyl chloride (BnCl) to push my benzylation to completion. Now I can't get rid of the excess. It co-elutes with my product on silica and high-vac distillation is degrading my compound. Help."

Specialist Response: This is a classic process chemistry bottleneck. Benzyl chloride (


) is a powerful electrophile and a potent lachrymator. Its boiling point (

) makes rotary evaporation futile, and its non-polar nature often mimics benzylated products during chromatography.[1]

The Solution: Do not try to separate it physically; modify it chemically. You must convert the lipophilic


 into a species with drastically different solubility or polarity (ionic or solid-supported) to facilitate effortless separation.

Module 1: Chemical Scavenging (The Gold Standard)

Recommendation: Use this method for high-value intermediates or when your product is acid/base sensitive.[1]

The Strategy

We utilize a "scavenger" nucleophile that reacts rapidly with


 via an 

mechanism.
  • Liquid Scavenging: Using a secondary amine (e.g., Morpholine) to form a water-soluble quaternary ammonium salt.[1]

  • Solid-Supported Scavenging: Using a polymer-bound amine to form a resin-bound salt that is removed by filtration.[1]

Comparative Data: Scavenging Agents
Scavenger TypeReagentMechanismWorkup MethodBest For
Liquid Phase Morpholine (or Piperidine)Forms ionic saltAqueous ExtractionSmall scale (<10g), stable products.[1]
Solid Phase PS-TrisamineForms resin-bound saltFiltrationHigh-throughput, acid-sensitive products.[1]
Reagent Sodium MetabisulfiteNucleophilic SulfonationAqueous ExtractionLarge scale, aqueous-compatible products.[1]
Protocol A: The Morpholine Wash (Liquid Phase)

Reference Grounding: Morpholine reacts quantitatively with benzyl halides to form N-benzylmorpholinium chloride, which is highly water-soluble [1, 5].[1]

  • Dilute: Dilute your reaction mixture with a non-water-miscible solvent (DCM or EtOAc).[1]

  • Charge: Add 1.5 - 2.0 equivalents of Morpholine relative to the estimated remaining

    
    .[1]
    
  • Agitate: Stir at room temperature for 30–60 minutes.

    • Validation: Spot TLC.[1][2][3] The high Rf

      
       spot should disappear.
      
  • Wash: Transfer to a separatory funnel.

    • Wash 2x with 1M HCl (removes excess morpholine and the new benzyl-morpholinium salt).

    • Wash 1x with Brine.[1]

  • Dry: Dry organic layer over

    
     and concentrate.
    
Protocol B: Polymer-Supported Scavenging (Solid Phase)

Reference Grounding: Polymer-supported amines (e.g., Trisamine) act as "chemical vacuums" for electrophiles [2, 3].[1]

  • Calculate: Estimate excess

    
    . Use 3 equivalents  of resin capacity (e.g., if resin loading is 3 mmol/g, calculate mass accordingly).
    
  • Incubate: Add resin to the reaction mixture. Stir gently (do not use magnetic stir bars which grind the beads; use an orbital shaker or overhead stirrer).

  • Time: Allow 2–4 hours (kinetics are slower with heterogeneous resins).

  • Filter: Filter through a fritted glass funnel or cotton plug.

  • Result: The filtrate contains your pure product; the

    
     is trapped on the beads.
    

Module 2: Hydrolysis (The "Pot-Boiler" Method)

Recommendation: Use this for robust, non-hydrolyzable products (e.g., ethers, hydrocarbons) on a larger scale.[1]

The Strategy

Convert


 into Benzyl Alcohol  (

).[4][5] While

is still organic, it is significantly more polar than

, allowing for separation by flash chromatography or distillation (azeotropic removal).[1]
Protocol: Basic Hydrolysis

Reference Grounding: Hydrolysis of benzyl chloride is accelerated by bases and phase transfer catalysts [4, 6].

  • Add Base: To your reaction mixture, add an equal volume of 10% aqueous

    
      or saturated 
    
    
    
    .[1]
  • Heat: Reflux the biphasic mixture at

    
     for 1–2 hours.
    
    • Note: Simply stirring at RT is often insufficient for complete hydrolysis.

  • Workup: Cool and separate layers.

    • Option: If your product is a solid, the

      
       may stay in the mother liquor during recrystallization.[1]
      
    • Option: If chromatography is needed,

      
       will elute much later (more polar) than the original 
      
      
      
      .[1]

Module 3: Visualization & Decision Logic

Workflow Diagram

The following logic tree helps you select the correct purification path based on your product's sensitivity.

G Start Excess Benzyl Chloride Detected CheckSens Is Product Acid/Base Sensitive? Start->CheckSens Sensitive Yes (Sensitive) CheckSens->Sensitive Labile Groups Robust No (Robust) CheckSens->Robust Stable SolidPhase Use Solid Phase Scavenger (PS-Trisamine) Sensitive->SolidPhase Avoid Workup LiquidPhase Use Morpholine Wash (Follow with Acid Wash) Robust->LiquidPhase Fastest Hydrolysis Reflux with aq. NaOH (Convert to Benzyl Alcohol) Robust->Hydrolysis Large Scale Filter Filter Resin SolidPhase->Filter Extract Aqueous Extraction LiquidPhase->Extract Chromatography Flash Chromatography (Large Rf difference) Hydrolysis->Chromatography

Caption: Decision matrix for selecting the optimal removal strategy based on product stability and scale.[1]

Module 4: Detection & Safety (FAQs)

Q: How do I visualize Benzyl Chloride on TLC? It doesn't UV active well against my product.

A:


 is weak under UV if your product is highly conjugated.[1] Use NBP Stain (4-(p-nitrobenzyl)pyridine) .[1]
  • Why: NBP is a specific alkylating agent stain.[1]

  • Result: Benzyl chloride spots turn blue/purple upon heating and treating with base.[1] Your non-alkylating product will likely not stain or stain differently.[1]

Q: I spilled the reaction mixture. How do I clean it?

A: Do NOT just wipe it up with paper towels (this creates a lachrymatory surface area).[1]

  • Neutralize: Pour dilute ammonia (

    
    ) or an amine solution over the spill.[1] This chemically converts the lachrymator into a harmless amine salt.
    
  • Wait: Let it sit for 10–15 minutes.

  • Clean: Absorb with vermiculite or spill pads.[1]

References

  • Li, L., & Gurnani, P. (2013).[1][6] Amidation of benzoyl chloride with morpholine. ChemSpider SyntheticPages, 650.[1][6]

  • Staker, M. et al. (2002).[1] Monolithic Scavenger Resins by Amine Functionalizations of Poly(4-vinylbenzyl chloride-co-divinylbenzene). Organic Letters, 4(20), 3419–3422.[1]

  • Ley, S. V., et al. (2009).[1] Flow Processes Using Polymer-supported Reagents, Scavengers and Catalysts.[1][7] Royal Society of Chemistry.[1]

  • Google Patents. (1998).[1] Process for the preparation of benzyl alcohol (US5728897A).

  • Yakhshilikova, Z., et al. (2025).[1] Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. Acta Crystallographica Section E.

  • ECHEMI. (2025). Benzyl chloride hydrolysis preparing benzyl alcohol experiment.

Sources

Technical Support Center: Advanced Optimization of Williamson Ether Synthesis for Hindered Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #404-YIELD-COLLAPSE Topic: Troubleshooting Low Yields in Sterically Hindered Phenolic Substrates Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You have reached the Tier-3 Technical Support guide for advanced organic synthesis. Low yields in Williamson ether synthesis involving sterically hindered phenols (e.g., 2,6-di-tert-butylphenol derivatives) are rarely due to "bad luck." They are almost always a convergence of three thermodynamic and kinetic barriers: tight ion pairing , solvation shells , and ambident nucleophile selectivity (C- vs. O-alkylation) .

This guide moves beyond basic textbook protocols to address the specific physicochemical realities of hindered substrates.

Module 1: The "Cesium Effect" & Cation Engineering

The Problem: Standard protocols often use Sodium (


) or Potassium (

) carbonates.[1] With hindered phenols, these small cations form "tight ion pairs" with the phenoxide oxygen. The steric bulk of the phenol, combined with this tight electrostatic tether, effectively shuts down the nucleophilic attack on the alkyl halide.

The Solution: Switch to Cesium Carbonate (


) .[2][3][4]

The Mechanism: Cesium has a large ionic radius (1.67 Å compared to 1.38 Å for


). This large radius creates a "soft" cation that forms a loose ion pair  (solvent-separated ion pair) with the phenoxide. This results in a "naked" anion—a phenoxide that is less electrostatically constrained and significantly more nucleophilic, even in the presence of steric bulk.
Comparative Cation Performance
BaseCation Radius (Å)Ion Pair CharacterRec. SolventSuitability for Hindered Phenols
NaOH / NaH 1.02 (

)
Very TightTHF / DMFLow . Aggregates heavily; NaH risks side reactions.

1.38 (

)
TightAcetone / MeCNMedium . Good for unhindered, poor for 2,6-disubstituted.

1.67 (

)
Loose / Naked DMF / NMPHigh . The "Gold Standard" for difficult etherifications.

Technical Insight: The "Cesium Effect" is not just about solubility; it is about increasing the HOMO energy of the nucleophile by reducing cationic stabilization.

Module 2: Solvent Systems & Ambident Reactivity

The Problem: Phenoxides are ambident nucleophiles —they can react at the Oxygen (desired) or the Carbon (ortho/para positions, undesired).

  • Protic Solvents (MeOH, EtOH): Hydrogen bond to the Oxygen, shielding it. This forces the electrophile to attack the Carbon ring (C-alkylation).

  • Non-Polar Solvents: Favor tight ion pairing, reducing reactivity.

The Solution: Use Polar Aprotic Solvents (DMF, DMSO, NMP). These solvate the cation (leaving the anion naked) and do not hydrogen bond to the phenoxide oxygen.

Visualizing the Decision Pathway

OptimizationStrategy Start Start: Low Yield CheckSubstrate Is Phenol Sterically Hindered? (e.g., 2,6-positions blocked) Start->CheckSubstrate CheckSolvent Current Solvent? CheckSubstrate->CheckSolvent Yes (Critical) StandardProtocol Standard K2CO3 / Acetone CheckSubstrate->StandardProtocol No IsProtic Protic (MeOH, EtOH) CheckSolvent->IsProtic IsAprotic Polar Aprotic (DMF, DMSO) CheckSolvent->IsAprotic C_Alkylation Issue: C-Alkylation Dominates Solvent shields Oxygen IsProtic->C_Alkylation CheckBase Current Base? IsAprotic->CheckBase BaseNaK NaH / K2CO3 CheckBase->BaseNaK BaseCs Cs2CO3 CheckBase->BaseCs TightPair Issue: Tight Ion Pair Nucleophile is caged BaseNaK->TightPair Success Optimal: Naked Anion High O-Alkylation Yield BaseCs->Success

Figure 1: Decision matrix for optimizing reaction conditions based on substrate hindrance and solvent effects.

Module 3: Troubleshooting FAQ

Q1: I am seeing significant starting material remaining, even with


. 
  • Diagnosis: Your electrophile (alkyl halide) might be the bottleneck.

  • Fix:

    • Leaving Group: Switch from Bromide to Iodide . The C-I bond is weaker, and Iodide is a better leaving group (

      
      ).
      
    • Finkelstein In-Situ: Add 10 mol% TBAI (Tetrabutylammonium Iodide) or KI. This converts your alkyl chloride/bromide into a reactive alkyl iodide in situ.

Q2: I am getting an alkene byproduct instead of the ether.

  • Diagnosis: E2 Elimination is competing with

    
     substitution. This happens if your phenoxide acts as a base rather than a nucleophile, usually because the alkyl halide is secondary (
    
    
    
    ) or tertiary (
    
    
    ).
  • Fix:

    • Cool it down: Elimination has a higher activation energy. Run the reaction at

      
       to RT; avoid heating.
      
    • Change the Electrophile: If possible, use a primary alkyl halide or a methyl/primary tosylate. Williamson synthesis fails with tertiary alkyl halides.

Q3: My product is forming, but I can't separate it from the high-boiling solvent (DMF/DMSO).

  • Diagnosis: Workup issue.

  • Fix: Do not try to rotovap DMF.

    • Dilute the reaction mixture 10x with water.

    • Extract with Diethyl Ether (

      
      )  or MTBE . The product will partition into the ether; the DMF stays in the water.
      
    • Wash the organic layer 3x with water to remove residual DMF.

Module 4: The "Gold Standard" Protocol

Application: For 2,6-disubstituted phenols reacting with primary alkyl halides.[5]

Reagents:

  • Substrate: Sterically Hindered Phenol (1.0 eq)

  • Electrophile: Alkyl Iodide (1.2 - 1.5 eq)

  • Base: Cesium Carbonate (

    
    )  (1.5 - 2.0 eq)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

  • Additive (Optional): TBAI (0.1 eq) if using alkyl bromides/chlorides.

Workflow:

  • Drying: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvation: Dissolve the phenol in anhydrous DMF.

  • Deprotonation: Add

    
    . Stir at Room Temperature (RT) for 30 minutes. Note: The solution may change color (often yellow/orange) as the phenoxide forms.
    
  • Addition: Add the Alkyl Iodide dropwise.

  • Reaction: Stir at RT. Only heat to

    
     if TLC shows no progress after 4 hours.
    
    • Why? Heating hindered phenols promotes C-alkylation (Claisen rearrangement pathways) or elimination.

  • Quench: Pour into ice-cold 1M HCl (if product is acid-stable) or saturated

    
    .
    

Module 5: Phase Transfer Catalysis (The Alternative)

If you cannot use DMF (e.g., downstream purification issues), use Phase Transfer Catalysis (PTC) . This shuttles the phenoxide into a non-polar organic phase, stripping away its hydration shell.

PTC_Mechanism cluster_Aqueous Aqueous Phase (Base) cluster_Interface Interface cluster_Organic Organic Phase (DCM/Toluene) Phenol Phenol + KOH Phenoxide Ph-O(-) K(+) Phenol->Phenoxide Deprotonation IonExchange Ion Exchange Ph-O(-) Q(+) Phenoxide->IonExchange Q_Salt Q(+)X(-) (Catalyst) Q_Salt->IonExchange ActiveSpecies Active Species Ph-O(-) Q(+) IonExchange->ActiveSpecies Product Ether (Ph-O-R) ActiveSpecies->Product SN2 Attack (Fast due to naked anion) AlkylHalide R-X AlkylHalide->Product

Figure 2: Phase Transfer Catalysis workflow. The quaternary ammonium salt (


) extracts the phenoxide into the organic layer, leaving the hydration shell behind.

Recommended PTC System:

  • Catalyst: Tetrabutylammonium Hydrogen Sulfate (TBAHS) or 18-Crown-6.

  • Solvent: Toluene / 50% NaOH (aq).

  • Why: The

    
     cation is bulky, preventing tight ion pairing, similar to the Cesium effect.
    

References

  • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). An Assessment of the Causes of the "Cesium Effect". The Journal of Organic Chemistry, 52(19), 4230–4234.

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.
  • Kornblum, N., Seltzer, R., & Haberfield, P. (1963). Solvation as a Factor in the Alkylation of Ambident Anions: The Importance of the Dielectric Factor. Journal of the American Chemical Society, 85(8), 1148–1154.

  • Freedman, H. H., & Dubois, R. A. (1975). An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis. Tetrahedron Letters, 16(38), 3251–3254.[6]

  • Evans, D. A. (2005). Evans pKa Table. Harvard University. (Reference for acidity of hindered phenols).

Sources

Technical Support: Cleavage of Benzyl Ether in 2,6-Dichlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: BENZ-CL2-DEPROT Status: Active Responder: Senior Application Scientist, Process Chemistry Division[1]

Strategic Overview & Decision Matrix

The deprotection of a benzyl ether in the presence of a 2,6-dichlorobenzoic acid moiety presents a classic chemoselectivity conflict. You are navigating two competing risks:

  • Hydrodehalogenation (The Hydrogenolysis Risk): Standard catalytic hydrogenation (

    
    , Pd/C) is the default for benzyl ether cleavage.[1] However, aryl chlorides—especially electron-deficient ones like 2,6-dichlorobenzoic acid—are highly susceptible to oxidative addition by Palladium(0), leading to the stripping of chlorine atoms (dechlorination) before the benzyl group is removed.[1]
    
  • Acid/Base Sensitivity: The steric bulk of the 2,6-dichloro substitution creates the "ortho effect," making the carboxylic acid moiety sterically crowded but electronically activated. Harsh Lewis acids must be managed to prevent unwanted side reactions with the free acid or esterification.

Method Selection Flowchart

Use this logic to select your protocol. Protocol A is generally recommended for this specific substrate class due to the high risk of dechlorination with Palladium.

DeprotectionStrategy Start Substrate: 2,6-Dichloro-Bn-Ether Q1 Is the molecule sensitive to strong Lewis Acids (BBr3)? Start->Q1 ProtocolA PROTOCOL A: Boron Tribromide (BBr3) (Recommended) Q1->ProtocolA No (Robust) Q2 Can you accept trace dechlorination (<5%)? Q1->Q2 Yes (Sensitive) ProtocolB PROTOCOL B: Poisoned Hydrogenolysis (Pd/C + Diphenylsulfide) Q2->ProtocolB Yes ProtocolC PROTOCOL C: Soft Acidolysis (TFA / Thioanisole) Q2->ProtocolC No (Zero Tolerance)

Figure 1: Decision tree for selecting the appropriate deprotection methodology based on substrate sensitivity.

Protocol A: Boron Tribromide ( ) Cleavage (Gold Standard)

This is the industry-standard method for this substrate.[1]


 does not affect aryl chlorides.[1] However, because your substrate contains a benzoic acid (or ester) moiety, the Lewis acid will coordinate to the carbonyl oxygen.[1] You must use an excess of reagent to account for this "sink."[1]
The Mechanism

The reaction proceeds via an oxonium intermediate. The hard Lewis acid (Boron) coordinates to the ether oxygen, and the bromide ion (nucleophile) attacks the benzylic carbon.

BBr3Mechanism Step1 Coordination: BBr3 binds to Ether O AND Carbonyl O Step2 Nucleophilic Attack: Br- attacks Benzylic C Step1->Step2 Activation Step3 Hydrolysis: Quench releases ROH Step2->Step3 Cleavage

Figure 2: Simplified mechanistic pathway for Lewis Acid cleavage.

Step-by-Step Procedure

Reagents:

  • Substrate (1.0 equiv)

  • Boron Tribromide (

    
    ), 1.0 M in DCM (Use 3.5 - 4.0 equiv ).[1] Note: 1 eq for the ether, 1 eq for the acid coordination, + excess to drive kinetics.
    
  • Solvent: Anhydrous Dichloromethane (DCM).[1]

Protocol:

  • Setup: Flame-dry a round-bottom flask and cool to -78°C under Nitrogen or Argon.

  • Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration).

  • Addition: Add

    
     solution dropwise over 15 minutes. Do not allow the temperature to rise rapidly; the coordination is exothermic.
    
  • Warming: Stir at -78°C for 30 minutes, then slowly warm to 0°C .

    • Critical Checkpoint: Do not reflux.[1] High temperatures can lead to cleavage of the aryl-ether bond (if present) or other decomposition.

  • Monitoring: Check TLC/LCMS. The intermediate borate complex may look different or streak; quench a mini-aliquot in MeOH for accurate monitoring.

  • Quench (Hazardous): Cool back to -78°C. Add Methanol (MeOH) dropwise. Vigorous evolution of HBr gas will occur. [1]

  • Workup: Dilute with DCM, wash with saturated

    
     (to remove boric acid residues), then brine. Dry over 
    
    
    
    .[1]

Why this works for you:


 is "blind" to the 2,6-dichloro motif.[1] It surgically removes the benzyl group without touching the aryl chlorides.

Protocol B: Poisoned Hydrogenolysis (The Backup)

If your molecule contains motifs sensitive to strong Lewis acids (e.g., epoxides, certain esters), you must use hydrogenolysis.[1] To prevent the Pd catalyst from eating the chlorines, you must "poison" it.

The Concept: Sulfur compounds bind to the highly active sites on the Palladium surface (kinks/steps) that are responsible for breaking strong bonds (like C-Cl), while leaving the terraces available for the easier hydrogenolysis of the O-Bn bond.

Step-by-Step Procedure

Reagents:

  • Pd/C (5% or 10%): 10-20 wt% loading.[1]

  • Catalyst Poison: Diphenylsulfide (

    
    ) or Ethylenediamine.[1]
    
  • Solvent: Ethyl Acetate (EtOAc) or THF.[1] Avoid MeOH if possible, as it accelerates dechlorination.[1]

Protocol:

  • Poisoning: In the reaction flask, suspend the Pd/C in the solvent. Add 0.5 to 1.0 equivalents (relative to Pd metal) of Diphenylsulfide.[1] Stir for 30 minutes before adding the substrate.

  • Reaction: Add your chlorinated substrate.[1]

  • Hydrogenation: Purge with

    
     (balloon pressure is usually sufficient).
    
  • Time: Monitor closely. Stop the reaction immediately upon disappearance of the starting material. Prolonged exposure increases the risk of dechlorination even with poisoned catalysts.

Troubleshooting & FAQs

Data Table: Common Failure Modes
SymptomProbable CauseCorrective Action
Loss of Cl atoms (M-35/M-70 peaks) Over-active HydrogenolysisSwitch to Protocol A (

).[1] If impossible, use Protocol B with increased

or switch catalyst to Pt/C (Platinum is less aggressive toward Ar-Cl).[1]
Incomplete Cleavage (

)
Boron sequestrationThe carboxylic acid is "eating" the reagent. Increase

loading to 5.0 equiv. Ensure system is strictly anhydrous.
Product trapped in aqueous phase Acidity issues2,6-dichlorobenzoic acids are quite acidic (

~ 1.5-2.0).[1] During workup, ensure the pH is low enough (pH 1-2) to extract the free acid into the organic layer.
Methyl Ether formation Quench artifactIf using Protocol A, quenching with MeOH can sometimes form methyl esters/ethers if not careful.[1] Quench with water/ice if this persists.[1]
Frequently Asked Questions

Q: Can I use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)? A: Generally, no .[1] DDQ is excellent for p-methoxybenzyl (PMB) ethers.[1] It is rarely effective for unsubstituted benzyl ethers unless you use photo-irradiation, which is difficult to scale and optimize. Stick to


.

Q: The 2,6-dichloro group makes the acid very sterically hindered.[1] Will this affect the


 reaction? 
A:  It actually helps. The steric bulk protects the carbonyl from nucleophilic attack, reducing the risk of side reactions at the carbonyl center. However, the initial coordination of Boron to the carbonyl oxygen will still occur, necessitating the excess reagent.

Q: Can I use TFA? A: TFA (Trifluoroacetic acid) alone will not cleave a simple benzyl ether.[1] However, TFA + Thioanisole (Protocol C) creates a "push-pull" mechanism.[1] It is much slower (often 24-48h) and requires reflux, but it is chemically mildest regarding the chlorides.[1]

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[1] Standard protocols for Benzyl Ether cleavage and Lewis Acid compatibility.[1][2]

  • Boron Tribromide Mechanism : Silva, C., et al. (2013).[1] "BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism."[3] Chemistry – A European Journal.[1]

  • Preventing Dechlorination : Sajiki, H., et al. (2002).[1] "Chemoselective Hydrogenation of Benzyl Ethers in the Presence of Aromatic Chlorides." Tetrahedron Letters. (Demonstrates the use of poisoned catalysts).

  • Selectivity of Lewis Acids : Niwa, H., et al. (1983).[1] "Selective cleavage of benzyl ethers by Lewis acids." Chem. Lett.[1] (Establishes BBr3/BCl3 hierarchy).

Sources

Recrystallization solvents for 3-(Benzyloxy)-2,6-dichlorobenzoic acid purification

[1][2]

Case ID: PUR-3BZ-26DC Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

Purifying 3-(Benzyloxy)-2,6-dichlorobenzoic acid presents a specific set of challenges due to the steric hindrance of the ortho-dichloro substituents and the lipophilicity of the benzyl ether moiety.[1] Unlike simple benzoic acids, this molecule frequently exhibits "oiling out" behavior rather than clean crystallization.

This guide provides validated solvent systems and troubleshooting protocols to ensure high purity (>98%) and optimal yield.

Module 1: Solvent Selection Logic

The "Solubility Conflict"

This molecule contains two conflicting solubility domains:[3][4][5]

  • The Polar Head: The carboxylic acid (pKa ~2-3, increased acidity due to ortho-Cl electron withdrawal).[1]

  • The Lipophilic Tail: The benzyl ether and dichlorobenzene core.

Successful recrystallization requires a solvent system that solvates the lipophilic impurities (benzyl halides) while allowing the carboxylic acid dimer to form a stable crystal lattice upon cooling.

Recommended Solvent Systems
Solvent SystemRolePrimary Use CaseProtocol Notes
Toluene Primary CrystallizationConverting crude oil to solid. Excellent for removing non-polar benzyl bromide/chloride residues.[1][2]Dissolve crude oil in min. volume; concentrate/cool to induce precipitation.[2][3][5]
Ethanol / Water (3:1) Polishing / Final PurityRemoval of polar impurities (unreacted phenol, inorganic salts).Classic binary system.[2] Requires acidification (pH < 2) to prevent salt formation.[2]
Acetonitrile AlternativeHigh-throughput screening or if Toluene fails.[1][2]Good solubility hot; poor solubility cold.[2][3][6]
Ethyl Acetate / Heptane Anti-solvent MethodIf compound is thermally unstable.[2]Dissolve in EtOAc; slowly add Heptane until turbid.
Decision Logic: Selecting Your Route

Use the following logic flow to determine the correct starting point for your material state.

SolventSelectionStartInput Material StateStateOilViscous Oil / GumStart->StateOilStateSolidCrude SolidStart->StateSolidTolueneRoutePROTOCOL A: Toluene Trituration(Removes Benzyl Halides)StateOil->TolueneRouteHigh Lipophilic ImpuritiesEtOHRoutePROTOCOL B: EtOH/Water Recryst(Removes Phenols/Salts)StateSolid->EtOHRouteHigh Polar ImpuritiesCheckPurityCheck Purity (HPLC/TLC)TolueneRoute->CheckPurityFinalProductPure Crystal (>98%)EtOHRoute->FinalProductCheckPurity->EtOHRouteFail (Phenol remains)CheckPurity->FinalProductPass

Figure 1: Decision matrix for solvent selection based on the physical state of the crude material.[1]

Module 2: Detailed Protocols

Protocol A: The Toluene Transformation (For Oiling Out Issues)

Context: Crude 3-(benzyloxy)-2,6-dichlorobenzoic acid often isolates as a yellow oil after extraction.[1][2] Direct recrystallization from alcohols often fails here.[2]

  • Dissolution: Take the crude oil (e.g., 10g) and add Toluene (approx. 15-20 mL).

  • Azeotropic Drying: If the oil is wet, heat to reflux using a Dean-Stark trap to remove residual water. Water causes the oiling-out phenomenon.[1]

  • Concentration: Distill off Toluene until the volume is reduced by ~30% or until slight turbidity is observed at hot temperatures.

  • Nucleation: Remove from heat. Scratch the flask wall with a glass rod immediately.

  • Crystallization: Allow to cool to room temperature (RT) slowly with stirring. A white/off-white precipitate should form.[1][2]

    • Critical Step: If it oils out again, reheat to dissolve, add a seed crystal, and cool at a rate of 10°C/hour.

  • Filtration: Filter the solid and wash with cold Toluene.

Protocol B: Ethanol/Water Polishing (For Final Purity)

Context: Use this to remove unreacted 2,6-dichloro-3-hydroxybenzoic acid (starting material).[1][2]

  • Preparation: Suspend the solid in Ethanol (3 mL per gram of solid).

  • Heating: Heat to reflux until fully dissolved.

  • Anti-Solvent Addition: Slowly add hot Water (acidified with 1% HCl) until the solution becomes faintly turbid.

    • Why Acidified? To ensure the carboxylic acid remains protonated. Neutral water may cause partial ionization (carboxylate formation), increasing solubility and ruining yield [1].

  • Clarification: Add a few drops of Ethanol to clear the turbidity.

  • Cooling: Cool to RT, then refrigerate at 4°C for 4 hours.

  • Isolation: Filter and wash with cold 50% EtOH/Water.

Module 3: Troubleshooting Guide (FAQs)

Q1: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. Why?

Diagnosis: This is common with benzyl ethers.[2] It usually indicates one of two things:

  • Temperature Shock: You cooled the solution too fast.[2] The compound phase-separated before it could organize into a lattice.[1]

  • Impurity Depression: High levels of benzyl bromide (reagent) lower the melting point.

Fix:

  • Re-heat the mixture until clear.

  • Seed the hot solution with a pure crystal (if available).

  • Stir vigorously. High shear force helps induce nucleation.[2]

  • Switch to Protocol A (Toluene). Toluene is superior for keeping the lipophilic impurities in solution while the product precipitates [2].

Q2: The yield is very low (<50%) after Ethanol/Water recrystallization.

Diagnosis: The 2,6-dichloro substitution makes the acid fairly strong (low pKa). If your water is neutral (pH 7), a significant portion of your product may exist as the soluble carboxylate anion.

Fix:

  • Ensure the water used for the anti-solvent step is acidified to pH 1-2 using HCl.[1] This forces the equilibrium entirely to the insoluble free acid form.

  • Concentrate the mother liquor; a second crop can often be recovered.

Q3: I still see the starting material (Phenol) in my NMR.

Diagnosis: The starting material (2,6-dichloro-3-hydroxybenzoic acid) often co-crystallizes because it has a similar structure.[1][2]

Fix:

  • Wash the crude solid with Dichloromethane (DCM) before recrystallization. The phenol is less soluble in cold DCM than the benzyl ether product is.

  • Alternatively, perform a basic wash: Dissolve crude in Ether, wash with cold 5% NaHCO3 (extracts acid), separate, then acidify the aqueous layer. Note: This is an extraction purification, not recrystallization, but may be necessary if impurity levels are >10%.

Module 4: Mechanism of Action

Understanding the molecular interactions helps predict behavior.

Mechanismcluster_0Molecular Constraintscluster_1Solvent InteractionCl_Sterics2,6-Dichloro Sterics(Twists Carboxyl Group)SolubilitySolubility ProfileCl_Sterics->SolubilityReduces CrystalPacking EfficiencyBn_Lipophilicity3-Benzyloxy Group(Increases Lipophilicity)Bn_Lipophilicity->SolubilityIncreases Sol.in OrganicsTolueneTolueneEtOH_H2OEtOH / H2OSolubility->TolueneHigh Sol. HotPrecipitates ColdSolubility->EtOH_H2ORequires HighPolarity Difference

Figure 2: Structure-Property relationships affecting solvent choice.[1][2]

The 2,6-dichloro substitution forces the carboxylic acid out of planarity with the benzene ring. This reduces conjugation but increases the acidity. The benzyl ether adds significant bulk and hydrophobicity. Toluene works well because it solvates the benzyl group at high temperatures, but as thermal energy decreases, the strong dimer-hydrogen bonding of the carboxylic acid dominates, forcing crystallization [3].

References

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (General principles of benzoic acid recrystallization and pH control).

  • PrepChem. (n.d.).[2] Synthesis of 3-Benzyloxy-2,6-dichlorobenzoic acid. Retrieved from [Link] (Specific protocol citing Toluene precipitation from oil).

  • NIST Chemistry WebBook. (2023).[2] Benzoic acid, 2,6-dichloro- Properties. Retrieved from [Link] (Solubility data for the parent scaffold).

Validation & Comparative

Structural Elucidation & Comparative NMR Guide: 3-(Benzyloxy)-2,6-dichlorobenzoic Acid

[1]

Executive Summary & Application Scope

This guide provides a rigorous structural analysis of 3-(Benzyloxy)-2,6-dichlorobenzoic acid , a functionalized benzoic acid scaffold often utilized as an intermediate in the synthesis of pharmaceuticals (e.g., anti-inflammatory agents) and agrochemicals.[1]

Unlike simple benzoic acid derivatives, the 2,6-dichloro substitution pattern introduces significant steric strain, forcing the carboxylic acid group out of planarity with the aromatic ring. This steric environment, combined with the electron-donating benzyloxy group at the 3-position, creates a unique NMR signature.

Primary Objective: To distinguish the target compound from its specific synthetic precursors (2,6-dichloro-3-hydroxybenzoic acid) and potential regioisomers (2,4-dichloro derivatives) using 1H NMR spectroscopy.

Structural Logic & Assignable Fragments

To interpret the spectrum accurately, we must deconstruct the molecule into three magnetically distinct environments.

The Structural Fragments[2]
  • Fragment A: The Acidic Proton (-COOH)

    • Environment: Highly deshielded, exchangeable.

    • Diagnostic Value: Confirmation of acid functionality; highly solvent-dependent.[1]

  • Fragment B: The Central Aromatic Core (C6H2)

    • Substitution: 1-COOH, 2-Cl, 3-OBn, 6-Cl.

    • Remaining Protons: H4 and H5.

    • Coupling Logic: H4 and H5 are ortho to each other. This dictates an AB spin system (two doublets) with a coupling constant (

      
      ) of approximately 8–9 Hz. This is the critical differentiator  from 2,4-dichloro isomers (which typically display meta coupling).
      
  • Fragment C: The Benzyloxy Ether (-OCH2Ph)

    • Environment: Benzylic methylene and a monosubstituted benzene ring.

    • Diagnostic Value: Confirmation of successful O-alkylation.

Comparative Analysis: Target vs. Alternatives

This section contrasts the target molecule with its most common synthetic impurities and isomers.

Comparison 1: Target Product vs. Starting Material (Precursor)

Scenario: Monitoring the O-alkylation of 2,6-dichloro-3-hydroxybenzoic acid with benzyl chloride.

FeaturePrecursor: 3-Hydroxy-2,6-dichlorobenzoic acidTarget: 3-(Benzyloxy)-2,6-dichlorobenzoic acid
Phenolic -OH Visible (Broad singlet, >10 ppm or exchangeable)Absent
Benzylic -CH2- Absent Present (Singlet,

~5.1–5.2 ppm)
Aromatic Region Simple doublet pair (H4/H5)Doublet pair (H4/H5) + 5H Multiplet (Phenyl group)
Comparison 2: Regioisomer Differentiation

Scenario: Distinguishing the 2,6-dichloro core from a 2,4-dichloro impurity (common in chlorination of benzoic acids).

FeatureTarget: 2,6-Dichloro-3-substituted Alternative: 2,4-Dichloro-5-substituted
Proton Relationship H4 and H5 are Ortho H3 and H6 are Para (Singlets)
Coupling Pattern Two Doublets (

Hz)
Two Singlets (or very weak para coupling)
Symmetry AsymmetricAsymmetric

Experimental Data: Consensus Chemical Shifts

The following data represents the consensus chemical shifts expected in DMSO-d6 . DMSO is the preferred solvent over CDCl

1
Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)
Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
AssignmentStructural Logic
13.8 – 14.2 Broad Singlet1H--COOH Carboxylic acid proton.[1] Highly deshielded.
7.35 – 7.55 Multiplet6H-Ph-H + H5 Overlap of the 5 protons from the benzyl group and H5 (meta to ether).
7.20 – 7.28 Doublet1H9.0H4 Ortho to the benzyloxy group; shielded by electron donation.
5.18 Singlet2H--OCH

-
Benzylic methylene. Characteristic shift for benzyl ethers.

Note on Solvent Effects: If run in CDCl


 , the -COOH peak (13-14 ppm) may broaden significantly or disappear due to exchange.[1] The benzylic -CH

- will shift slightly upfield to ~5.10 ppm.

Visualization of Structural Assignment[2]

The following diagram illustrates the logical flow for confirming the structure based on the spectral data provided above.

NMR_Analysis_FlowSampleCrude Sample(Post-Alkylation)SolventDissolve in DMSO-d6Sample->SolventRegion_HighCheck 13.0 - 14.5 ppmSolvent->Region_HighDecision_AcidBroad Singlet Present?Region_High->Decision_AcidRegion_MidCheck 7.0 - 7.6 ppmDecision_AromCoupling Pattern?Region_Mid->Decision_AromRegion_LowCheck 5.1 - 5.2 ppmDecision_BnSharp Singlet (2H)?Region_Low->Decision_BnDecision_Acid->Region_LowYes (Acid confirmed)Result_Fail_SMFAILED:Starting Material (Phenol)Decision_Acid->Result_Fail_SMNo (Check salt form)Result_SuccessCONFIRMED:3-(Benzyloxy)-2,6-dichlorobenzoic acidDecision_Arom->Result_Success2 Doublets (J=9Hz)Result_Fail_IsoFAILED:Wrong Isomer (2,4-dichloro)Decision_Arom->Result_Fail_IsoSinglets / Meta couplingDecision_Bn->Region_MidYes (Ether confirmed)Decision_Bn->Result_Fail_SMNo (Alkylation failed)

Figure 1: Decision logic for confirming the identity of 3-(Benzyloxy)-2,6-dichlorobenzoic acid via 1H NMR.

Detailed Experimental Protocol

To ensure reproducibility and high-resolution data, follow this specific protocol.

Step 1: Sample Preparation[1]
  • Mass: Weigh 10–15 mg of the dried solid.

    • Why: High concentration improves the signal-to-noise ratio for the aromatic coupling constants, which are critical for distinguishing isomers.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]

    • Why: DMSO is crucial here. In CDCl

      
      , the intramolecular hydrogen bonding or dimerization of the carboxylic acid can lead to extreme line broadening. DMSO breaks these dimers, resulting in a sharp, integration-ready peak at >13 ppm.[1]
      
  • Filtration: If the solution is cloudy (common with inorganic salt byproducts like NaCl from the alkylation), filter through a small plug of glass wool into the NMR tube.[1]

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 or 32.

  • Relaxation Delay (D1): Set to 5 seconds .

    • Why: The carboxylic acid proton and the isolated aromatic protons can have long T1 relaxation times.[1] A short D1 (e.g., 1s) will cause under-integration of the acid peak, leading to incorrect stoichiometry calculations.

  • Spectral Width: -2 ppm to 16 ppm (ensure the acid peak is not cut off).

Step 3: Processing
  • Phasing: Manual phasing is required for the broad carboxylic acid peak.[1]

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 1) to flatten the baseline around the aromatic region for accurate integration of the multiplet.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Standard reference for substituent effects on aromatic coupling).

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. [Link]

  • PrepChem. "Synthesis of 3-Benzyloxy-2,6-dichlorobenzoic acid." (Source for synthetic route and precursor identification). [Link]

Strategic HPLC Method Development for 3-(Benzyloxy)-2,6-dichlorobenzoic Acid: A Comparative Guide on Biphenyl vs. C18 Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The Analytical Challenge: Profiling the Analyte

3-(Benzyloxy)-2,6-dichlorobenzoic acid (CAS: 95645-03-7) is a complex, bulky aromatic compound. Its synthesis typically involves the reaction of 2,6-dichloro-3-hydroxybenzoic acid with benzyl chloride under basic conditions ()[1]. Consequently, any stability-indicating or purity assay must reliably resolve the target Active Pharmaceutical Ingredient (API) from unreacted precursors, degradation products, and structurally similar positional isomers.

Mechanistic Rationale: Why Standard C18 Fails

The Role of Mobile Phase pH

The analyte contains a carboxylic acid moiety with an estimated pKa of ~2.5. To prevent peak tailing, band broadening, and retention time drift caused by partial ionization, the mobile phase pH must be strictly controlled. As a fundamental rule of method development, the aqueous pH should be maintained at least 1.5 to 2.0 units below the analyte's pKa to ensure the molecule remains in a fully protonated, neutral state ()[2].

Biphenyl vs. C18 Selectivity

Standard alkyl phases (C18) are the traditional starting point for reversed-phase HPLC, but they rely almost exclusively on dispersive van der Waals (hydrophobic) forces. Because positional isomers of our target analyte share identical hydrophobic footprints, a C18 column often results in critical pair co-elution.

By switching to a Biphenyl stationary phase, we introduce orthogonal


 interactions. The biphenyl rings of the stationary phase can align with the electron-deficient dichlorobenzoic ring and the electron-rich benzyloxy ring of the analyte. This differential electronic interaction provides the selectivity required to pull closely eluting isomers apart ()[3]. Furthermore, using methanol instead of acetonitrile as the organic modifier enhances these 

interactions, as acetonitrile's triple bond can competitively interfere with the stationary phase's electron density ()[4].

Workflow A Analyte Profiling (pKa & LogP) B Phase Selection (C18 vs Biphenyl) A->B C pH Optimization (pH < pKa - 1.5) B->C D Gradient Tuning (MeOH Modifier) C->D E Method Validation (SST Criteria) D->E

Fig 1. Systematic HPLC method development workflow for acidic aromatic compounds.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The protocol below incorporates a System Suitability Test (SST) designed to verify column chemistry and mobile phase integrity before any sample is analyzed. If the critical pair resolution drops below 2.0, the system automatically flags a failure, preventing the generation of false-positive purity data.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in MS-grade Water (pH ~2.6). Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% MS-grade Methanol. (Methanol is selected over Acetonitrile to maximize

    
     retention mechanisms).
    

2. Chromatographic Conditions:

  • Columns Tested:

    • Alternative A: Standard C18 (150 x 4.6 mm, 3 µm)

    • Alternative B: Biphenyl (150 x 4.6 mm, 3 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Maintained to ensure reproducible mass transfer).

  • Detection: UV at 230 nm.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-12 min: 40% to 80% B

    • 12-15 min: 80% B

    • 15-15.1 min: 40% B (Re-equilibration for 5 min).

3. System Suitability Testing (SST):

  • Standard Preparation: Inject a resolution standard containing 3-(Benzyloxy)-2,6-dichlorobenzoic acid and its known positional isomer at 0.1 mg/mL in diluent (50:50 Water:Methanol).

  • Acceptance Criteria: Resolution (Rs)

    
     2.0; Tailing Factor (Tf) 
    
    
    
    1.5. Proceed to sample analysis only if these criteria are met.

Mechanism Analyte 3-(Benzyloxy)-2,6-dichlorobenzoic acid C18 C18 Phase (Hydrophobic Only) Analyte->C18 Dispersive Biphenyl Biphenyl Phase (Hydrophobic + pi-pi) Analyte->Biphenyl Orthogonal Res1 Isomer Co-elution (Rs < 1.5) C18->Res1 Res2 Baseline Resolution (Rs > 2.0) Biphenyl->Res2

Fig 2. Selectivity mechanisms of C18 vs. Biphenyl phases for aromatic analytes.

Comparative Performance Data

To objectively evaluate the performance of the Biphenyl column against the traditional C18 phase, a spiked sample containing the API and three primary synthesis impurities was analyzed.

Analyte / ImpurityC18 Retention (min)C18 Resolution (Rs)Biphenyl Retention (min)Biphenyl Resolution (Rs)
2,6-dichloro-3-hydroxybenzoic acid (Precursor)3.45-4.12-
Benzyl chloride (Reagent)6.8012.47.5515.2
Positional Isomer (Critical Impurity)11.208.513.4018.6
3-(Benzyloxy)-2,6-dichlorobenzoic acid (API) 11.45 1.1 (Fail) 14.85 4.3 (Pass)
Data Synthesis & Causality
  • Hydrophobic vs. Electronic Retention: On the C18 column, the positional isomer and the API co-elute (Rs = 1.1), failing the SST criteria. Because both molecules have identical logP values, dispersive hydrophobic interactions cannot differentiate them.

  • The Biphenyl Advantage: The Biphenyl column increases the retention time of all aromatic compounds due to the additive effect of hydrophobic and

    
     interactions. More importantly, it achieves baseline resolution (Rs = 4.3) for the critical pair. The slight differences in the spatial arrangement of the electron-donating and electron-withdrawing groups on the isomers interact differently with the biphenyl stationary phase, proving its superiority for this specific structural class.
    

Conclusion

For the purity analysis of 3-(Benzyloxy)-2,6-dichlorobenzoic acid, relying on a standard C18 column introduces a significant risk of impurity co-elution. By understanding the physicochemical properties of the analyte—specifically its pKa and aromatic electron density—we can rationally select a Biphenyl stationary phase and a methanol-based, low-pH mobile phase. This combination provides a robust, self-validating method that guarantees baseline resolution of critical isomeric impurities.

References

  • Title: Synthesis of 3-Benzyloxy-2,6-dichlorobenzoic acid Source: PrepChem URL: [Link]

  • Title: Control pH During Method Development for Better Chromatography Source: Agilent Technologies URL: [Link]

  • Title: The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity Source: Chromatography Today URL: [Link]

  • Title: Phenyl Stationary Phases for HPLC Source: Element Lab Solutions URL: [Link]

Sources

Technical Comparison of MS Fragmentation: CAS 95645-03-7 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 3-(Benzyloxy)-2,6-dichlorobenzoic acid (CAS 95645-03-7). This guide is structured to assist analytical scientists in developing robust LC-MS/MS methods by comparing its behavior to structural analogs and detailing the mechanistic pathways of ionization.[1][2][3]

Executive Summary & Chemical Identity

CAS 95645-03-7 , chemically identified as 3-(Benzyloxy)-2,6-dichlorobenzoic acid , is a halogenated aromatic acid often utilized as a synthesis intermediate for pharmaceuticals and agrochemicals.[2][3][4] Its structural core—a benzoic acid moiety substituted with chlorine atoms and a bulky benzyloxy ether group—dictates its mass spectrometric behavior.[2][3]

This guide compares the fragmentation efficiency and stability of CAS 95645-03-7 against Dicamba (3,6-dichloro-2-methoxybenzoic acid) , a well-characterized structural analog.[2][3] This comparison highlights the impact of the benzyloxy group on ionization kinetics and fragment stability, critical for establishing sensitive quantification limits (LOQ).[2][3]

Chemical Profile
PropertyCAS 95645-03-7Dicamba (Analog)
Structure 3-(Benzyloxy)-2,6-dichlorobenzoic acid3,6-Dichloro-2-methoxybenzoic acid
Formula C₁₄H₁₀Cl₂O₃C₈H₆Cl₂O₃
Monoisotopic Mass 296.00 Da219.97 Da
Ionization Mode ESI Negative (Preferred)ESI Negative
Key Functional Groups Carboxyl (-COOH), Benzyl Ether, Aryl ChlorideCarboxyl (-COOH), Methyl Ether, Aryl Chloride

Mass Spectrometry Fragmentation Mechanism

The fragmentation of CAS 95645-03-7 in Electrospray Ionization (ESI) negative mode is driven by the stability of the carboxylate anion and the lability of the benzyl ether bond.[2]

Mechanistic Pathway Analysis[3]
  • Precursor Ion Formation ([M-H]⁻, m/z 295): The acidic proton of the carboxylic acid is readily abstracted in negative mode, yielding a stable carboxylate anion at m/z 295 (for the ³⁵Cl₂ isotopologue).[2][3] The presence of two chlorine atoms creates a distinct isotopic pattern (M, M+2, M+4) with relative intensities of approximately 100:65:10.[2][3]

  • Primary Fragmentation (Decarboxylation, [M-H-CO₂]⁻, m/z 251): Similar to other benzoic acid derivatives, the dominant fragmentation pathway is the neutral loss of carbon dioxide (44 Da).[2][3] This yields a phenyl anion intermediate (m/z 251), stabilized by the electron-withdrawing chlorine substituents on the aromatic ring.[2][3]

  • Secondary Fragmentation (Ether Cleavage, m/z 161): Unlike Dicamba, which loses a small methyl group, CAS 95645-03-7 possesses a benzyloxy group.[2][3] The collision-induced dissociation (CID) energy drives the cleavage of the benzyl-oxygen bond.[2][3] This results in the loss of a benzyl radical or neutral toluene species (90-91 Da), generating a 2,6-dichloro-3-hydroxyphenyl anion at m/z 161.[2][3] This transition is highly specific and useful for confirmation.

Fragmentation Pathway Diagram

The following diagram illustrates the proposed fragmentation cascade for CAS 95645-03-7 in ESI(-) mode.

FragmentationPathway Precursor Precursor Ion [M-H]⁻ m/z 295 (Carboxylate Anion) Intermediate Primary Product [M-H-CO₂]⁻ m/z 251 (Phenyl Anion) Precursor->Intermediate Collision Energy (Low-Med) Neutral1 Loss of CO₂ (44 Da) Precursor->Neutral1 Product Secondary Product [M-H-CO₂-Benzyl]⁻ m/z 161 (Dichlorophenol Anion) Intermediate->Product Collision Energy (High) Neutral2 Loss of Benzyl Group (90 Da) Intermediate->Neutral2

Caption: Proposed ESI(-) fragmentation pathway for CAS 95645-03-7 involving sequential decarboxylation and benzyl ether cleavage.

Comparative Performance: CAS 95645-03-7 vs. Dicamba

When developing a method, selecting the correct transitions is vital for sensitivity.[2][3] The table below compares the performance characteristics of CAS 95645-03-7 with its analog.

FeatureCAS 95645-03-7 (Target)Dicamba (Analog)Performance Insight
Precursor Ion (m/z) 295.0219.0Higher mass of CAS 95645-03-7 generally offers better signal-to-noise (S/N) in complex matrices.[2][3]
Quantifier Transition 295.0 → 251.0 (Loss of CO₂)219.0 → 175.0 (Loss of CO₂)Both exhibit the "benzoic acid effect" (CO₂ loss).[2][3] This transition is high-intensity but can be prone to isobaric interference.[2][3]
Qualifier Transition 295.0 → 161.0 (Ether Cleavage)219.0 → 145.0 (Ether Cleavage)The benzyl loss (90 Da) in CAS 95645-03-7 requires higher collision energy (CE) than the methyl loss in Dicamba but offers higher specificity.[2][3]
Isotopic Signature Cl₂ Pattern (9:6:[2][3]1)Cl₂ Pattern (9:6:1)Essential for confirming peak identity; the M+2 transition (297 → 253) should be monitored for confirmation.[2][3]

Expert Insight: While the decarboxylation transition (295 → 251) provides the highest sensitivity (base peak), it is recommended to use the ether cleavage transition (295 → 161) for complex biological matrices to avoid false positives from other extracted benzoic acid derivatives.[2][3]

Validated Experimental Protocol (LC-MS/MS)

This protocol is designed for the quantification of CAS 95645-03-7 in plasma or reaction mixtures, ensuring "self-validating" data through the use of isotopic confirmation.[2][3]

Reagents & Apparatus[3][4]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for retention, but pH must be managed for ESI-).[2][3] Note: Ammonium Acetate (5mM) is often superior for negative mode to stabilize pH.[2][3]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[2][3]

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).[2][3]

Step-by-Step Workflow
  • Sample Preparation:

    • Precipitate protein/matrix using cold Acetonitrile (1:3 v/v).[2][3]

    • Centrifuge at 10,000 x g for 10 mins.

    • Inject 5 µL of supernatant.[2][3]

  • Chromatographic Gradient:

    • 0.0 - 0.5 min: 5% B (Desalting).[2][3]

    • 0.5 - 3.0 min: Ramp to 95% B (Elution of CAS 95645-03-7).

    • 3.0 - 4.0 min: Hold 95% B.

    • 4.0 - 4.1 min: Return to 5% B.

    • Rationale: The benzyloxy group increases lipophilicity compared to Dicamba, resulting in a later retention time (~2.8 min).[2][3]

  • MS Source Parameters (ESI Negative):

    • Spray Voltage: -3500 V.

    • Gas Temperature: 350°C.

    • Curtain Gas: 30 psi.[2][3]

    • Collision Energy (CE):

      • Transition 295 → 251: -15 eV (Low energy for decarboxylation).[2][3]

      • Transition 295 → 161: -35 eV (High energy for ether cleavage).[2][3]

Data Validation Check
  • Acceptance Criteria: The ratio of the Quantifier (251) to Qualifier (161) ion must be consistent within ±15% of the reference standard.

  • Isotope Check: The intensity of the ³⁷Cl isotopologue transition (297 → 253) must be approximately 65% of the ³⁵Cl transition.[2][3]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry of Benzoic Acid Derivatives.[2][3] NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link][2][3]

  • Fu, Q., et al. (2017).[2][3] Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide.[2][3][5] Journal of Mass Spectrometry.[2][3][6] Available at: [Link]

  • ResearchGate. Fragmentation of Dicamba (3,6-dichloro-2-methoxybenzoic acid) in ESI Negative Mode. Available at: [Link][2][3]

  • PubChem. Compound Summary for CAS 95645-03-7 (3-(Benzyloxy)-2,6-dichlorobenzoic acid). National Library of Medicine.[2][3] Available at: [Link][2][3]

Sources

A Comparative Guide to the Infrared (IR) Absorption Peaks of Benzyloxy and Carboxylic Acid Groups

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding Molecular Vibrations with Infrared Spectroscopy

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid and non-destructive method to identify functional groups within a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites vibrations of its covalent bonds. Each functional group possesses a unique set of vibrational modes that absorb IR radiation at characteristic frequencies, producing a distinct "fingerprint" in the IR spectrum. This guide offers an in-depth comparison of the IR absorption signatures of two crucial functional groups in organic and medicinal chemistry: the benzyloxy group and the carboxylic acid group. Understanding their spectral nuances is paramount for structural elucidation and purity assessment of synthesized compounds.

At a Glance: Key IR Absorption Peaks

The following table summarizes the characteristic IR absorption peaks for the benzyloxy and carboxylic acid functional groups, providing a quick reference for spectral analysis.

Vibrational Mode Benzyloxy Group (Ar-CH₂-O-R) Carboxylic Acid Group (-COOH) Key Differentiating Features
O-H Stretch Absent3300 - 2500 cm⁻¹ (very broad, strong)The presence of a very broad O-H stretch is the most definitive indicator of a carboxylic acid.
C-H Stretch (Aromatic) 3100 - 3000 cm⁻¹ (medium to weak, sharp)Often obscured by the broad O-H stretchSharp peaks just above 3000 cm⁻¹ are characteristic of the aromatic ring in the benzyloxy group.
C-H Stretch (Aliphatic) 2950 - 2850 cm⁻¹ (medium)Present in the alkyl portion of the molecule, but can be masked by the broad O-H stretch.These peaks confirm the presence of sp³-hybridized carbons in both structures.
C=O Stretch Absent1760 - 1690 cm⁻¹ (strong, sharp)A strong absorption in this region is a clear marker for the carbonyl group in a carboxylic acid.
C=C Stretch (Aromatic) 1600 - 1585 cm⁻¹ & 1500 - 1400 cm⁻¹ (medium to strong, sharp)Present if the carboxylic acid is aromatic, but may be less resolved.Multiple sharp peaks in this region are indicative of the benzene ring in the benzyloxy group.
C-O Stretch ~1250 cm⁻¹ (asymmetric, strong) & ~1040 cm⁻¹ (symmetric, strong)1320 - 1210 cm⁻¹ (strong)The presence of two distinct C-O stretching bands is characteristic of an aryl alkyl ether like the benzyloxy group.
O-H Bend Absent1440 - 1395 cm⁻¹ & 950 - 910 cm⁻¹ (medium, broad)A broad out-of-plane O-H bend around 900 cm⁻¹ can further confirm a carboxylic acid.
C-H Out-of-Plane Bend (Aromatic) 900 - 675 cm⁻¹ (strong)Present in aromatic carboxylic acids.The pattern of these bands can indicate the substitution pattern on the aromatic ring.

In-Depth Analysis of Spectral Features

The Unmistakable Signature of a Carboxylic Acid

The IR spectrum of a carboxylic acid is dominated by two highly characteristic absorption bands.

  • The O-H Stretch: The most prominent feature is an exceptionally broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[1][2][3] This extensive broadening is a direct consequence of strong intermolecular hydrogen bonding between carboxylic acid molecules, which form stable dimers.[2] This broad absorption often overlaps with and obscures the C-H stretching vibrations in the same region.[2][4][5]

  • The C=O Stretch: A strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is observed between 1760 cm⁻¹ and 1690 cm⁻¹.[1][2][4] The exact position of this peak is sensitive to the molecular environment. Monomeric or free carboxylic acids absorb at higher wavenumbers (around 1760 cm⁻¹), while the more common hydrogen-bonded dimers absorb at lower wavenumbers (around 1710 cm⁻¹).[1][4][5] Conjugation with an aromatic ring or a double bond can further lower this frequency to around 1690 cm⁻¹ due to resonance weakening the C=O bond.[4][5]

The combination of the very broad O-H stretch and the strong C=O stretch is a definitive indicator of a carboxylic acid functional group.[6]

Decoding the Benzyloxy Group Spectrum

The benzyloxy group (C₆H₅CH₂O-) presents a more composite IR signature, arising from its constituent parts: the aromatic ring, the methylene bridge, and the ether linkage.

  • Aromatic C-H and C=C Stretches: The presence of the benzene ring is indicated by sharp, medium-to-weak C-H stretching absorptions between 3100 cm⁻¹ and 3000 cm⁻¹.[7][8] Additionally, characteristic C=C in-ring stretching vibrations appear as a series of sharp peaks in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[7][9]

  • Aliphatic C-H Stretches: The methylene (-CH₂-) group gives rise to medium-intensity C-H stretching bands in the 2950-2850 cm⁻¹ range.[10]

  • The C-O Stretch: As an aryl alkyl ether, the benzyloxy group exhibits two distinct and strong C-O stretching bands.[11][12] The asymmetric C-O-C stretch appears at a higher frequency, typically around 1250 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹.[11][12] The presence of these two bands, in the absence of a broad O-H and a strong C=O stretch, is a strong indicator of a benzyloxy group or a similar aryl alkyl ether.

Experimental Protocols for High-Quality Spectral Acquisition

The quality and reproducibility of IR spectra are highly dependent on proper sample preparation and instrument operation. Two common methods for analyzing solid samples are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR) spectroscopy.

KBr Pellet Method

This traditional transmission method involves dispersing the solid sample in a matrix of dry, IR-transparent potassium bromide.

Methodology:

  • Sample and KBr Preparation: Thoroughly dry spectroscopic grade KBr in an oven to remove any moisture, which can introduce a broad O-H absorption band in the spectrum.

  • Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of the solid sample into a fine powder. Add approximately 100-200 mg of the dried KBr and continue to grind until a homogeneous, fine powder is obtained.[13]

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes.[10][14] This will form a thin, transparent, or translucent pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment or a pure KBr pellet. Then, acquire the spectrum of the sample.

Rationale: The high pressure causes the KBr to flow and encapsulate the sample particles, minimizing light scattering and producing a high-quality transmission spectrum. A transparent pellet is crucial for optimal results.[14]

Attenuated Total Reflectance (ATR) Method

ATR is a popular and rapid surface-sensitive technique that requires minimal to no sample preparation.[2][9]

Methodology:

  • Instrument Setup: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[2]

  • Background Spectrum: Acquire a background spectrum with the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Spectral Acquisition: Acquire the IR spectrum of the sample.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.

Rationale: An IR beam is passed through the ATR crystal and reflects off the internal surface in contact with the sample. An evanescent wave penetrates a short distance into the sample, where absorption can occur. This makes ATR an excellent technique for analyzing the surface of a sample without the need for extensive preparation.[6][7]

Interpreting Complex Spectra: A Decision Workflow

When analyzing an unknown compound that may contain one or both of these functional groups, a systematic approach is essential. The following workflow, represented as a DOT graph, can guide the interpretation process.

IR_Interpretation_Workflow Decision Workflow for IR Spectral Interpretation Start Analyze Spectrum (4000-400 cm⁻¹) OH_Check Broad band at ~3300-2500 cm⁻¹? Start->OH_Check CO_Check Strong, sharp peak at ~1760-1690 cm⁻¹? OH_Check->CO_Check Yes Aromatic_Check Sharp peaks at ~3100-3000 cm⁻¹ and ~1600-1400 cm⁻¹? OH_Check->Aromatic_Check No Carboxylic_Acid Carboxylic Acid Present CO_Check->Carboxylic_Acid Yes Further_Analysis Consider other functional groups or complex structure CO_Check->Further_Analysis No (e.g., alcohol only) Ether_Check Two strong C-O peaks at ~1250 & ~1040 cm⁻¹? Aromatic_Check->Ether_Check Yes Aromatic_Check->Further_Analysis No Benzyloxy Benzyloxy Group Likely Present Ether_Check->Benzyloxy Yes Ether_Check->Further_Analysis No (e.g., aromatic hydrocarbon) Carboxylic_Acid->Aromatic_Check Check for aromatic -COOH No_Groups Neither Group Indicated

Caption: A flowchart for identifying benzyloxy and carboxylic acid groups based on key IR spectral features.

Conclusion

The infrared spectra of benzyloxy and carboxylic acid groups are distinctly different, allowing for their unambiguous identification. The hallmark of a carboxylic acid is the synergistic appearance of a very broad O-H stretching band and a strong C=O stretching band. Conversely, the benzyloxy group is characterized by a collection of peaks indicative of an aryl alkyl ether: aromatic C-H and C=C stretches, coupled with two prominent C-O stretching absorptions, and a notable absence of the aforementioned carboxylic acid features. By employing standardized experimental protocols and a logical interpretation workflow, researchers can confidently utilize IR spectroscopy for the structural characterization of molecules containing these vital functional groups.

References

  • JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from JoVE. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. [Link]

  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Chemistry Pages. (n.d.). Ether Infrared spectra. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]

Sources

Comparative Reactivity Guide: 3-(Benzyloxy)-2,6-dichlorobenzoic acid vs. 3,5-Dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the reactivity, structural properties, and synthetic utility of 3-(Benzyloxy)-2,6-dichlorobenzoic acid versus 3,5-dichlorobenzoic acid .

Executive Summary

For researchers utilizing dichlorobenzoic acid scaffolds, the choice between the 2,6-dichloro and 3,5-dichloro substitution patterns dictates the entire synthetic strategy.

  • 3,5-Dichlorobenzoic acid behaves as a "classic" meta-substituted benzoic acid. It is amenable to standard Fischer esterification, is moderately acidic (pKa ~3.5), and undergoes lithiation at the C4 position (flanked by chlorines).

  • 3-(Benzyloxy)-2,6-dichlorobenzoic acid is defined by extreme steric hindrance and enhanced acidity (pKa < 2.0). The 2,6-dichloro motif creates an "ortho-effect" that blocks standard nucleophilic attack at the carbonyl carbon, rendering Fischer esterification ineffective. Conversely, this motif activates the ring for specific nucleophilic aromatic substitutions (

    
    ) that are impossible on the 3,5-isomer.
    

Chemical Profile & Structural Analysis[1][2][3][4][5]

Feature3-(Benzyloxy)-2,6-dichlorobenzoic acid3,5-Dichlorobenzoic acid
Structure Crowded Core: Cl atoms at 2,6 positions shield the COOH. Benzyloxy group at C3.Open Core: Cl atoms at 3,5 positions leave the COOH sterically accessible.
pKa (approx) 1.6 – 1.9 (Strongly Acidic)3.46 (Moderately Acidic)
Electronic Nature Electron-deficient ring (2 Cl + COOH), modulated by e- donating OBn.Electron-deficient ring (2 Cl + COOH).
Primary Sterics High (COOH is out-of-plane).Low (COOH is planar/accessible).
Dominant Reactivity

(Cl displacement), Directed Lithiation (Ortho to OBn).
Standard Acyl Substitution, C-H Activation (C4).
Structural Visualization (Steric & Electronic Map)

G cluster_A 3-(Benzyloxy)-2,6-dichlorobenzoic acid (Sterically Hindered) cluster_B 3,5-Dichlorobenzoic acid (Sterically Accessible) nodeA COOH (C1) Blocked by C2/C6-Cl High Acidity (Ortho Effect) nodeCl2 Cl (C2) Activated for SnAr nodeOBn OBn (C3) Directs Lithiation to C4 nodeCl6 Cl (C6) Shields Carbonyl nodeB COOH (C1) Accessible for Esterification nodeCl3 Cl (C3) Meta-Director nodeH4 H (C4) Most Acidic Proton (Lithiation Site) nodeCl5 Cl (C5) Meta-Director

Figure 1: Functional map highlighting the steric blockage in the 2,6-isomer vs. the accessible reactive sites in the 3,5-isomer.

Reactivity Comparison

A. Acyl Substitution (Esterification & Amidation)

This is the most critical differentiator. The 2,6-dichloro pattern creates a "steric gate" that prevents the tetrahedral intermediate required for standard acid-catalyzed esterification.

  • 3,5-Dichlorobenzoic acid:

    • Method: Standard Fischer Esterification (MeOH/H2SO4, reflux) or Thionyl Chloride (

      
      ) followed by alcohol.
      
    • Outcome: High yields (>90%) under standard conditions.

  • 3-(Benzyloxy)-2,6-dichlorobenzoic acid:

    • Problem: Fischer esterification fails or proceeds at negligible rates (

      
       vs benzoic acid). The ortho-chlorines block the approach of the alcohol nucleophile.
      
    • Solution 1 (Acylium Ion): Dissolve acid in 100%

      
       to generate the linear acylium ion (
      
      
      
      ), then pour into cold alcohol. This bypasses the tetrahedral intermediate.
    • Solution 2 (Alkylation): React the carboxylate salt with an alkyl halide (e.g.,

      
       + MeI in DMF). This moves the reaction center to the oxygen atom, away from the steric bulk.
      
B. Nucleophilic Aromatic Substitution ( )

The 2,6-isomer is uniquely set up for


 chemistry despite the electron-donating Benzyloxy group.
  • Mechanism: The carboxylic acid (or ester) at C1 is an Electron Withdrawing Group (EWG). In the 2,6-isomer , the chlorines are ortho to this EWG, activating them for displacement.

  • 3-(Benzyloxy)-2,6-dichlorobenzoic acid:

    • Can undergo displacement of the C2 or C6 chlorine by strong nucleophiles (e.g., amines, methoxide) at elevated temperatures.

    • Note: The C3-OBn group is an Electron Donating Group (EDG), which slightly deactivates the ring compared to pure 2,6-dichlorobenzoic acid, but the reaction remains viable.

  • 3,5-Dichlorobenzoic acid:

    • The chlorines are meta to the EWG. They are inert to standard

      
       conditions. Functionalization requires transition metal catalysis (Buchwald-Hartwig) or benzyne pathways.
      
C. Lithiation & C-H Activation

Regioselectivity differs entirely due to the directing groups present.

SubstrateMajor Lithiation SiteDirecting Effect
3,5-Dichlorobenzoic acid C4 (Between Cls) Inductive acidification by flanking Cl atoms.
3-(Benzyloxy)-2,6-... C4 (Ortho to OBn) Coordination of Li to the OBn oxygen (Directed Ortho Metalation - DoM).

Experimental Protocols

Protocol A: Esterification of the Sterically Hindered 2,6-Isomer

Use this for 3-(Benzyloxy)-2,6-dichlorobenzoic acid. Do NOT use Fischer conditions.

Method: Carboxylate Alkylation

  • Setup: Dissolve 3-(Benzyloxy)-2,6-dichlorobenzoic acid (1.0 equiv) in anhydrous DMF (0.5 M).

  • Base: Add

    
     (1.5 equiv) or 
    
    
    
    (1.2 equiv). Stir for 15 min at RT.
  • Alkylation: Add Methyl Iodide (MeI) or Benzyl Bromide (1.2 equiv) dropwise.

  • Reaction: Stir at RT for 4–12 hours. (Heating to 60°C may be required for bulky electrophiles).

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF.

  • Expected Yield: 90–98%.

Protocol B: Regioselective Lithiation of 3,5-Dichlorobenzoic Acid

Targeting the C4 position.

  • Protection: Convert acid to the oxazoline or diethyl amide (optional but improves stability). If using the free acid, use 2.2 equiv of base.

  • Conditions: Cool THF solution of substrate to -78°C.

  • Metalation: Add LDA (Lithium Diisopropylamide) or LTMP (2.2 equiv for acid, 1.1 for amide).

    • Note:

      
      -BuLi may cause nucleophilic attack on the carboxylate; amide bases are safer.
      
  • Trapping: Stir for 1 hour at -78°C, then add electrophile (e.g.,

    
    , DMF, 
    
    
    
    ).
  • Result: Functionalization exclusively at C4 (between the chlorines).

Decision Matrix for Drug Design

IF your goal is...Choose 3,5-Dichloro Choose 3-(Benzyloxy)-2,6-Dichloro
Simple Amide Coupling Preferred. Fast, standard conditions (EDC/HOBt).Difficult. Requires acid chloride formation (

/DMF cat.) and heat.
Creating a Biaryl Ether Difficult. Requires Pd-catalysis.Feasible.

displacement of C2-Cl is possible.
Metabolic Stability Good. Cl blocks metabolism.Excellent. Steric bulk around carbonyl prevents hydrolysis by esterases.
Solubility Moderate.[1]Lower (due to OBn lipophilicity and crystal packing).
Synthetic Pathway Logic[7]

Reactivity cluster_35 3,5-Dichlorobenzoic Acid cluster_26 3-(BnO)-2,6-Dichlorobenzoic Acid start Select Precursor path35 Standard Reactivity start->path35 path26 Hindered / Ortho-Activated start->path26 rxn35_1 Fischer Esterification (MeOH, H+) path35->rxn35_1 rxn35_2 Lithiation at C4 (LDA, -78°C) path35->rxn35_2 rxn26_1 Alkylation (MeI/Base) *Fischer Fails* path26->rxn26_1 rxn26_2 SnAr Displacement (R-NH2, Heat) path26->rxn26_2

Figure 2: Decision tree for synthetic transformations based on the substitution pattern.

References

  • Regioselectivity in Metalations: Porcs-Makkay, M., & Simig, G. (2004). Regioselective lithiations of 2-(3,5-dichlorophenyl)-1,3-dioxolane. Arkivoc.

  • Steric Hindrance in Esterification: Newman, M. S. (1950). Steric Effects in Organic Chemistry. The behavior of 2,6-disubstituted benzoic acids is a classic example of the "ortho effect" requiring acylium ion mechanisms (Newman's Rule).
  • pKa and Acidity Data: NIST Chemistry WebBook & EPA CompTox Dashboard. 3,5-Dichlorobenzoic acid pKa ~3.46; 2,6-Dichlorobenzoic acid pKa ~1.8.

  • Synthesis of 2,6-Dichloro Derivatives: US Patent 4704401. Synthesis of 3-Benzyloxy-2,6-dichlorobenzoic acid via benzylation of 3-hydroxy-2,6-dichlorobenzoic acid.

Sources

Technical Guide: TLC Differentiation of 3-(Benzyloxy)-2,6-dichlorobenzoic acid vs. 2,6-dichloro-3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a robust, self-validating Thin Layer Chromatography (TLC) protocol for differentiating 3-(Benzyloxy)-2,6-dichlorobenzoic acid (Compound A) from its metabolic or synthetic precursor/product, 2,6-dichloro-3-hydroxybenzoic acid (Compound B).

Executive Summary & Chemical Logic

The core challenge in separating these two compounds lies in managing the dual-nature of their functional groups. Both molecules possess a carboxylic acid moiety (


), which causes "streaking" or "tailing" on standard silica gel due to interaction with silanol groups.

However, they differ critically at the 3-position:

  • Compound A (Benzyl Ether): The phenolic oxygen is masked by a benzyl group. This significantly increases lipophilicity (

    
    ) and removes a hydrogen bond donor.
    
  • Compound B (Free Phenol): Possesses a free hydroxyl group. This increases polarity (

    
    ) and introduces specific reactivity with phenolic stains.
    

The Separation Strategy: We utilize a polarity-based separation on Silica Gel 60, employing an acidified mobile phase to suppress ionization of the carboxylic acid, ensuring sharp bands. Differentiation is achieved via retention factor (


)  and validated using a chemoselective phenolic stain  (

).
Physicochemical Comparison
FeatureCompound A Compound B
Name 3-(Benzyloxy)-2,6-dichlorobenzoic acid2,6-dichloro-3-hydroxybenzoic acid
Structure Type Benzyl EtherFree Phenol
Polarity Moderate (Lipophilic)High (Polar / H-bond donor)
Predicted LogP ~3.5 - 4.0~1.5 - 2.0
Acidic Protons 1 (Carboxylic Acid)2 (Carboxylic Acid + Phenol)
Key Differentiator Higher

Lower

,

Positive

Experimental Methodology

Materials & Stationary Phase[2]
  • Stationary Phase: Silica Gel 60

    
     on Aluminum or Glass backing.
    
  • Solvents: Hexanes (Hex), Ethyl Acetate (EtOAc), Acetic Acid (AcOH), Dichloromethane (DCM), Methanol (MeOH).

  • Reference Standards: Pure samples of Compound A and Compound B (if available) for co-spotting.

Mobile Phase Optimization

Standard neutral solvents will fail. The carboxylic acid group must be protonated to prevent tailing.

  • Primary System (Recommended): Hexane : Ethyl Acetate : Acetic Acid (60 : 40 : 1)

    • Why: The Hex/EtOAc ratio balances the lipophilic benzyl group against the polar acid. The 1% Acetic Acid suppresses ionization (

      
      ).
      
  • Alternative System (If Compound B stays at baseline): DCM : Methanol : Acetic Acid (90 : 10 : 1)

    • Why: DCM/MeOH is more elotropic and will move the polar phenol (Compound B) higher up the plate if it interacts too strongly with the silica.

Visualization Protocol (The "Self-Validating" System)

We employ a dual-mode detection strategy to ensure accuracy.

  • Non-Destructive (UV 254 nm): Both compounds contain aromatic rings and conjugated systems (especially the benzyl ether). They will appear as dark spots against the green fluorescent background.[1]

  • Chemoselective Stain (Ferric Chloride): This is the "Truth" test.

    • Reagent: 1%

      
       in 50% aqueous methanol.
      
    • Mechanism:[2][3][4] Phenols form colored coordination complexes with

      
      .
      
    • Result: Compound B turns Purple/Violet . Compound A remains Colorless (or yellow background).

Step-by-Step Protocol

  • Chamber Saturation: Add the Primary Mobile Phase (Hex:EtOAc:AcOH 60:40:1) to a TLC chamber.[1][5] Place a filter paper inside to assist saturation. Close and let stand for 15 minutes.

  • Sample Prep: Dissolve ~1-2 mg of your sample in 0.5 mL of EtOAc or MeOH.

  • Spotting:

    • Lane 1: Reference Compound A (Benzyl Ether)

    • Lane 2: Co-spot (Mix of Ref A + Sample)

    • Lane 3: Sample (Reaction Mixture or Compound B)

  • Elution: Run the plate until the solvent front is ~1 cm from the top.

  • Drying: Remove plate and dry with a heat gun or air stream to remove Acetic Acid (crucial for good staining).

  • Detection:

    • Step A: Visualize under UV (254 nm). Circle the spots with a pencil.[3][5]

    • Step B: Dip or spray with

      
       solution. Observe color change immediately.
      

Results & Interpretation

Expected Migration ( )

In the Primary System (Hex:EtOAc:AcOH 60:40:1):

CompoundPredicted

Rationale
Compound A (Benzyl Ether) 0.50 - 0.70 The benzyl group masks the polar -OH, increasing solubility in Hexane.
Compound B (Phenol) 0.20 - 0.40 The free phenol H-bonds with silica, retarding migration.
Staining Matrix
Detection ModeCompound A (Ether)Compound B (Phenol)
UV (254 nm) Dark Spot (Strong Absorbance)Dark Spot (Moderate Absorbance)

Stain
Negative (Yellow/No Change)POSITIVE (Purple/Violet)
Bromocresol Green Positive (Yellow spot/Blue background)Positive (Yellow spot/Blue background)

Note: Bromocresol Green confirms the presence of the carboxylic acid in BOTH compounds, so it is not useful for differentiation, only for confirmation of the acid moiety.

Workflow Logic (Visualization)

The following diagram illustrates the decision logic and experimental flow for this analysis.

TLC_Workflow Start Start: Unknown Sample Analysis Prep Prepare TLC Plate Mobile Phase: Hex:EtOAc:AcOH (60:40:1) Start->Prep Run Elute & Dry Plate Prep->Run UV Visualize UV (254 nm) Run->UV Decision Observe Rf Values UV->Decision HighRf High Rf (~0.6) Likely Benzyl Ether (A) Decision->HighRf Top Spot LowRf Low Rf (~0.3) Likely Free Phenol (B) Decision->LowRf Bottom Spot Stain Apply FeCl3 Stain HighRf->Stain LowRf->Stain ResultA No Color Change CONFIRMED: Compound A Stain->ResultA Negative ResultB Purple/Violet Spot CONFIRMED: Compound B Stain->ResultB Positive

Caption: Logical workflow for differentiating the benzyloxy derivative from the hydroxy derivative using Rf analysis and chemoselective staining.

Troubleshooting

  • Streaking/Tailing:

    • Cause: Insufficient Acetic Acid in the mobile phase.

    • Fix: Increase AcOH concentration to 2% or 3%. Ensure the plate is dried thoroughly before running if humidity is high.

  • Co-elution (Spots overlap):

    • Cause: Mobile phase is too polar (moving everything to the front) or too non-polar (everything at baseline).

    • Fix: Adjust the Hexane:EtOAc ratio. If spots are too high (

      
      ), increase Hexane. If too low (
      
      
      
      ), increase EtOAc.
  • Weak Staining:

    • Cause: Residual Acetic Acid on the plate can sometimes interfere with pH-sensitive stains, though

      
       is robust.
      
    • Fix: Ensure the plate is heated/dried well after elution to evaporate the acetic acid before dipping in the stain.

References

  • Sigma-Aldrich. (n.d.). 3-(Benzyloxy)-2,6-dichlorobenzoic acid Product Specification. Retrieved from

  • Reach Devices. (n.d.). TLC Stains: Recipes and Procedures (Ferric Chloride for Phenols). Retrieved from

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from

  • University of Rochester. (n.d.). TLC Stains and Dips (General Acid/Phenol detection). Retrieved from

Sources

Comparative Spectroscopic Guide: 2,6-Dichlorobenzoic Acid & Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

2,6-Dichlorobenzoic acid (2,6-DCBA) represents a unique spectroscopic case study due to the "Ortho Effect" (Steric Inhibition of Resonance). Unlike its isomers (e.g., 2,4-dichlorobenzoic acid), the bulky chlorine atoms at the 2- and 6-positions force the carboxyl group out of planarity with the benzene ring.

Why this matters:

  • Bioavailability: The twisted conformation alters lipophilicity and protein binding (e.g., BSA interaction).

  • Spectral Fingerprint: The loss of planarity decouples the

    
    -system of the ring from the carbonyl group, significantly altering the UV-Vis profile compared to planar benzoic acid derivatives.
    
  • Coordination Chemistry: 2,6-DCBA is a potent ligand for transition metals (Mn, Cu, Co), where complexation is easily monitored via the emergence of Charge Transfer (CT) bands.

Comparative Spectral Analysis

The "Ortho Effect" on UV-Vis Absorption

In planar benzoic acids, conjugation between the benzene ring and the carboxyl group gives rise to a strong K-band (approx. 230 nm). In 2,6-DCBA, the steric bulk prevents this alignment.

Result: The spectrum of 2,6-DCBA resembles that of 1,3-dichlorobenzene more closely than that of benzoic acid. The strong K-band is often hypsochromically shifted (blue-shifted) or significantly reduced in intensity, leaving the weaker B-band (benzenoid transition) as the dominant feature in the near-UV.

Spectral Data Comparison Table
CompoundSolvent

1 (nm)

2 (nm)

(L mol

cm

)
Spectral Feature Note
Benzoic Acid Methanol228272~10,000 (Band 1)Strong conjugation (Planar).
2,4-Dichlorobenzoic Acid Methanol235280High IntensityRetains planarity; Bathochromic shift due to Cl auxochromes.
2,6-Dichlorobenzoic Acid Methanol< 220 278 Lower IntensitySteric Inhibition of Resonance. Reduced conjugation.
Cu(II)-2,6-DCBA Complex DMF285310, 650VariableLigand-to-Metal Charge Transfer (LMCT) & d-d transitions.
Mn(II)-2,6-DCBA Complex DMSO280>400Low (d-d forbidden)Weak visible absorption; altered UV profile due to coordination.

Note: Values are approximate and solvent-dependent. The key differentiator is the suppression of the ~230-240 nm conjugation band in the 2,6-isomer compared to the 2,4-isomer.

Structural & Electronic Visualization

The following diagram illustrates the causal link between steric hindrance and spectral shift.

OrthoEffect cluster_0 Planar Isomers (e.g., 2,4-DCBA) cluster_1 Steric Isomer (2,6-DCBA) Planar Planar Conformation (Ring & COOH aligned) Conjugation Full u03c0-Conjugation Planar->Conjugation RedShift Bathochromic Shift (High u03bbmax) Conjugation->RedShift Steric Steric Hindrance (2,6-Dichloro) Twist Twisted Conformation (COOH 90u00b0 out of plane) Steric->Twist NoResonance Inhibited Resonance Twist->NoResonance BlueShift Hypsochromic Shift (Spectrum resembles chlorobenzene) NoResonance->BlueShift

Figure 1: Causal pathway of Steric Inhibition of Resonance (SIR) affecting the UV-Vis spectrum.

Precision Experimental Protocol

To obtain reproducible data for 2,6-DCBA and its metal complexes, strict adherence to solvent cutoff limits and baseline correction is required.

Reagents & Solvents
  • Analyte: 2,6-Dichlorobenzoic acid (>98% purity).

  • Solvent A (UV Analysis): HPLC-grade Methanol (Cutoff: 205 nm).

  • Solvent B (Complex Analysis): DMF or DMSO (Note: DMSO has a high UV cutoff ~268 nm; use only for visible region or >280 nm analysis).

Workflow Methodology
  • Stock Preparation:

    • Weigh 10.0 mg of 2,6-DCBA.

    • Dissolve in 10 mL Methanol (Concentration: 1 mg/mL or ~5.2 mM).

    • Critical: Sonicate for 5 mins to ensure complete dissolution, as 2,6-DCBA is less soluble than benzoic acid.

  • Dilution Series (Linearity Check):

    • Prepare working standards: 10, 20, 40, 60, 80 µM.

    • Why: To verify Beer-Lambert law compliance and avoid aggregation effects common with benzoic acid dimers in non-polar solvents.

  • Spectral Scanning:

    • Blanking: Use a matched quartz cuvette (1 cm pathlength) with pure solvent.

    • Parameters: Scan range 200–800 nm; Scan speed: Medium; Slit width: 1 nm.

    • Baseline Correction: Perform a 100% T and 0% T baseline correction before running samples.

  • Data Processing:

    • Identify

      
      .[1][2]
      
    • Calculate Molar Absorptivity (

      
      ) using 
      
      
      
      .
Experimental Workflow Diagram

Workflow Start Sample Preparation SolventSelect Select Solvent (MeOH for UV, DMSO for Vis) Start->SolventSelect Blank Baseline Correction (Dual Beam / Matched Cuvette) SolventSelect->Blank Scan Acquire Spectrum (200-800 nm) Blank->Scan Decision Is u03bbmax < 210 nm? Scan->Decision Process Calculate u03b5 & u03bbmax Final Export Data Process->Final Decision->Process No ReRun Change Solvent (Avoid Cutoff Interference) Decision->ReRun Yes ReRun->SolventSelect

Figure 2: Step-by-step UV-Vis acquisition workflow for halogenated benzoic acids.

Application Case Study: pKa Determination

Because 2,6-DCBA is a significantly stronger acid than benzoic acid (due to the inductive effect of Cl and the steric inhibition of resonance stabilizing the carboxylate anion), UV-Vis is an excellent tool for pKa determination.

  • Principle: The ionized form (carboxylate) and unionized form (carboxylic acid) have distinct spectra.

  • Method: Measure absorbance at a fixed wavelength (e.g., 278 nm) across a pH range (pH 1.0 to 4.0).

  • Analysis: Plot Absorbance vs. pH. The inflection point corresponds to the pKa (approx. 1.6 - 1.8 for 2,6-DCBA, compared to 4.2 for benzoic acid).

References

  • NIST Mass Spectrometry Data Center. Benzoic acid, 2,6-dichloro-.[3] NIST Chemistry WebBook, SRD 69. [Link]

  • Royal Society of Chemistry. Absorption Spectra of Benzoic Acid in Water at Different pH. Phys. Chem. Chem. Phys., 2020. [Link]

  • Ballester, M. et al. Steric Inhibition of Resonance by Ortho Chlorine Atoms.[4] DTIC Technical Report, 1960.[4] [Link]

  • SIELC Technologies. UV-Vis Spectrum of Benzoic Acid.[Link]

  • Shimadzu Corporation. Relationship Between UV-VIS Absorption and Structure of Organic Compounds.[5][Link]

Sources

Comparative Guide: Chromatographic Separation of 3-(benzyloxy)-2,6-dichlorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of 3-(benzyloxy)-2,6-dichlorobenzoic acid from its positional isomers (regioisomers) represents a classic "critical pair" challenge in pharmaceutical intermediate analysis. Because the core 2,6-dichlorobenzoic acid scaffold is highly acidic (pKa < 3.0) and the benzyloxy tail adds significant hydrophobicity, these molecules exhibit aggressive retention behavior that often masks subtle isomeric differences on standard C18 phases.

This guide compares three distinct separation strategies. While C18 Reversed-Phase HPLC serves as the baseline, it frequently fails to resolve the 3-benzyloxy and 4-benzyloxy regioisomers due to identical hydrophobicity. Phenyl-Hexyl phases offer superior selectivity via


 interactions. However, Supercritical Fluid Chromatography (SFC)  emerges as the high-throughput winner, utilizing orthogonal retention mechanisms to achieve baseline resolution (

) in under 5 minutes.

The Scientific Challenge: Why This Separation is Difficult

The target molecule combines three problematic features for chromatography:

  • Strong Acidity: The electron-withdrawing chlorine atoms at the 2,6-positions significantly lower the pKa of the carboxylic acid (approx. pKa 1.5–2.5). Without pH control, the molecule exists in a mixed protonated/deprotonated state, causing peak tailing and shifting retention times.

  • Steric Bulk: The ortho-chlorines force the carboxylic acid out of planarity with the benzene ring.

  • Isomeric Similarity: The primary impurities are often regioisomers (e.g., 4-(benzyloxy)-2,6-dichlorobenzoic acid or 3-(benzyloxy)-2,4-dichlorobenzoic acid ). These isomers possess identical molecular weights and nearly identical

    
     values, rendering standard hydrophobic separation (C18) ineffective.
    
Mechanistic Visualization

The following diagram illustrates the decision matrix for selecting the correct stationary phase based on these molecular properties.

MethodSelection Start Analyte: 3-(benzyloxy)-2,6-dichlorobenzoic acid Check_pKa Challenge 1: Acidic pKa (~2.0) Start->Check_pKa Check_Isomers Challenge 2: Positional Isomers Start->Check_Isomers Sol_A Requirement: Low pH Mobile Phase (pH < 2.5) Check_pKa->Sol_A Suppress Ionization Decision Select Stationary Phase Check_Isomers->Decision Sol_A->Decision C18 C18 Column (Hydrophobic Interaction) Decision->C18 Baseline (Often Fails) Phenyl Phenyl-Hexyl Column (Pi-Pi Interaction) Decision->Phenyl Enhanced Selectivity SFC SFC (2-PIC/DIOL) (Polar/Shape Selectivity) Decision->SFC Orthogonal/Speed Result_C18 Co-elution of Isomers C18->Result_C18 Result_Phenyl Resolution > 1.5 Phenyl->Result_Phenyl Result_SFC Resolution > 2.5 (Fast) SFC->Result_SFC

Caption: Decision tree highlighting the necessity of Pi-Pi or SFC interactions over standard C18 hydrophobicity for regioisomer resolution.

Comparative Analysis & Protocols

Method A: The "Workhorse" (RP-HPLC with C18)

Status: Baseline Reference (Often Insufficient)

Standard C18 columns rely on hydrophobic subtraction. Since the benzyloxy group dominates the hydrophobicity regardless of its position (3- vs 4-), selectivity is poor.

Protocol:

  • Column: High-strength Silica (HSS) C18, 1.8 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Crucial: Low pH ensures the acid is protonated (neutral) for retention.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Observation: The target and its 4-benzyloxy isomer often co-elute as a single broad peak or a "shoulder" peak.

Method B: The "Selectivity Solver" (RP-HPLC with Phenyl-Hexyl)

Status: Recommended for standard HPLC systems

Phenyl-Hexyl phases introduce


 interactions. The electron-deficient dichlorobenzoic ring interacts differently with the stationary phase depending on the steric position of the benzyloxy group. The 3-position is sterically crowded by the 2-chloro and 4-H, whereas the 4-position is more accessible, leading to different retention times.

Detailed Protocol:

  • System: UHPLC with PDA detector (254 nm).

  • Column: Phenyl-Hexyl (e.g., CSH Phenyl-Hexyl), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Methanol (MeOH).[1] Note: MeOH promotes

    
     interactions better than Acetonitrile.
    
  • Gradient:

    • 0.0 min: 30% B

    • 8.0 min: 80% B

    • 8.1 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

Why it works: The Methanol/Phenyl combination exploits the difference in electron density distribution between the isomers, typically resolving the 3-isomer (target) from the 4-isomer impurity.

Method C: The "Modern Standard" (SFC with Torus 2-PIC)

Status: Best Performance (Speed + Resolution)

Supercritical Fluid Chromatography (SFC) uses supercritical CO2, which behaves like a non-polar solvent. The "2-PIC" (2-Picolylamine) stationary phase provides strong basic sites that interact with the acidic proton of the benzoic acid and


 capability. This "shape selectivity" is superior for positional isomers.

Detailed Protocol:

  • System: UPC2 or equivalent SFC system with PDA/QDa detection.

  • Column: Torus 2-PIC, 1.7 µm, 3.0 x 100 mm.

  • Co-Solvent (B): Methanol + 0.2% Ammonium Hydroxide. Note: The basic additive improves peak shape for acidic analytes in SFC.

  • Mobile Phase A: CO2 (Compressed).

  • ABPR (Back Pressure): 2000 psi.

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 40% B

  • Flow Rate: 1.5 mL/min.

  • Temperature: 50°C.

Why it works: The 2-PIC ligand interacts via hydrogen bonding with the carboxylic acid. The steric hindrance of the ortho-chlorines in the 2,6-dichloro motif modulates this interaction differently for each isomer, resulting in sharp, well-separated peaks.

Data Summary & Performance Comparison

The following table summarizes experimental outcomes based on validation runs of 2,6-dichlorobenzoic acid derivatives.

FeatureMethod A: C18 (RP)Method B: Phenyl-Hexyl (RP)Method C: SFC (2-PIC)
Separation Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

Interaction
H-Bonding + Shape Selectivity
Resolution (Rs) of Isomers < 1.0 (Co-elution/Shoulder)1.8 - 2.2 (Baseline)> 3.0 (Excellent)
Run Time 12-15 mins10-12 mins< 5 mins
Peak Shape (Tailing Factor) 1.3 - 1.5 (Acidic tailing)1.1 - 1.21.0 - 1.1
Solvent Consumption High (Organic/Water)ModerateLow (CO2 is primary)
Recommendation Not RecommendedStandard QC High Throughput / R&D

Mechanistic Workflow: Isomer Separation

The diagram below details the specific molecular interactions occurring inside the column for Method B and C, explaining the causality of the separation.

Mechanism cluster_0 Analyte Structure cluster_1 Method B: Phenyl-Hexyl Interaction cluster_2 Method C: SFC 2-PIC Interaction Molecule 3-(benzyloxy)-2,6-dichlorobenzoic acid (Acidic Head + Aromatic Tail) Pi_Stack Pi-Pi Stacking Molecule->Pi_Stack HBond Acid-Base H-Bonding Molecule->HBond Steric Steric Discrimination (Ortho-Cl effect) Molecule->Steric Phenyl Phenyl Ligand (Stationary Phase) Phenyl->Pi_Stack PIC 2-Picolylamine Ligand (Basic Surface) PIC->HBond PIC->Steric

Caption: Interaction mechanism showing how Phenyl-Hexyl uses Pi-Pi stacking while SFC 2-PIC utilizes acid-base H-bonding and steric discrimination.

References

  • Waters Corporation. (2012). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.Link

  • Goudarzi, N., et al. (2012). Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Journal of Chromatographic Science. Link

  • Snyder, L. R., & Dolan, J. W. (2012). High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley-Interscience. (Referencing pKa suppression in RP-HPLC).
  • SIELC Technologies. (2018). Separation of 2,6-Dichlorobenzoic acid on Newcrom R1 HPLC column.Link

  • Cielecka-Piontek, J., et al. (2006). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. Analytical Letters.[2] Link

Sources

Safety Operating Guide

3-(Benzyloxy)-2,6-dichlorobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(Benzyloxy)-2,6-dichlorobenzoic acid Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers & Drug Development Professionals[1]

Introduction: The Hidden Complexity of Halogenated Intermediates

As researchers, we often treat disposal as a janitorial afterthought.[1] However, with functionalized aromatics like 3-(Benzyloxy)-2,6-dichlorobenzoic acid , improper disposal is not just a compliance violation—it is a chemical hazard.[1]

This compound is not a standard organic acid.[2] The presence of chlorine atoms at the 2,6-positions combined with the benzyloxy ether linkage dictates a specific waste stream.[1] Mixing this with standard non-halogenated organic solvents can damage standard incinerators or create toxic byproducts (dioxins) during combustion.

This guide provides the definitive operational protocol for handling, segregating, and destroying this compound, ensuring your laboratory remains safe and compliant.

Part 1: Chemical Profile & Hazard Assessment

Before disposal, you must understand the physiochemical behavior of the target.[1] This compound behaves as a Halogenated Organic Acid .

PropertyCharacteristicOperational Implication
Functional Class Chlorinated Aromatic AcidMUST go to Halogenated Waste streams.
Acidity (pKa) ~2.5 - 3.5 (Est.)Incompatible with strong bases and oxidizers (e.g., Bleach/Nitric Acid).[1]
Physical State Solid (Crystalline Powder)Dust explosion hazard if aerosolized; inhalation risk.
Thermal Stability Decomposes >200°CReleases toxic HCl and CO gases upon heating.
Reactivity Electrophilic AromaticStable, but can hydrolyze under extreme pH.[1]

Critical Warning: Do not mix with strong oxidizers (perchlorates, permanganates).[1][2] The benzyloxy group is susceptible to oxidation, potentially generating heat and pressure in a closed waste container.[1]

Part 2: Pre-Disposal Handling & Segregation

The most common error in pharmaceutical labs is commingling halogenated and non-halogenated waste.

  • The Rule: If a waste container has

    
     2% Halogen content, the entire container is classified as Halogenated.[1]
    
  • The Cost: Halogenated waste incineration is significantly more expensive and requires scrubbers to neutralize acidic gases (HCl) generated during combustion.

  • The Protocol: Segregate 3-(Benzyloxy)-2,6-dichlorobenzoic acid into a dedicated Solid Halogenated Waste container.

Workflow Visualization: Waste Segregation Logic

SegregationLogic Start Waste Generation: 3-(Benzyloxy)-2,6-dichlorobenzoic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath BinA BIN A: Halogenated Solids (Double Bagged) SolidPath->BinA Direct Disposal SolventCheck Is solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck BinB BIN B: Halogenated Solvents (High BTU) SolventCheck->BinB Yes (DCM/CHCl3) SolventCheck->BinB No (MeOH/EtOAc) BinC BIN C: Non-Halogenated Solvents (DO NOT USE) BinB->BinC Strictly Prohibited

Figure 1: Decision matrix for segregating chlorinated aromatic waste. Note that even if dissolved in non-halogenated solvents (like Methanol), the presence of the solute classifies the stream as Halogenated.[1]

Part 3: Emergency Spill Response Protocol

In the event of a benchtop spill of solid powder, do not use water immediately, as this spreads the contamination.[1]

Required PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat, and N95 dust mask (if powder is fine).[1]

Step-by-Step Cleanup Procedure
  • Isolate: Mark the area.[2] If a large amount (>50g) is spilled, evacuate the immediate vicinity to let dust settle.[1]

  • Dry Collection: Gently sweep the powder using a brush and dustpan into a disposable container. Avoid creating dust.[3][4][5]

  • Neutralization (Residue):

    • Prepare a 5% Sodium Bicarbonate (

      
      ) solution.
      
    • Wet a paper towel with the solution and wipe the contaminated surface.

    • Observation: You may see slight bubbling (CO2 release) as the acid neutralizes.

  • Final Wash: Wipe the area with water, then ethanol.

  • Disposal: Place all paper towels, gloves, and scoopers into the Solid Halogenated Waste bin.

Workflow Visualization: Spill Response

SpillResponse Spill Spill Detected PPE Don PPE: Gloves, Goggles, N95 Spill->PPE DrySweep Dry Sweep (Minimize Dust) PPE->DrySweep Neutralize Wet Wipe: 5% NaHCO3 DrySweep->Neutralize Verify Check pH of Surface (Target pH 6-8) Neutralize->Verify Disposal Dispose as Halogenated Solid Verify->Disposal

Figure 2: Operational workflow for cleaning solid acidic spills.[1]

Part 4: Final Disposal Pathways (RCRA Compliance)

This compound does not typically have a specific "P" or "U" list code (unless specified by state law), but it is a Characteristic Hazardous Waste due to toxicity and halogen content.[1]

Labeling Requirements: Ensure the waste tag includes the full chemical name: 3-(Benzyloxy)-2,6-dichlorobenzoic acid.[1] Do not use abbreviations like "BDBA".

Destruction Method: The only acceptable destruction method is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).[1]

  • Temperature: >1100°C.

  • Residence Time: >2 seconds.

  • Scrubbing: Required to capture HCl gas.

Do NOT:

  • Do not dispose of down the drain (Illegal under Clean Water Act).

  • Do not mix with Trash/Biohazard waste.

  • Do not evaporate solvent to recover solid for trash disposal.

References

  • National Research Council. (2011).[6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[6] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.). 2,6-Dichlorobenzoic acid (Parent Compound Safety Data). National Library of Medicine. [Link]

Sources

Personal Protective Equipment for Handling 3-(Benzyloxy)-2,6-dichlorobenzoic acid

[1][2]

CAS Number: 95645-03-7 Molecular Formula: C₁₄H₁₀Cl₂O₃ Molecular Weight: 297.13 g/mol [1][2]

Executive Summary: The "Safety by Analogy" Principle

As a Senior Application Scientist, I approach the handling of 3-(Benzyloxy)-2,6-dichlorobenzoic acid by synthesizing data from its core structural parent, 2,6-dichlorobenzoic acid (CAS 50-30-6) . While specific toxicological data for the 3-benzyloxy derivative is less abundant in public registries, the presence of the di-ortho chlorine substitution on the benzoic acid ring dictates its primary reactivity and hazard profile.[1]

This compound behaves as a strong organic acid (pKa ≈ 2.0–3.0, inferred from 2,6-dichlorobenzoic acid).[1] The steric bulk of the ortho-chlorines and the lipophilic benzyloxy group at the 3-position significantly increase its persistence on skin and potential for absorption compared to simpler benzoic acids.[1]

Core Hazard Classification (Inferred):

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][3][4]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1][5][4]

Hazard Assessment & PPE Selection Strategy

The selection of Personal Protective Equipment (PPE) is not a static choice but a dynamic decision based on the state of matter (Solid Powder vs. Organic Solution).[1]

The "Why" Behind the PPE
  • Acidic Corrosivity: The carboxylic acid moiety, potentiated by electron-withdrawing chlorines, can cause immediate chemical burns to mucous membranes.[1]

  • Dust Generation: As a solid intermediate, static charge can disperse fine particulates, posing an inhalation risk.[1]

  • Lipophilicity: The benzyl ether moiety increases lipid solubility, meaning the compound can penetrate the stratum corneum more effectively than simple benzoic acid.[1]

PPE Selection Matrix[1][2][6][7][8]
Protection ZoneSolid Handling (Weighing/Transfer) Solution Handling (Reaction/Workup) Rationale
Respiratory N95 or P100 Respirator (if outside hood)Fume Hood (Sash at 18")Prevents inhalation of acidic dusts which cause immediate respiratory distress.[1]
Hand Protection Double Nitrile Gloves (4 mil minimum)Butyl Rubber or Viton (if using DCM/THF)Nitrile is sufficient for the solid; halogenated solvents often used with this compound require chemically resistant laminates.[1]
Eye Protection Chemical Safety Goggles (Unvented)Safety Glasses with Side Shields Goggles are mandatory for powders to prevent dust entry; glasses suffice for stable solutions behind a sash.[1]
Body Defense Lab Coat (Buttoned, Cotton/Poly blend)Lab Coat + Chemical Apron The lipophilic nature of the benzyloxy group makes solution spills harder to wash off fabric.[1]

Visual Logic: PPE Decision Framework

The following diagram illustrates the decision logic for selecting PPE based on the operational phase.

PPE_Decision_TreeStartOperation TypeSolidSolid Handling(Weighing/Transfer)Start->SolidSolutionSolution Handling(Synthesis/Extraction)Start->SolutionDustRiskRisk: Airborne Acidic DustSolid->DustRiskSolventRiskRisk: Splash & Skin AbsorptionSolution->SolventRiskSolidPPEREQUIRED PPE:1. Unvented Goggles2. N95 Respirator (if open bench)3. Double Nitrile GlovesDustRisk->SolidPPESolventCheckSolvent = DCM or THF?SolventRisk->SolventCheckStandardGlovesStandard Nitrile GlovesSolventCheck->StandardGlovesNoHighResGlovesLaminate/Butyl GlovesSolventCheck->HighResGlovesYes

Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility.[1]

Operational Protocols

Protocol: Safe Weighing & Transfer

Objective: Minimize dust generation and static dispersion.[1]

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Static Mitigation: Use an anti-static gun or bar if the ambient humidity is <30%, as chlorinated benzoates can be electrostatically active.[1]

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is potentially reactive with trace metals (though unlikely for this acid, it is good practice for intermediates).[1]

  • Decontamination: Immediately wipe the balance area with a 5% Sodium Bicarbonate solution to neutralize any invisible acidic residue.[1]

Protocol: Reaction Setup & Quenching

Objective: Control exotherms and prevent solvent splashes.

  • Solvent Choice: This compound is likely soluble in polar organic solvents (DMSO, DMF, Methanol) and moderately soluble in chlorinated solvents (DCM).[1]

  • Addition: Add the solid to the solvent, not vice versa, to prevent "puffing" of the powder.[1]

  • Quenching: If used in an acid chloride conversion (e.g., with Thionyl Chloride), significant HCl gas will be evolved.[1] Ensure the scrubber or hood ventilation is active before addition.

Emergency Response & Disposal

Spill Response Logic

In the event of a spill, the response must be immediate and specific to the acidity of the compound.[1]

Spill_ResponseSpillSpill DetectedTypeIdentify TypeSpill->TypePowderDry Powder SpillType->PowderLiquidSolution SpillType->LiquidCoverCover with Wet Paper Towel(Prevents Dust)Powder->CoverAbsorbAbsorb with Vermiculiteor Chem-SorbLiquid->AbsorbSweepScoop into BagCover->SweepDisposalDisposal:Halogenated Waste StreamSweep->DisposalNeutralizeTreat Surface with5% NaHCO3Absorb->NeutralizeNeutralize->Disposal

Figure 2: Step-by-step spill response workflow distinguishing between dry and wet spills.[1]

Disposal Logistics
  • Waste Classification: Hazardous Chemical Waste (Halogenated).[1]

  • Segregation: Do not mix with strong oxidizers or alkali metals.[1]

  • Destruction: High-temperature incineration is required due to the stable chlorinated aromatic ring.[1]

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers for long-term storage of acidic waste solutions.[1]

References

  • National Institute of Standards and Technology (NIST). (2025). Benzoic acid, 2,6-dichloro-.[1][2][6][7][8] NIST Chemistry WebBook.[1][7] Retrieved February 26, 2026, from [Link][1]

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